5-Bromo-6-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXRHNEJQGHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-6-fluoroquinoline chemical properties and structure
An In-depth Technical Guide to 5-Bromo-6-fluoroquinoline for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the structural nuances, reactivity, and strategic applications that make this compound a valuable tool in modern synthesis.
Core Molecular Identity and Physicochemical Profile
This compound is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. Its fundamental identity is established by the following identifiers:
The strategic placement of the bromine and fluorine atoms on the quinoline core imparts unique electronic properties that are highly sought after in medicinal chemistry. The fluorine at position 6 acts as a bioisostere for a hydrogen atom but significantly alters the molecule's pKa and lipophilicity, which can enhance metabolic stability and cell permeability. The bromine at position 5 provides a versatile synthetic handle for introducing further molecular complexity.
Physicochemical Properties Summary
The following table summarizes the key physical and chemical properties of this compound. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrFN | [1][2] |
| Molecular Weight | 226.05 g/mol | [1] |
| Melting Point | 102-104 °C | [1] |
| SMILES | FC1=CC=C2N=CC=CC2=C1Br | [1] |
| Predicted XlogP | 3.0 | [2] |
| Monoisotopic Mass | 224.95894 Da | [2] |
The Structural Rationale: Understanding Reactivity
The structure of this compound is not merely a collection of atoms; it is a carefully arranged scaffold that dictates its chemical behavior.
-
Quinoline Core: The nitrogen atom in the quinoline ring is basic and can be protonated or act as a ligand. It deactivates the heterocyclic ring towards electrophilic substitution while activating it towards nucleophilic attack.
-
Fluorine at C6: As a highly electronegative atom, the fluorine substituent has a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the entire ring system, influencing the acidity of the C-H bonds and the overall reactivity.
-
Bromine at C5: The C5-Br bond is the primary site for synthetic modification. Bromine is an excellent leaving group in nucleophilic aromatic substitution and is ideally suited for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a cornerstone for library synthesis in drug discovery.
Synthetic Strategy: A Practical Approach
While multiple synthetic routes to substituted quinolines exist, a common and reliable strategy involves building the quinoline ring from a suitably substituted aniline precursor. This approach, often a variation of the Gould-Jacobs reaction, provides good control over the final substitution pattern.
Conceptual Synthesis Workflow
The diagram below outlines a logical, multi-step synthesis for this compound, starting from 3-bromo-4-fluoroaniline. This method is chosen for its reliability and the commercial availability of the starting materials.
Caption: Key synthetic applications of this compound.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols are essential. Based on data for similar isomers, this compound should be handled with care.
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [3][4]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a dark place at room temperature is recommended. [6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its unique combination of a modifiable bromine handle and an electronically-tuning fluorine atom on the robust quinoline scaffold makes it an exceptionally valuable building block. Understanding its synthesis, reactivity, and spectroscopic properties empowers researchers to leverage its full potential in the rational design of novel pharmaceuticals and advanced functional materials.
References
- Mol-Instincts. (2024). This compound - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. [Link]
- PubChemLite. (n.d.). This compound (C9H5BrFN). [Link]
- PubChemLite. (n.d.). 5-bromo-6-fluoroisoquinoline (C9H5BrFN). [Link]
- PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. [Link]
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]
- PubChemLite. (n.d.). 6-bromo-5-fluoroquinoline (C9H5BrFN). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-broMo-6-fluoroisoquinoline CAS#: 1239463-43-4 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-fluoroquinoline is a key heterocyclic building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into two main synthetic strategies: the construction of the quinoline core from a substituted aniline precursor and the direct functionalization of the pre-formed 6-fluoroquinoline scaffold. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a critical evaluation of the available methods.
Introduction: The Significance of this compound in Medicinal Chemistry
Quinolines and their halogenated derivatives are privileged structures in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of this compound, featuring a bromine atom at the C5 position and a fluorine atom at the C6 position, offers unique opportunities for molecular design and lead optimization. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broader chemical space.
This guide will provide a detailed exploration of the synthetic routes to access this valuable intermediate, empowering chemists to efficiently incorporate it into their drug discovery programs.
Retrosynthetic Analysis: Devising Pathways to this compound
A logical retrosynthetic analysis of this compound reveals two principal disconnection approaches, which form the basis of the synthetic strategies discussed in this guide.
Caption: Retrosynthetic analysis of this compound highlighting two key disconnection strategies.
Disconnection A focuses on building the quinoline ring system from a suitably substituted aniline, specifically 4-bromo-3-fluoroaniline. This approach leverages classic named reactions for quinoline synthesis.
Disconnection B involves the direct bromination of a pre-existing 6-fluoroquinoline core. The success of this strategy hinges on the regioselectivity of the electrophilic aromatic substitution.
Pathway I: Construction of the Quinoline Core from 4-Bromo-3-fluoroaniline
The most direct and widely applicable method for the synthesis of this compound involves the cyclization of 4-bromo-3-fluoroaniline with a suitable three-carbon synthon. The Skraup reaction and its modifications are particularly well-suited for this transformation.
The Skraup Reaction: A Classic Approach to Quinoline Synthesis
The Skraup synthesis is a powerful method for constructing the quinoline ring by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a series of Michael addition, cyclization, and oxidation steps.
Sources
The Strategic Intermediate: A Technical Guide to 5-Bromo-6-fluoroquinoline for Advanced Research
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel compounds. Among the vast arsenal of heterocyclic intermediates, halogenated quinolines stand out for their versatile reactivity and inherent biological relevance. This guide provides an in-depth technical overview of 5-Bromo-6-fluoroquinoline, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characterization, reactivity, and applications, offering field-proven insights to empower your research endeavors.
Core Molecular Attributes
A foundational understanding of a compound's basic properties is the first step in its effective utilization. This compound is a disubstituted quinoline with a strategic placement of a bromine atom and a fluorine atom on the benzo portion of the bicyclic system.
| Property | Value | Source |
| CAS Number | 107224-21-5 | [1] |
| Molecular Formula | C₉H₅BrFN | [2] |
| Molecular Weight | 226.05 g/mol | [2] |
| Melting Point | 102-104 °C | [2] |
| Appearance | Typically a powder | [1] |
The presence of the fluorine atom at the 6-position is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions.
Synthesis of this compound: A Step-by-Step Protocol
The reliable synthesis of this compound is crucial for its application in research and development. The following protocol is based on established methodologies for the synthesis of substituted quinolines, providing a self-validating system for its preparation. A key reference for the synthesis of this compound can be found in the Journal of Medicinal Chemistry, 1987, 30, p. 839. While the full detailed procedure from this specific article is not publicly available, a general and robust synthetic approach involves the Skraup synthesis or a modification thereof, starting from a suitably substituted aniline.
Conceptual Workflow for the Synthesis of this compound
Caption: Key cross-coupling reactions for the functionalization of this compound.
Applications in Drug Discovery and Materials Science
Halogenated quinolines are privileged scaffolds in drug discovery. The fluoroquinolone class of antibiotics, for example, is a testament to the power of this core structure. While specific biological data for this compound is not widely published, its structural motifs suggest significant potential in several therapeutic areas.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors for the treatment of cancer and inflammatory diseases. This compound serves as a valuable starting material for the synthesis of libraries of compounds to be screened against various kinases.
-
Antibacterial Agents: The fluoroquinolone core is a well-established antibacterial pharmacophore that targets bacterial DNA gyrase and topoisomerase IV. The this compound scaffold can be elaborated to explore novel antibacterial agents with potentially improved activity against resistant strains.
-
Antiviral and Antiparasitic Agents: Quinolines have also shown promise as antiviral and antiparasitic drugs. The functionalization of this compound could lead to the discovery of new agents in these areas.
-
Organic Electronics: The rigid, planar structure of the quinoline ring system makes it an attractive candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo and fluoro substituents provide handles for tuning the electronic properties of the molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is typically stored in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important and versatile building block for advanced chemical research. Its combination of a reactive bromine handle and a modulating fluorine substituent on the privileged quinoline scaffold makes it an invaluable intermediate for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its core properties, synthesis, characterization, reactivity, and potential applications to empower researchers in their pursuit of scientific innovation.
References
- ChemSynthesis. This compound.
Sources
A Technical Guide to the Solubility of 5-Bromo-6-fluoroquinoline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 5-Bromo-6-fluoroquinoline, a critical parameter for its application in pharmaceutical research and development. Given the limited availability of direct solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, established experimental protocols for its determination, and the key factors that influence its behavior in various solvent systems.
Introduction to this compound
This compound is a halogenated derivative of quinoline. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents with applications including anticancer, antimalarial, antiviral, and antiseptic properties[1]. The introduction of bromine and fluorine atoms can significantly modulate the physicochemical properties of the parent quinoline molecule, influencing its lipophilicity, metabolic stability, and target-binding interactions[2]. Understanding the solubility of this compound is paramount for its handling, formulation, and eventual bioavailability in preclinical and clinical studies[3].
Physicochemical Properties:
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [4] |
| Molecular Weight | 226.048 g/mol | [4] |
| Melting Point | 102-104 ºC | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid |
Principles Governing the Solubility of this compound
The solubility of a compound is a complex interplay between the solute and the solvent. The "like dissolves like" principle provides a fundamental framework for predicting solubility, where polar solutes are more soluble in polar solvents and non-polar solutes in non-polar solvents[5][6].
The Role of Polarity
This compound possesses both polar and non-polar characteristics. The quinoline core, with its aromatic system, contributes to its non-polar nature. The nitrogen atom in the heterocyclic ring and the electronegative fluorine and bromine atoms introduce polarity. The overall polarity of the molecule will dictate its solubility in a range of solvents. It is anticipated to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity.
The Influence of pH
The nitrogen atom in the quinoline ring is weakly basic, meaning it can be protonated in acidic conditions. This protonation leads to the formation of a charged species, which is generally more soluble in aqueous solutions[1][3]. Therefore, the pH of the aqueous medium is a critical factor influencing the solubility of this compound. The pKa of the compound, which is the pH at which 50% of the molecules are ionized, is a key parameter in predicting its pH-dependent solubility profile[7].
Impact of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature[5]. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice[3]. However, the extent of this effect can vary depending on the specific solute-solvent system.
Effect of Molecular Size and Crystal Structure
Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility[3][5]. The arrangement of molecules in the solid-state, or its crystal lattice, also plays a crucial role. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Experimental Determination of Solubility
A precise and reproducible determination of solubility is essential for drug development. The following section outlines a robust experimental workflow for quantifying the solubility of this compound.
Experimental Workflow
The general workflow for determining the equilibrium solubility of a compound is depicted below. This process involves achieving a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute.
Caption: A generalized workflow for the experimental determination of equilibrium solubility.
Step-by-Step Protocol: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant through a syringe filter.
-
Dilution: Dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
HPLC Method: An HPLC method with UV detection is often the preferred technique due to its specificity and sensitivity. A C18 column with a mobile phase of acetonitrile and water is a common starting point for quinoline derivatives[8].
-
UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can be employed. A calibration curve of known concentrations of this compound in the solvent should be prepared to determine the concentration of the unknown sample[9].
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
High-Throughput Solubility Screening
For early-stage drug discovery, high-throughput methods can be employed to rapidly screen the solubility of this compound in a wide range of solvents and pH conditions. These methods often utilize smaller sample volumes and automated liquid handling systems.
Factors Influencing Experimental Outcomes
Several factors can impact the accuracy and reproducibility of solubility measurements.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of this compound.
-
Solid-State Form: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly influence solubility. The most stable polymorph will have the lowest solubility.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately controlled temperature is critical.
-
pH Measurement: For aqueous solubility measurements, the final pH of the saturated solution should be measured and reported.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for comparing solubility in different solvents and at various conditions.
Example Data Table:
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 7.0 | To be determined | To be determined |
| PBS | 25 | 7.4 | To be determined | To be determined |
| 0.1 M HCl | 25 | 1.0 | To be determined | To be determined |
| Ethanol | 25 | N/A | To be determined | To be determined |
| DMSO | 25 | N/A | To be determined | To be determined |
Interpreting this data will provide valuable insights into the biopharmaceutical properties of this compound, guiding formulation development and predicting its in vivo behavior.
Conclusion
References
- Carvaja, G., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.Pharmaceutical Research, 36(4), 60. [Link]
- 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354.PubChem. [Link]
- Al-Majed, A. A., Al-Warthan, A. A., & Al-Amrah, F. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue.Journal of Analytical Methods in Chemistry, 2014, 875794. [Link]
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Quinoline.Wikipedia. [Link]
- Solubility and Factors Affecting Solubility.Chemistry LibreTexts. [Link]
- Nagy, V., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.ACS Omega. [Link]
- Protocol for the synthesis of quinoline derivatives.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 22960-18-5: 8-bromo-6-fluoroquinoline | CymitQuimica [cymitquimica.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 5-Bromo-6-fluoroquinoline: An In-depth Technical Guide
This technical guide provides a detailed examination of the spectroscopic data for 5-bromo-6-fluoroquinoline, a key intermediate in the synthesis of novel quinolone antibacterials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the structure and purity of this compound.
Introduction
This compound serves as a critical building block in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. The precise placement of the bromo and fluoro substituents on the quinoline scaffold is paramount for the desired pharmacological activity and metabolic stability of the final drug candidates. Consequently, unambiguous structural elucidation through a combination of modern spectroscopic techniques is an indispensable step in the synthetic and quality control processes. This guide will delve into the causality behind the observed spectral features, providing a field-proven interpretation of the data.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 8.85 | dd | 4.2, 1.5 |
| H-3 | 7.45 | dd | 8.4, 4.2 |
| H-4 | 8.40 | dd | 8.4, 1.5 |
| H-7 | 7.95 | d | 8.4 |
| H-8 | 7.70 | d | 8.4 |
Note: Data obtained from a synthesis reported in the Journal of Medicinal Chemistry.[1]
The downfield chemical shifts of all protons are characteristic of their location on an electron-deficient aromatic quinoline ring system.
-
H-2, H-3, and H-4: These protons on the pyridine ring exhibit a classic AMX spin system. H-2 is the most downfield due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets due to coupling to both H-3 (ortho coupling, J ≈ 8.4 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). Similarly, H-4 appears as a doublet of doublets from coupling to H-3 (ortho coupling, J ≈ 8.4 Hz) and H-2 (meta coupling, J ≈ 1.5 Hz). H-3 is a doublet of doublets due to ortho coupling to both H-2 and H-4 (J ≈ 4.2 Hz and 8.4 Hz, respectively).
-
H-7 and H-8: These protons on the benzene ring appear as doublets with a typical ortho coupling constant of approximately 8.4 Hz. The presence of the electron-withdrawing fluorine at C-6 and bromine at C-5 influences the chemical shifts of these protons.
Caption: Proton assignments on the quinoline ring.
¹³C NMR Spectroscopy
While the specific experimental ¹³C NMR data was not detailed in the primary reference, the expected chemical shifts can be predicted based on the structure and comparison with similar quinoline derivatives. The carbon signals would be influenced by the electronegativity of the nitrogen, fluorine, and bromine atoms, as well as the aromatic ring currents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~118 (d, J(C-F) large) |
| C-6 | ~158 (d, J(C-F) very large) |
| C-7 | ~120 (d, J(C-F) small) |
| C-8 | ~130 |
| C-8a | ~128 |
-
C-2 and C-4: These carbons are significantly deshielded due to their proximity to the nitrogen atom.
-
C-5 and C-6: The carbons directly bonded to the halogens will show the most significant effects. C-6, bonded to the highly electronegative fluorine, is expected to be the most downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). C-5, bonded to bromine, will also be shifted, and may show a smaller coupling to the fluorine (²JCF).
-
Other Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific shifts influenced by their position relative to the substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single peak is expected for this compound. The chemical shift of this peak is diagnostic for a fluorine atom attached to an aromatic ring. The exact chemical shift was not provided in the reference, but for similar 6-fluoroquinolines, it is typically in the range of -110 to -120 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1600-1620 | Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1500 | Strong | Aromatic ring skeletal vibrations |
| 1200-1250 | Strong | C-F stretch |
| 800-900 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-Br stretch |
-
The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on an aromatic ring.
-
The strong absorptions in the 1450-1620 cm⁻¹ region are typical for the skeletal vibrations of the quinoline ring system.
-
A strong band is expected around 1200-1250 cm⁻¹ for the C-F stretching vibration.
-
The C-Br stretch is expected at a lower frequency, typically around 600 cm⁻¹.
-
The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 224.9589 | 225 |
| [M+2]⁺ | 226.9569 | 227 |
Note: The observed m/z values are based on the nominal mass.
The most characteristic feature of the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The high-resolution mass spectrum would show a molecular ion peak very close to the calculated exact mass of 224.9589, further confirming the elemental composition of C₉H₅BrFN.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard one-pulse experiment is sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is typically used. Key parameters include a spectral width of ~200 ppm, an acquisition time of ~1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is used. The spectral width should be sufficient to cover the expected chemical shift range for aromatic fluorides.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent and infused into the source.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-300).
Conclusion
The collective evidence from ¹H NMR, IR, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum, the specific vibrational frequencies in the IR spectrum, and the unique isotopic pattern in the mass spectrum all converge to unambiguously identify the compound. This comprehensive spectroscopic analysis is essential for ensuring the quality and identity of this important synthetic intermediate in the pursuit of new and effective antibacterial agents.
References
- Culbertson, T. P.; Mich, T. F.; Domagala, J. M.; Nichols, J. B.; Priebe, S.; Suto, M. J. Synthesis and in Vitro and in Vivo Antibacterial Activities of a Series of 5-Substituted and 6,8-Difluoro-7-(substituted-amino)quinolones. J. Med. Chem.1987, 30 (5), 839–845. [Link]
Sources
The Enduring Legacy of the Quinoline Scaffold: From Cinchona Bark to Modern Therapeutics
An in-depth technical guide or whitepaper on the core.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and enduring impact of substituted quinolines in the landscape of medicinal chemistry and drug development. We will delve into the historical context of their origins, explore the seminal synthetic methodologies that unlocked their therapeutic potential, and examine their evolution into a cornerstone of modern pharmacotherapy, with a forward look towards future innovations.
Part 1: The Genesis of a Privileged Scaffold - From Natural Remedy to Chemical Entity
The story of the quinoline ring system is intrinsically linked to the fight against malaria, one of humanity's oldest and most persistent infectious diseases. For centuries, the indigenous peoples of Peru utilized the bark of the Cinchona tree to treat fevers. This empirical knowledge was transmitted to Europe in the 17th century by Jesuit missionaries, and "Jesuit's powder" became the first effective treatment for malaria.
It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark, which they named quinine. This landmark achievement marked the beginning of a new era in medicine, where a natural product's therapeutic effect could be attributed to a specific chemical entity. However, the intricate molecular structure of quinine remained an enigma for several more decades.
The pivotal moment in the history of quinolines occurred in 1842 when Charles Gerhardt, through the harsh distillation of quinine with a strong alkali, obtained a novel oily substance. He named this compound "quinoline," a portmanteau of "quinine" and the Latin "oleum" (oil), signifying its origin. This was the first instance of the isolation of the parent quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The definitive structure of quinoline was later proposed by August Wilhelm von Hofmann and subsequently confirmed by Wilhelm Koenigs in the late 1870s. This structural elucidation was the catalyst that propelled the field of synthetic organic chemistry towards the creation of novel quinoline derivatives, forever changing the landscape of drug discovery.
Part 2: Foundational Synthetic Methodologies - Forging the Quinoline Core
The ability to synthetically construct the quinoline scaffold in the laboratory was a watershed moment, enabling chemists to move beyond the limitations of natural product isolation and create a vast array of substituted analogues. Several classical named reactions, developed in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis and are a testament to the ingenuity of early organic chemists.
One of the earliest and most direct methods for quinoline synthesis, the Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene. The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring. While effective, the Skraup synthesis is notoriously exothermic and can be difficult to control, a significant consideration in experimental design.
Experimental Protocol: A Generalized Skraup Synthesis
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the aniline and the oxidizing agent (e.g., nitrobenzene).
-
Acid Addition: Concentrated sulfuric acid is added cautiously and dropwise to the stirred mixture, ensuring the temperature is controlled with an ice bath.
-
Glycerol Addition: Glycerol is then added slowly via the dropping funnel.
-
Heating: The reaction mixture is heated carefully to initiate the reaction. The temperature is then maintained to sustain a steady reflux.
-
Workup: After completion, the reaction mixture is cooled and poured onto ice. The resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.
-
Purification: The crude product is then purified by steam distillation or recrystallization.
A more versatile and generally milder alternative to the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. This method allows for the synthesis of a broader range of substituted quinolines with greater control over the reaction conditions.
The Friedländer synthesis is a highly efficient and regioselective method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., an enolate-forming ketone or ester). The reaction is typically catalyzed by a base or an acid and proceeds through an initial aldol-type condensation followed by cyclization and dehydration.
DOT Script for Friedländer Synthesis Workflow
Caption: Mechanism of action of fluoroquinolone antibiotics.
In recent decades, the quinoline scaffold has emerged as a promising platform for the development of novel anticancer agents. Their planar aromatic structure allows them to intercalate with DNA, while their ability to be functionalized at various positions enables the targeting of specific enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase Inhibitors: The natural product camptothecin , a pentacyclic quinoline alkaloid, and its synthetic analogues, topotecan and irinotecan , are potent inhibitors of topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication. These drugs are widely used in the treatment of various cancers.
-
Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers. Several quinoline-based kinase inhibitors have been successfully developed and approved for clinical use. For example, lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer. Cabozantinib is a multi-kinase inhibitor that targets MET, VEGFR2, and RET, and is used to treat various cancers, including thyroid and kidney cancer.
Part 4: The Future of Substituted Quinolines
The versatility of the quinoline scaffold ensures its continued relevance in drug discovery. Current and future research efforts are focused on several key areas:
-
Combating Drug Resistance: Designing novel quinoline derivatives that can overcome existing resistance mechanisms in infectious pathogens and cancer cells.
-
New Therapeutic Targets: Exploring the activity of quinoline-based compounds against new biological targets for a wider range of diseases, including viral infections, neurodegenerative disorders, and inflammatory conditions.
-
Advanced Synthetic Methodologies: Developing more efficient, sustainable, and environmentally friendly methods for the synthesis of complex quinoline derivatives.
-
Targeted Drug Delivery: Incorporating the quinoline scaffold into targeted drug delivery systems to enhance efficacy and reduce off-target side effects.
From its humble origins in the bark of the Cinchona tree, the quinoline nucleus has evolved into one of the most privileged scaffolds in medicinal chemistry. Its remarkable journey from a traditional remedy to a cornerstone of modern therapeutics is a powerful illustration of the synergy between natural product chemistry, synthetic innovation, and biological discovery. The legacy of the quinoline scaffold is not only written in the annals of history but is actively being forged in the laboratories that are developing the next generation of life-saving medicines.
References
- The discovery of quinine and the quinoline nucleus. Source: Various historical and chemical literature. (A general historical reference, not a specific linkable article).
- Skraup synthesis of quinolines. Source: Wikipedia. URL: [Link]
- Doebner-von Miller reaction. Source: Wikipedia. URL: [Link]
- Friedländer synthesis. Source: Wikipedia. URL: [Link]
- The history of antimalarial drugs. Source: World Health Organization (WHO).
- Nalidixic acid and the development of fluoroquinolones. Source: Various medicinal chemistry textbooks and historical reviews.
- Camptothecin and its analogues. Source: National Cancer Institute (NCI). URL: [Link]
- Lapatinib. Source: National Cancer Institute (NCI). URL: [Link]
- Cabozantinib. Source: National Cancer Institute (NCI). URL: [Link]
potential biological activities of novel fluoroquinolone derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Novel Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroquinolones, a cornerstone of antibacterial therapy for decades, are experiencing a renaissance in drug discovery.[1][2][3] Beyond their established role in combating bacterial infections, novel derivatives of the fluoroquinolone scaffold are demonstrating a remarkable breadth of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7][8] This technical guide provides a comprehensive overview of these emerging therapeutic applications, delving into the underlying mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to identify and characterize these promising new agents. Detailed protocols for assessing antibacterial, cytotoxic, and topoisomerase-inhibiting activities are presented to equip researchers with the practical knowledge required to advance the development of next-generation fluoroquinolone-based therapeutics.
The Fluoroquinolone Scaffold: A Privileged Structure in Drug Discovery
The journey of quinolone antibiotics began with the discovery of nalidixic acid in the 1960s.[2][3] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, gave rise to the fluoroquinolone class, which exhibits broad-spectrum antibacterial activity.[9] The core structure, a 4-oxo-1,4-dihydroquinoline, has proven to be highly amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][10]
The classical antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][11][12] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones introduce double-stranded breaks, leading to bacterial cell death.[9][13] While this has been the primary therapeutic focus, researchers have uncovered that structural alterations to the fluoroquinolone core can shift their biological targets, leading to a diverse range of new therapeutic possibilities.[14][15]
Expanding Therapeutic Horizons: Novel Biological Activities of Fluoroquinolone Derivatives
Enhanced Antibacterial Activity and Overcoming Resistance
The rise of antibiotic resistance is a pressing global health crisis, necessitating the development of new antibacterial agents.[11] Novel fluoroquinolone derivatives are being designed to overcome existing resistance mechanisms, such as target site mutations and efflux pumps.[11][16] Modifications at the C-7 and N-1 positions of the quinolone ring have been particularly fruitful in generating compounds with improved activity against resistant Gram-positive and Gram-negative bacteria.[10][12] For instance, hybridization of the fluoroquinolone scaffold with other antibacterial pharmacophores has yielded molecules with dual modes of action, enhancing their potency and reducing the likelihood of resistance development.[12][16]
Anticancer Activity: A Paradigm Shift in Fluoroquinolone Research
A significant and exciting area of research is the repurposing of fluoroquinolones as anticancer agents.[1][4][17][18] This therapeutic potential stems from their ability to inhibit human topoisomerase II, an enzyme that is structurally similar to its bacterial counterparts and is a validated target for several clinically used chemotherapeutics like etoposide and doxorubicin.[14][17][19]
Mechanisms of Anticancer Action:
-
Topoisomerase II Inhibition: Novel fluoroquinolone derivatives have been shown to be potent inhibitors of human topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[4][14][18][20]
-
Cell Cycle Arrest: Many of these compounds can arrest the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cell proliferation.[4][17][20]
-
Induction of Apoptosis: Fluoroquinolone derivatives can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4][17]
-
Kinase Inhibition: Some derivatives have been found to inhibit various protein kinases that are involved in cancer cell signaling pathways.[14][17]
Strategic modifications to the fluoroquinolone structure are crucial for converting their primary activity from antibacterial to anticancer.[14] For example, alterations at the C-7 position can enhance binding to human topoisomerase II, while modifications at the C-3 carboxylic acid group can also influence anticancer potency.[14]
Table 1: Anticancer Activity of Selected Novel Fluoroquinolone Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [4] |
| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [4] |
| Norfloxacin Derivative 73 | MDA-MB-231 (Breast) | 1.52 | [4] |
| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [4] |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [4] |
| Ciprofloxacin-Chalcone Hybrid 97 | A549 (Lung) | 27.71 | [4] |
| Ciprofloxacin-Chalcone Hybrid 97 | HepG2 (Liver) | 22.09 | [4] |
| Moxifloxacin Derivative 13g | Mean GI50 (NCI-60) | 1.78 | [17] |
Antiviral and Anti-inflammatory Potential
The therapeutic applications of novel fluoroquinolones extend beyond bacteria and cancer. Several derivatives have demonstrated promising antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.[5][21][22] The proposed mechanisms of antiviral action include the inhibition of viral replication and interference with viral entry into host cells.[11][21]
Furthermore, certain fluoroquinolones exhibit immunomodulatory and anti-inflammatory effects.[6][7][8] They can modulate the production of inflammatory cytokines, such as TNF-α and interleukins, and inhibit the activation of key inflammatory signaling pathways like NF-κB.[6][8] This opens up possibilities for their use in treating inflammatory and autoimmune diseases.
Methodologies for Evaluating Biological Activities
Rigorous and standardized in vitro assays are essential for the discovery and development of novel fluoroquinolone derivatives. The following section provides detailed protocols for key experiments.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[25]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the novel fluoroquinolone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
-
}
Workflow for MIC Determination.
In Vitro Cytotoxicity Assessment: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30] It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel fluoroquinolone derivative.
-
Remove the old media from the wells and add fresh media containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours.[26]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
}
Workflow for IC50 Determination via MTT Assay.
Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase II, which is a key mechanism of action for many anticancer fluoroquinolones.[31]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.
-
Add the novel fluoroquinolone derivative at various concentrations.
-
Initiate the reaction by adding purified human topoisomerase IIα or IIβ.[32]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and DNA Visualization:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.[32]
-
Separate the different forms of DNA (supercoiled, relaxed, and linear) using agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
-
Analysis:
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
-
Conclusion and Future Perspectives
Novel fluoroquinolone derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their chemical tractability allows for the development of derivatives with tailored biological activities, from potent antibacterials that can combat resistant pathogens to selective anticancer agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these compounds. As our understanding of the diverse biological activities of fluoroquinolones grows, so too does their potential to address some of the most challenging diseases of our time.
References
- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). Molecules. [Link]
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry. [Link]
- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). PubMed. [Link]
- Towards anticancer fluoroquinolones: A review article. (2020).
- Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone deriv
- Antiviral properties of quinolone-based drugs. (2001). PubMed. [Link]
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (2009). Acta Poloniae Pharmaceutica. [Link]
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2022). International Journal of Molecular Sciences. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- The new fluoroquinolones: A critical review. (1999). The Canadian Journal of Infectious Diseases. [Link]
- Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). MDPI. [Link]
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019).
- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. [Link]
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Pharmaceutics. [Link]
- Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. (2021). Scientific Reports. [Link]
- Methods for in vitro evaluating antimicrobial activity: A review. (2011). Journal of Pharmaceutical Analysis. [Link]
- Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Antibiotics. [Link]
- MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]
- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. (2023).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Anticancer activities of Fluoroquinolone derivatives and complexes. (n.d.).
- Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. (2014). European Journal of Medicinal Chemistry. [Link]
- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Molecules. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
- Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. (2017). Journal of Toxicological Sciences. [Link]
- Methods for in vitro evaluating antimicrobial activity: A review. (2011).
- Immunomodulatory Activities of Fluoroquinolones. (2023).
- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
- In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative P
- Molecular Docking Study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial Properties of New Conjugate of Quinolone-. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
- Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. (2010). Current Protocols in Pharmacology. [Link]
- In vitro antimicrobial activity of newly synthesized compounds. (n.d.).
- Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. (1988).
- Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (2019). ACS Infectious Diseases. [Link]
- DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. (1996).
Sources
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative Pathogens | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ijprajournal.com [ijprajournal.com]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. clyte.tech [clyte.tech]
- 31. researchgate.net [researchgate.net]
- 32. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Bromo-Fluoro-Quinolines: From Synthesis to Supramolecular Architecture
An in-depth technical guide by a Senior Application Scientist
Introduction: The Significance of Solid-State Structure in Quinolone Drug Development
Quinolines, particularly their halogenated derivatives, represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1][2][3][4] The introduction of bromine and fluorine atoms into the quinoline scaffold dramatically alters its electronic and steric properties, influencing lipophilicity, metabolic stability, and, most critically, its interaction with biological targets.[5][6][7]
However, the macroscopic properties and ultimate efficacy of a drug are not solely dictated by its molecular structure but also by the arrangement of these molecules in the solid state—the crystal structure. This three-dimensional architecture, governed by a delicate balance of intermolecular interactions, dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability.[8] For bromo-fluoro-quinolines, the interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions creates complex supramolecular assemblies that are fundamental to their function.[9]
This guide provides an in-depth exploration of the methodologies required to analyze these crystal structures, from the foundational step of obtaining high-quality single crystals to the advanced interpretation of crystallographic data and intermolecular forces.
Part 1: The Foundation – Synthesis and High-Quality Crystal Growth
The journey of crystal structure analysis begins not at the diffractometer, but in the synthesis flask and the crystallization vial. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the crystal.
A Note on Synthesis
While a detailed synthetic guide is beyond our present scope, understanding the origin of the material is crucial. Common routes to substituted quinolines include the Pfitzinger and Skraup reactions, which involve the cyclization of aniline precursors.[10] For example, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline can be synthesized via a Pfitzinger reaction starting from 2-amino-4-bromo-6-fluorobenzotrifluoride.[10]
Self-Validating Protocol: Post-synthesis, rigorous purification via column chromatography or recrystallization is mandatory. The purity should be confirmed by NMR and mass spectrometry before proceeding to crystallization, as impurities are a primary inhibitor of high-quality crystal growth.[11]
The Art and Science of Crystallization
Crystallization is a process of bringing a solute out of a supersaturated solution in a slow, controlled manner to form an ordered solid lattice.[12] The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.[13]
Here we detail the most effective methods for obtaining single crystals of bromo-fluoro-quinolines.
A. Slow Solvent Evaporation
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[12][13]
-
Protocol:
-
Prepare a near-saturated solution of the bromo-fluoro-quinoline in a suitable solvent (e.g., ethanol, dichloromethane, or acetone).
-
Filter the solution to remove any particulate impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing small perforations (e.g., pierced parafilm) to slow the rate of evaporation.[14]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Causality: This method is simple and effective for moderately soluble, air-stable compounds. The slow rate is critical; rapid evaporation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.
B. Vapor Diffusion
-
Principle: An "anti-solvent" (a volatile solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility and causing crystallization.[11][14]
-
Protocol:
-
Dissolve the compound in a small volume of a "good" solvent (e.g., THF, chloroform) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a beaker or jar).
-
Add a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.[11]
-
Seal the outer vial and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, inducing crystal growth.
-
-
Causality: This is arguably the most successful technique, especially when only milligram quantities of the compound are available.[14] It provides exquisite control over the rate of supersaturation, often yielding high-quality, diffraction-ready crystals.
C. Slow Cooling
-
Principle: This technique leverages the common characteristic of solutes being more soluble in hot solvents than in cold ones. A saturated hot solution is allowed to cool slowly, causing the solute to crystallize out.[12][13]
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent heated just below its boiling point.[13]
-
Transfer the hot solution to a clean test tube and stopper it.
-
Place the test tube in an insulated container (e.g., a Dewar flask filled with hot water) to ensure a very slow cooling rate.[13]
-
Allow the apparatus to cool to room temperature over 24-48 hours.
-
-
Causality: The slow cooling rate is paramount to prevent the formation of small, poorly-formed crystals. This method is ideal for compounds that exhibit a significant change in solubility with temperature.
The choice of crystallization method is a critical decision point based on empirical observations of the compound's properties.
Caption: Decision workflow for selecting an appropriate crystallization technique.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation.[13] | Simple setup, requires minimal equipment. | Difficult to control rate, not suitable for volatile compounds. | Air-stable compounds with moderate solubility.[13] |
| Slow Cooling | Decreasing temperature to reduce solubility in a saturated solution.[12] | Good for compounds with high temperature-dependent solubility. | Risk of rapid precipitation if cooling is not controlled. | Gram-scale quantities where solubility data is known. |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the compound solution.[14] | Excellent control, highly successful for small quantities.[11] | Requires careful selection of solvent/anti-solvent pair. | Milligram-scale crystallization of novel compounds.[14] |
| Solvent Layering | A layer of anti-solvent is carefully added on top of the compound solution.[14] | Simple setup for diffusion-based crystallization. | Interface can be easily disturbed, leading to poor crystals. | Milligram quantities of air or solvent-sensitive compounds.[13] |
Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice.
The Experimental Workflow
The process from a harvested crystal to a final structural model is a systematic, multi-step workflow. A detailed crystallographic analysis is crucial for understanding structure-activity relationships.[15]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection & Mounting:
-
Protocol: A suitable crystal (typically 0.1-0.3 mm, clear, with well-defined faces) is selected under a polarized light microscope. It is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Selecting a high-quality single crystal is the most critical step; a twinned or cracked crystal will yield poor or unsolvable diffraction data. Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.
-
-
Data Collection:
-
Protocol: The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[15] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.
-
Causality: A complete dataset requires collecting reflections from all possible crystal orientations. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the distribution of electron density in the unit cell.
-
-
Structure Solution and Refinement:
-
Protocol: Specialized software (e.g., SHELXS, Olex2) is used to process the collected data.[6] The "phase problem" is solved using methods like direct methods or Patterson functions to generate an initial electron density map. Atoms are assigned to the electron density peaks, and their positions and displacement parameters are refined using a least-squares algorithm against the experimental data.
-
Causality: The solution phase provides an initial, approximate model of the structure. The refinement phase iteratively adjusts this model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment), resulting in a precise and accurate final structure.
-
Interpreting the Output: Key Crystallographic Data
The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of structural information.
| Parameter | Description | Significance |
| Formula & Mwt | The chemical formula and molecular weight of the compound in the crystal. | Confirms the chemical identity of the crystallized species. |
| Crystal System | The classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the basic symmetry of the unit cell. |
| Space Group | The specific symmetry operations (e.g., rotation, reflection) that describe the arrangement of molecules in the unit cell. | Determines the asymmetric unit and the packing arrangement. |
| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell box. | Defines the size and shape of the repeating lattice unit. |
| Z | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A key indicator of the quality of the refined structure; values < 5% are considered excellent. |
Part 3: Deciphering the Supramolecular Architecture
With the atomic coordinates determined, the focus shifts to analyzing the non-covalent interactions that assemble the molecules into a stable crystal lattice. For bromo-fluoro-quinolines, the halogen substituents play a dominant and fascinating role.
The Critical Role of Halogen Substituents
Bromine and fluorine atoms are not mere decorations; they are key directors of crystal packing. Their distinct electronic properties give rise to different types of interactions.
| Interaction Type | Fluorine-Mediated | Bromine-Mediated | Nature & Significance |
| Halogen Bonding | Very weak or non-existent. | Strong and highly directional (C–Br···X). | Bromine's electropositive σ-hole allows it to act as a Lewis acid, forming strong, stabilizing interactions with Lewis bases (e.g., N, O).[9] |
| Hydrogen Bonding | Acts as a weak H-bond acceptor (C–H···F).[16][17] | Acts as a very weak H-bond acceptor (C–H···Br).[16] | Fluorine's high electronegativity makes it a better, though still weak, hydrogen bond acceptor than bromine, influencing molecular association. |
| π-Interactions | The electron-withdrawing effect can polarize the quinoline π-system. | Can participate in halogen–π interactions (Br···π).[9][18] | The polarizable nature of bromine allows for significant interaction with the electron-rich faces of aromatic rings. |
| Dipole-Dipole | The C-F bond introduces a strong local dipole. | The C-Br bond introduces a significant local dipole. | These dipoles contribute to the overall electrostatic landscape, influencing molecular alignment. |
Visualizing and Quantifying Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[19] It maps the close contacts between molecules, providing a "fingerprint" of the packing environment.
-
d_norm surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular interaction. Red spots indicate close contacts (shorter than van der Waals radii), which correspond to interactions like hydrogen and halogen bonds.
-
2D Fingerprint Plots: These plots quantify the relative contributions of different types of interactions to the overall crystal packing. For example, they can distinguish the percentage of contacts that are H···H, Br···H, F···H, etc.[16][19][20]
In the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld analysis reveals that the packing is stabilized by a network of N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds.[16]
The Broader Picture: Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8][21] These different forms, or polymorphs, can have vastly different physical properties, including melting point, solubility, and stability.[8] The presence of flexible substituents and multiple interaction sites (as in bromo-fluoro-quinolines) makes polymorphism more likely.[22][23][24]
-
Causality & Importance: Different polymorphs arise from different kinetic or thermodynamic conditions during crystallization. Identifying and characterizing all possible polymorphs is a regulatory requirement and a critical step in drug development to ensure batch-to-batch consistency and predictable performance of the final drug product.
Caption: The hierarchy from molecular structure to bulk properties via intermolecular forces.
Conclusion
The crystal structure analysis of bromo-fluoro-quinolines is a multi-faceted discipline that bridges synthetic chemistry, analytical techniques, and computational modeling. A successful analysis hinges on a meticulous approach that begins with the synthesis of a pure compound and the careful cultivation of high-quality single crystals. The subsequent application of single-crystal X-ray diffraction provides a precise atomic-level map, but the true scientific insight is derived from the detailed analysis of the intermolecular interactions—particularly the directional and influential halogen and hydrogen bonds—that govern the supramolecular architecture. Understanding this architecture is fundamental to controlling the solid-state properties of these compounds, providing a rational basis for the design and development of next-generation quinolone-based therapeutics.
References
- Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry.
- CrystEngComm. (n.d.). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. Royal Society of Chemistry.
- D'yakonov, V. A., et al. (2019). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate.
- Gayathri, K., et al. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. ResearchGate.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- MDPI. (2023). Polymorphism in Crystals.
- MDPI. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation.
- Mukarramov, E. M., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. National Institutes of Health.
- Povarov, A. A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health.
- Povarov, A. A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health.
- University of California, Los Angeles. (n.d.). Crystallisation Techniques.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- Various Authors. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi-res.com [mdpi-res.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. unifr.ch [unifr.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Search Results [beilstein-journals.org]
- 19. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Polymorphism of Pradofloxacin: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic and Physicochemical Properties of 5-Bromo-6-fluoroquinoline
Foreword: The Strategic Importance of Halogenated Quinolines in Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, has become a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules.[1] Halogenation can significantly influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 5-Bromo-6-fluoroquinoline is a prime exemplar of this design strategy, representing a key building block for advanced pharmaceutical agents, particularly in the realm of kinase inhibitors and anti-infectives.[3][4][5][6]
This guide provides a comprehensive overview of the essential thermodynamic and physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior. Beyond a mere compilation of data, this document elucidates the causality behind the experimental methodologies used for characterization, offering insights honed from field-proven experience. Every protocol is presented as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing discovery and development programs.
Molecular Identity and Core Physicochemical Parameters
This compound is a solid, crystalline substance at room temperature, a common characteristic for substituted, rigid aromatic systems.[7] Its core properties are summarized below. Understanding these fundamental parameters is the first step in any rational drug development cascade, as they govern everything from solubility to formulation and ultimate bioavailability.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₅BrFN | - |
| Molecular Weight | 226.05 g/mol | Calculated |
| Appearance | White to off-white powder | Visual Inspection |
| Melting Point (°C) | 102-104 | [7][8] |
| Boiling Point (°C) | Not Experimentally Determined (Predicted for isomer: ~312) | Predicted |
| Density (g/cm³) | Not Experimentally Determined (Predicted for isomer: ~1.65) | Predicted |
| Predicted logP | 3.0 | [9] |
| Predicted pKa | Not available (Predicted for isoquinoline isomer: 4.26) | Predicted |
Note: Predicted values are computationally derived and should be experimentally verified. They are useful for initial assessment but not as a substitute for empirical data.
Thermal Properties: Stability and Phase Behavior
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates storage conditions, informs manufacturing processes (e.g., milling, drying), and can reveal potential polymorphic forms that may impact solubility and bioavailability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[10][11][12][13]
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is exquisitely sensitive to phase transitions. For this compound, the primary application is to precisely determine the melting point and enthalpy of fusion, and to screen for polymorphism. A sharp, single endotherm is indicative of a pure, crystalline substance. The presence of multiple peaks or broader transitions would trigger a more in-depth investigation into different crystalline forms or impurities.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and sensitivity.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events. The integral of the melting endotherm provides the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[2][14][15] This is essential for determining the compound's decomposition temperature and assessing the presence of residual solvents or hydrates. For a stable, anhydrous compound like this compound, we expect to see no significant mass loss until the onset of thermal decomposition at a much higher temperature.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Tare the balance and place the sample onto the TGA's microbalance.
-
Thermal Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Solution Properties: Solubility, pKa, and Lipophilicity
The behavior of a drug candidate in solution is paramount. These three properties—solubility, ionization state (pKa), and lipophilicity (logP/D)—form a critical triad that dictates absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a key determinant of oral bioavailability. The "shake-flask" method is the gold-standard for determining thermodynamic solubility, as it ensures that equilibrium is reached between the solid and dissolved states of the compound.[9][16][17][18] Given the quinoline nitrogen, the solubility of this compound is expected to be pH-dependent. Therefore, measurements should be performed in buffers relevant to physiological conditions (e.g., pH 2.0, 6.5, and 7.4).
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration using a validated HPLC-UV method against a standard curve.
Ionization Constant (pKa)
Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized. For this compound, the basic nitrogen atom of the quinoline ring is the primary ionizable center. Potentiometric titration is a robust and direct method for pKa determination.[1][7][19][20][21] It involves monitoring the pH of a solution as a titrant is added. The inflection point of the resulting curve corresponds to the pKa. Knowing the pKa is critical because the charge state of a molecule profoundly affects its solubility, permeability, and interaction with targets.
Experimental Protocol: Potentiometric pKa Determination
-
Sample Preparation: Prepare a ~1 mM solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration:
-
Acidify the solution to ~pH 2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.
-
Record the pH after each addition using a calibrated pH meter, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the peak corresponds to the pKa.[19]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Expertise & Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. Since this compound is ionizable, we are more interested in the distribution coefficient (logD), which is the partition coefficient at a specific pH. Reverse-phase HPLC (RP-HPLC) offers a high-throughput and reliable method for estimating logP/D values by correlating a compound's retention time with that of known standards.[22][23][24]
Experimental Protocol: RP-HPLC for logD₇.₄ Determination
-
Standard Selection: Choose a set of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the analyte (e.g., from 1.0 to 4.0).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a pH 7.4 phosphate buffer.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Calibration Curve: Inject the standard compounds and record their retention times (tᵣ). Plot the known logP values of the standards against their tᵣ to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and record its retention time.
-
Calculation: Interpolate the retention time of the analyte onto the calibration curve to determine its logD at pH 7.4.
Structural and Spectroscopic Characterization
Unambiguous confirmation of a molecule's structure is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the atomic connectivity and electronic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will reveal the number and connectivity of protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
-
¹³C NMR: Provides information on the carbon skeleton. The carbons directly attached to the halogens will show characteristic shifts.
-
¹⁹F NMR: This is a highly sensitive technique that will show a single resonance for the fluorine atom, providing definitive proof of its presence and information about its electronic environment.[25]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a powerful diagnostic tool.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aromatic C-H stretches, C=C and C=N ring vibrations, and the C-F and C-Br stretches.
Crystallography and Solid-State Properties
Expertise & Rationale: Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state.[26][27][28][29][30] This information is invaluable for structure-based drug design, as it reveals the precise bond lengths, angles, and conformation. It also elucidates the intermolecular interactions (e.g., π-stacking, halogen bonding) that govern crystal packing. While obtaining a suitable single crystal can be challenging, the insights gained are often worth the effort.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Method: Slow evaporation is a common and effective technique.[26] Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to near saturation.
-
Environment: Loosely cover the container and store it in a vibration-free location. Allow the solvent to evaporate over several days to weeks.
-
-
Crystal Selection & Mounting: Identify a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield a final model of the atomic positions, bond lengths, and angles.
Safety and Handling
As a halogenated aromatic heterocyclic compound, this compound requires careful handling in a laboratory setting.[31][32][33][34][35]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust particles.
-
Exposure Routes: Avoid contact with skin and eyes. Do not ingest.
-
First Aid:
-
Skin Contact: Wash immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Seek medical attention if you feel unwell.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2007). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 859-874.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Donovan, S. F., & Pescatore, M. C. (2002). A novel method for the determination of log P by reversed-phase high-performance liquid chromatography.
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
- ChemSynthesis. (2025). This compound.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography–mass spectrometry.
- IUCr. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385-397.
- University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals.
- Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2007). Potentiometric determination of pKa values of some quinolones in methanol-water and acetonitrile-water binary mixtures. Analytical and Bioanalytical Chemistry, 387(2), 635-642.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Creative BioMart. (n.d.). X-ray Crystallography.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 44-48.
- Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1064.
- Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Vickers, D. H., ... & Bradford, L. A. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.
- Latham, J., & Branden, C. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 44, 115-121.
- Seelig, A., & Gerebtzoff, G. (2004).
- Boschelli, D. H., Wang, Y. D., Johnson, A. R., Wu, Z., Dutia, M., & Powell, D. W. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5513-5517.
- Ünal DÜ, Aydoğdu SN. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255.
- Ye, F., Li, Y., Zhou, H., Wang, X., & Li, Z. (2015).
- Wikipedia. (n.d.). Thermogravimetric analysis.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312.
- Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual.
- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- [This link was not used in the final response]
- ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- American Chemical Society. (2017). Safety in Academic Chemistry Laboratories.
- [This link was not used in the final response]
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- [This link was not used in the final response]
- Highline Community College. (n.d.). Lab Safety Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enamine.net [enamine.net]
- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 28. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 29. How To [chem.rochester.edu]
- 30. journals.iucr.org [journals.iucr.org]
- 31. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. ehs.princeton.edu [ehs.princeton.edu]
- 33. acs.org [acs.org]
- 34. cdc.gov [cdc.gov]
- 35. documents.highline.edu [documents.highline.edu]
Methodological & Application
The Strategic Deployment of 5-Bromo-6-fluoroquinoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved therapeutics, most notably in the area of oncology as kinase inhibitors.[1][2] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-6-fluoroquinoline has emerged as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties, conferred by the presence of both an electron-withdrawing fluorine atom and a synthetically versatile bromine atom, make it an ideal substrate for a variety of cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive compounds.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the reactivity of the C5-bromine atom, which serves as a convenient handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. The fluorine atom at the C6 position, while generally less reactive in these transformations, significantly influences the electronic nature of the quinoline ring, impacting both reactivity and the biological activity of the resulting derivatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and stereospecificity. In the context of this compound, this reaction provides a direct route to 5-aryl- and 5-heteroaryl-6-fluoroquinolines, which are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[3]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich heteroaromatics like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote the reductive elimination of the desired product.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-fluoroquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Fluoro-5-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Fluoro-5-(4-methoxyphenyl)quinoline | 80-92 |
| 3 | 3-Pyridylboronic acid | 6-Fluoro-5-(pyridin-3-yl)quinoline | 75-88 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 5-amino-6-fluoroquinoline derivatives. These products are valuable intermediates for the synthesis of kinase inhibitors and other nitrogen-containing bioactive molecules.[3]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[5]
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(6-Fluoroquinolin-5-yl)morpholine | 70-85 |
| 2 | Aniline | N-Phenyl-6-fluoroquinolin-5-amine | 65-80 |
| 3 | Benzylamine | N-Benzyl-6-fluoroquinolin-5-amine | 72-88 |
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction provides a powerful tool for introducing alkynyl moieties onto the quinoline scaffold, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.[10]
Mechanistic Rationale: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The final step is reductive elimination to yield the coupled product.[11]
Protocol 3: General Procedure for the Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, or gently heat if necessary, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 6-Fluoro-5-(phenylethynyl)quinoline | 80-90 |
| 2 | Trimethylsilylacetylene | 6-Fluoro-5-((trimethylsilyl)ethynyl)quinoline | 85-95 |
| 3 | Propargyl alcohol | 3-(6-Fluoroquinolin-5-yl)prop-2-yn-1-ol | 70-85 |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The quinoline core is a well-established scaffold for the development of kinase inhibitors.[2] The functionalized 6-fluoroquinoline derivatives synthesized from this compound are valuable precursors for the construction of potent and selective kinase inhibitors. For instance, a 5-aryl-6-fluoroquinoline, obtained via a Suzuki-Miyaura coupling, can be further elaborated to introduce functionalities that target the ATP-binding site of a specific kinase.
Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic pathways from this compound to kinase inhibitors.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block in organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists and drug development professionals with a powerful platform for the synthesis of novel and diverse molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this valuable synthetic intermediate in their pursuit of the next generation of therapeutic agents. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this compound in the years to come.
References
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [Link]
- Wikipedia.
- El-Gamal, M. I., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Chemistry LibreTexts.
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Ningbo Inno Pharmchem Co., Ltd.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
- PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
- RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
- MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]
- PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]
- Pharma Info Nepal.
- Su, S., et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 5-Bromo-6-fluoroquinoline
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] The strategic incorporation of fluorine into these scaffolds often enhances metabolic stability and binding affinity, making fluorinated quinolines highly valuable building blocks in drug discovery.[3] 5-Bromo-6-fluoroquinoline, in particular, serves as a versatile starting material, offering two distinct reaction sites for sequential and selective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to synthesize advanced pharmaceutical intermediates from this key building block. We will detail field-proven protocols, explain the chemical rationale behind methodological choices, and discuss the therapeutic relevance of the resulting molecular architectures.
Introduction: The Quinoline Core in Modern Drug Design
Quinoline-containing compounds have emerged as privileged structures in the development of targeted therapies, most notably as kinase inhibitors.[1][4] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The quinoline ring system is adept at forming key interactions within the ATP-binding pocket of various kinases. The introduction of a fluorine atom, as in this compound, can significantly improve a molecule's pharmacokinetic profile by blocking sites of metabolic oxidation.[3]
This document serves as a practical guide for researchers and drug development professionals, outlining robust and reproducible methods for the functionalization of this compound. By leveraging the differential reactivity of the C-Br and C-F bonds, chemists can selectively introduce aryl (C-C bond) and amino (C-N bond) substituents, paving the way for the creation of diverse libraries of potential drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrFN | [7] |
| Molecular Weight | 226.05 g/mol | [7] |
| Melting Point | 102-104 °C | [7] |
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[8][9] Its broad functional group tolerance and relatively mild conditions make it an indispensable tool in modern synthesis.
Mechanistic Rationale and Selectivity
In the context of this compound, the Suzuki coupling offers excellent chemoselectivity. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the highly stable carbon-fluorine bond.[10] This reactivity difference allows for the precise and efficient substitution at the C5 position, leaving the C6-fluoro group untouched for potential downstream modifications or as a key binding element.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scielo.br [scielo.br]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-fluoroquinolines
An Application Guide for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this privileged heterocycle is critical for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds with precision and efficiency.[1][2][3] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-6-fluoroquinoline with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, present key optimization parameters, and provide a troubleshooting framework to empower researchers in the synthesis of novel 5-aryl-6-fluoroquinoline derivatives for drug discovery and development.
Scientific Foundation: The Catalytic Cycle and Component Roles
The remarkable success of the Suzuki-Miyaura coupling lies in its well-defined and highly efficient catalytic cycle, which revolves around a palladium catalyst transitioning between Pd(0) and Pd(II) oxidation states.[1][4] Understanding the causality behind each step and the function of each reagent is paramount for successful execution and optimization.
The cycle comprises three fundamental stages:
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[4][5] The electron-deficient nature of the quinoline ring generally facilitates this step.[1]
-
Transmetalation: This stage involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][8] This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center (the quinolinyl and aryl groups) couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][9]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 226 mg), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and K₂CO₃ (2.0 mmol, 276 mg). [2]2. Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen. [10]3. Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-aryl-6-fluoroquinoline product.
Reaction Optimization Parameters
The success of the coupling can be highly dependent on the specific substrates. The following table provides a guide for optimizing the reaction conditions.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ is robust for many heteroaryl couplings. [11]Pd(PPh₃)₄ is a classic but may require higher temperatures. [12]Buchwald ligands like XPhos are excellent for challenging or electron-rich substrates. [10][13] |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and can accelerate reactions. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids but may not be suitable for base-sensitive substrates. [7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (4:1) | Dioxane is widely effective. Toluene is a less polar option that can be beneficial in some cases. DMF is highly polar and can aid solubility but may require higher temperatures for removal. [1][14] |
| Temperature | 90 °C | 80 °C | 110 °C | Higher temperatures increase reaction rates but can also promote side reactions like catalyst decomposition or protodeboronation. Start lower and increase if the reaction is sluggish. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded by oxygen).2. Impure starting materials.3. Insufficient base strength or solubility. | 1. Ensure rigorous degassing and a positive pressure of inert gas throughout. [10]Use a fresh, high-quality catalyst.2. Purify reagents before use.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | 1. Excess water in the reaction.2. Base is too strong or reaction temperature is too high.3. Boronic acid is inherently unstable (e.g., some heteroaryl boronic acids). | 1. Use anhydrous solvents and a carefully controlled amount of water, or use a non-aqueous base like CsF.<[10]br>2. Lower the reaction temperature and/or use a milder base like K₂CO₃.<[10][14]br>3. Convert the boronic acid to a more stable pinacol ester (Bpin) or trifluoroborate salt (BF₃K). [1][10] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a homocoupling pathway. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents) and maintain a strict inert atmosphere. [1] |
| Reaction Stalls | Catalyst inhibition or decomposition. The Lewis basic nitrogen on the quinoline ring can potentially coordinate to the palladium center. | Increase catalyst loading slightly (e.g., to 5 mol%). Consider switching to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) that can prevent catalyst inhibition and promote reductive elimination. [10] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 5-aryl-6-fluoroquinoline derivatives. By understanding the underlying mechanism and the critical role of each component, researchers can effectively apply and troubleshoot this powerful reaction. The protocol and optimization guide presented herein provide a solid foundation for the efficient and reliable synthesis of novel molecular entities, accelerating the discovery of next-generation therapeutics.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Charushin, V. N., et al. (2011). Selective Direct Fluorination of Quinoline Derivatives.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of... [Link]
- Singh, N., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
- Paramonova, E., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Thomas, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- ResearchGate. (2025).
- Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-6-fluoroquinoline in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the 5-Bromo-6-fluoroquinoline Scaffold
The quinoline architecture is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, from antibacterial and antiviral to anticancer and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has proven to be a highly effective strategy in drug design, often enhancing metabolic stability, binding affinity, and overall pharmacological potency.[4][5]
Within this privileged class of compounds, this compound emerges as a particularly valuable building block. Its structure is primed for selective functionalization, offering medicinal chemists a versatile platform for generating novel molecular entities. The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics, known to be crucial for their antibacterial efficacy.[6][7] The bromine atom at the C-5 position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of a molecule's biological activity.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key synthetic transformations and insights into the rationale behind these experimental choices.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrFN | [8] |
| Molecular Weight | 226.05 g/mol | N/A |
| Melting Point | 102-104 °C | [8] |
| Appearance | Pale-yellow to Yellow-brown Solid | N/A |
| SMILES | FC1=CC=C2N=CC=CC2=C1Br | [8] |
| InChIKey | BEKXRHNEJQGHMH-UHFFFAOYAZ | [8] |
Core Applications in Medicinal Chemistry: A Scaffold for Innovation
While direct biological activity data for this compound is not extensively published, its primary value lies in its role as an intermediate for the synthesis of more complex, biologically active molecules. The strategic positioning of the bromo and fluoro substituents makes it an ideal starting point for several classes of therapeutic agents.
Development of Novel Antibacterial Agents
The fluoroquinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades.[6][9] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] Structure-activity relationship studies have consistently shown that the C-6 fluoro substituent is critical for potent antibacterial activity.
The 5-bromo position on the quinoline ring offers a prime site for modification to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance mechanisms.[11] For instance, the synthesis of 5-alkyl-6-fluoroquinoline derivatives has been shown to yield compounds with excellent in vitro and in vivo antibacterial activity.[11] Furthermore, patents have been filed for 5-substituted-6,8-difluoroquinolines as potent antibacterial agents, underscoring the pharmaceutical industry's interest in modulating the 5-position of the fluoroquinolone core.[12]
Scaffolding for Anticancer Therapeutics
Beyond their antibacterial prowess, fluoroquinolone derivatives have garnered significant attention as potential anticancer agents. Certain derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the inhibition of human topoisomerase II, mirroring their antibacterial mode of action but targeting the analogous human enzyme. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.
The this compound scaffold can be leveraged to create libraries of novel compounds for screening as anticancer agents. The introduction of various aryl, heteroaryl, or amino substituents at the 5-position can significantly influence the compound's ability to interact with biological targets like topoisomerase II or protein kinases.
A Building Block for Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline and quinoxaline scaffolds are prevalent in a number of approved and investigational kinase inhibitors. The ability to introduce diverse substituents onto the this compound core via cross-coupling reactions allows for the systematic exploration of the chemical space around the quinoline scaffold to identify potent and selective kinase inhibitors. The bromine at C-5 allows for the appendage of moieties that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of a target kinase.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-tested protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most powerful and versatile methods for C-C and C-N bond formation, respectively.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. This protocol details the coupling of this compound with a generic arylboronic acid.
-
Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling aryl bromides. The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent the oxidation of the sensitive palladium catalyst and phosphine ligands.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Inerting the System: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-6-fluoroquinoline.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use a fresh batch of catalyst; Ensure proper degassing and inerting techniques; Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃). |
| Formation of Side Products | Homocoupling of boronic acid; Protodeboronation. | Use a slight excess of the boronic acid (1.1-1.2 equiv.); Ensure the base is not too strong. |
| Difficult Purification | Residual palladium catalyst. | Filter the diluted reaction mixture through a pad of Celite® before aqueous work-up. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This protocol outlines the coupling of this compound with a primary or secondary amine.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or XPhos) is typically employed. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalytic system. Thorough degassing is critical.
-
Temperature: Elevated temperatures (90-110 °C) are generally necessary to drive the reaction to completion in a reasonable timeframe.
-
Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk tube, add the palladium precursor, for instance, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure 5-amino-6-fluoroquinoline derivative.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Deactivated catalyst; Base not strong enough; Poor quality reagents. | Use a pre-catalyst; Screen different ligands (e.g., XPhos, RuPhos); Screen other bases (e.g., LHMDS, K₃PO₄); Ensure anhydrous and degassed solvents and high-purity reagents. |
| Dehalogenation of Starting Material | Presence of water; Certain ligand/base combinations. | Ensure strictly anhydrous conditions; Screen different ligands and bases. |
| Complex Product Mixture | Side reactions of the amine or product. | Lower the reaction temperature; Use a milder base if possible. |
Visualizing the Synthetic Utility
Diagrams are essential for conceptualizing the strategic role of this compound and the mechanisms of its key reactions.
Caption: Synthetic utility of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(9), 4193–4203.
- Jia, Y., & Zhao, L. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 225, 113788.
- Donmez, F., & Dogan, A. (2022). Investigation of the effects of three different generations of fluoroquinolone derivatives on antioxidant and immunotoxic enzyme levels in different rat tissues. Drug and Chemical Toxicology, 45(5), 2145–2152.
- Al-Trawneh, S. A., & Al-Salahat, K. A. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6245.
- Correia, J. D. G., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics, 14(10), 2095.
- Domagala, J. M., et al. (1988). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 31(3), 503-506.
- Afonso, C. M. M., et al. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. Juniper Online Journal of Case Studies, 5(4).
- Kumar, A., & Aggarwal, N. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113647.
- O'Donnell, G., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18561-18581.
- Dainippon Pharmaceutical Co., Ltd. (1989). 5-substituted-6,8-difluoroquinolines useful as antibacterial agents. U.S.
- Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate.
- Li, W., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966.
- Arrayit Corporation. (2016). Substituted quinoxalines as B-RAF kinase inhibitors. U.S.
- BenchChem. (2025).
- Al-Ostoot, F. H., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1600.
- Molbase. (2025). This compound.
- Constellation Pharmaceuticals, Inc. (2020). Prmt5 inhibitors.
- Plexxikon Inc. (2016). Compounds and compositions as protein kinase inhibitors. U.S.
- Piramal Enterprises Limited. (2024). PRMT5 inhibitors. U.S.
- Purohit, P., et al. (2023). Quinoline: Synthesis to Application. Medicinal Chemistry, 19(1), 31-46.
- Allergan, Inc. (2000). Methods of providing various therapeutic effects in a mammal.
- Kyowa Kirin Co., Ltd. (2021). High-purity quinoline derivative and method for manufacturing same. U.S.
- Sharma, P. C., & Jain, T. (2014). An Insight into Patents of Fluoroquinolone Derivatives. ResearchGate.
- Janssen Pharmaceutica N.V. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. U.S.
- Taylor & Francis. (n.d.). Fluoroquinolones – Knowledge and References.
- Dixit, S. K., et al. (2012). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5352.
- Martins, F., et al. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. Medicinal Chemistry, 7(6), 1000-1004.
- Purohit, P., et al. (2023). Quinoline: Synthesis to Application. Medicinal Chemistry, 19(1), 31-46.
- BenchChem. (2025). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4795751A - 5-substituted-6,8-difluoroquinolines useful as antibacterial agents - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols for the Functionalization of the Quinoline Ring
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The strategic functionalization of the quinoline ring is a critical process for modulating the physicochemical properties, biological activity, and therapeutic efficacy of these molecules.[1][4] This guide provides an in-depth overview of key experimental procedures for quinoline modification, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices. Detailed, field-proven protocols for modern C–H functionalization and classic transition-metal-catalyzed cross-coupling reactions are presented, complete with validation and characterization steps to ensure scientific integrity.
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[5] Its rigid framework and the presence of a basic nitrogen atom allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Functionalization of the quinoline ring allows for the precise tuning of its steric and electronic properties, which is essential for optimizing drug-likeness, enhancing potency, and overcoming drug resistance.[1][4]
However, the regioselective functionalization of the quinoline ring presents a significant challenge. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6][7][8] Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the C5 and C8 positions.[6][7][9] Modern synthetic methods, especially transition-metal-catalyzed C–H activation, have revolutionized the ability to selectively functionalize previously inaccessible positions, offering atom-economical and efficient pathways to novel quinoline derivatives.[5][10][11][12]
This document details two powerful and widely applicable methodologies:
-
Palladium-Catalyzed C8–H Arylation: A modern approach that leverages a directing group to achieve high regioselectivity at a sterically hindered position.[13]
-
Suzuki-Miyaura Cross-Coupling: A classic, robust method for forming C–C bonds by coupling a haloquinoline with a boronic acid.[14][15]
General Experimental Workflow
A successful functionalization experiment follows a systematic workflow, ensuring reproducibility and integrity of results. This process involves careful planning, execution, and rigorous analysis.
Caption: General workflow for a typical quinoline functionalization experiment.
Protocol I: Palladium-Catalyzed C8–H Arylation of Quinolines
Direct C–H functionalization has emerged as a powerful, atom-economical tool for forging new bonds without the need for pre-functionalized substrates.[5][10] The C8 position of quinoline is sterically hindered, making its selective functionalization challenging.[13] This protocol utilizes a palladium catalyst and an aminoquinoline directing group, which coordinates to the metal center and positions it in close proximity to the C8–H bond, enabling selective activation.[16]
Causality and Mechanistic Insight: The reaction proceeds via a chelation-assisted mechanism. The nitrogen of the quinoline and the directing group form a stable five-membered palladacycle intermediate.[17] This intermediate then reacts with an aryl halide through oxidative addition, followed by reductive elimination to form the C8-aryl bond and regenerate the active palladium(II) catalyst.[17] The choice of an appropriate directing group is critical for achieving high regioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Aminoquinoline | ReagentPlus®, ≥99% | Sigma-Aldrich | Substrate |
| Iodobenzene | 98% | Acros Organics | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | Solvent |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | For inert atmosphere |
| Schlenk Flask (50 mL) | - | VWR | Reaction Vessel |
| Magnetic Stir Bar | - | VWR | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring |
Step-by-Step Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Add 8-aminoquinoline (1.0 mmol, 144.2 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and potassium carbonate (2.0 mmol, 276.4 mg) to the flask.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum for 2-3 minutes to remove air.
-
Backfill the flask with argon or nitrogen gas.
-
Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere. This step is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
-
Addition of Reagents:
-
Using a syringe, add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Stir the mixture for 5 minutes to dissolve the solids.
-
Add iodobenzene (1.1 mmol, 123 µL) dropwise via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive pressure of argon.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).[18]
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 8-amino-x-phenylquinoline.
-
Self-Validation and Characterization
-
¹H NMR (Nuclear Magnetic Resonance): Confirm the structure by identifying the characteristic aromatic proton signals. The introduction of the aryl group at C8 will cause a significant change in the chemical shifts of the adjacent protons (C7-H).
-
¹³C NMR: Verify the number of unique carbon atoms and the formation of the new C-C bond.
-
HRMS (High-Resolution Mass Spectrometry): Determine the exact mass of the product to confirm its elemental composition.
Protocol II: Suzuki-Miyaura Cross-Coupling of 2-Chloroquinoline
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for C(sp²)–C(sp²) bond formation.[14][15] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[14] This protocol details the coupling of 2-chloroquinoline with phenylboronic acid, a robust reaction widely used in the synthesis of pharmaceutical intermediates.
Causality and Mechanistic Insight: The catalytic cycle is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloroquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[15]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloroquinoline | 98% | Alfa Aesar | Substrate |
| Phenylboronic Acid | 97% | Combi-Blocks | Coupling Partner |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Sigma-Aldrich | Base |
| Toluene | Anhydrous, 99.8% | Acros Organics | Solvent |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Co-solvent |
| Water | Deionized | - | Co-solvent |
| Round-bottom Flask (100 mL) | - | Kimble | Reaction Vessel |
| Reflux Condenser | - | VWR | - |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2M aqueous solution of sodium carbonate (e.g., dissolve 2.12 g of Na₂CO₃ in 10 mL of deionized water).
-
Degas all solvents (Toluene, Ethanol, Water) by bubbling argon or nitrogen through them for 20-30 minutes before use. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloroquinoline (1.0 mmol, 163.6 mg) and phenylboronic acid (1.2 mmol, 146.3 mg).
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg, 3 mol%).
-
Fit the flask with a reflux condenser.
-
-
Inert Atmosphere:
-
Evacuate and backfill the entire apparatus with argon or nitrogen three times. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Solvents and Base:
-
Via syringe, add degassed toluene (15 mL), followed by degassed ethanol (5 mL).
-
Add the degassed 2M aqueous sodium carbonate solution (2.0 mL).
-
-
Reaction Execution:
-
Immerse the flask in an oil bath and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Maintain the reflux for 6-12 hours.
-
-
Monitoring:
-
Follow the reaction's progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS. The reaction is complete when the 2-chloroquinoline starting material is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[18]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylquinoline.
-
Self-Validation and Characterization
-
¹H NMR: Confirm the disappearance of the proton signals corresponding to the starting materials and the appearance of a new set of signals for the biphenyl system.
-
Mass Spectrometry (GC-MS or LC-MS): Confirm the molecular weight of the product.
-
Melting Point: Compare the melting point of the purified product with the literature value for 2-phenylquinoline as a measure of purity.
Summary and Outlook
The protocols detailed in this guide represent two pillars of modern organic synthesis for the functionalization of the quinoline ring. C–H activation offers a cutting-edge, atom-economical approach to access previously hard-to-reach positions, while the Suzuki-Miyaura coupling provides a robust and reliable method for constructing C-C bonds.[13][14] The choice of method depends on the desired substitution pattern, the availability of starting materials, and functional group tolerance. As the demand for novel quinoline-based therapeutics continues to grow, the development of even more selective, efficient, and sustainable functionalization methodologies will remain a key focus for the scientific community.[4][11][13]
References
- Jain, D., et al. (2024). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Molecular Structure.
- Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Antoniotti, S., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- Khan, I. (2020). Reactions of Quinoline. YouTube.
- Unknown Author. (n.d.). Preparation and Properties of Quinoline. Text document. Available upon request.
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Medicinal Chemistry.
- Dhiman, S., et al. (2021). Synthesis of quinoline mimics via C-H bond functionalization of quinoline: A review on recent progress. ResearchGate.
- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Semantic Scholar.
- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Wencel-Delord, J., & Glorius, F. (2013). Recent advances in C–H-functionalization of the distal positions in pyridines and quinolines. Accounts of Chemical Research.
- Antoniotti, S., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
- Nagar, A. (2019). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Slideshare.
- Unknown Author. (n.d.). Substrate scope for the Minisci-type reaction. ResearchGate.
- Siddaraju, Y., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry.
- Chen, D. Y.-K., & Youn, S. W. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemistry - An Asian Journal.
- Unknown Author. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
- Li, Z., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
- Unknown Author. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Sharma, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- Shaikh, R. J., & Hong, S. H. (2020). Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. ResearchGate.
- Siddaraju, Y., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed.
- Kumar, S., et al. (2021). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate.
- Antoniotti, S., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Sangeetha, M., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega.
- Proctor, R. S. J., & Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
- Wang, Y., et al. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Raju, S., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly.
- Chen, P.-C., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules.
- Sharma, U., & Kumar, N. (2022). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate.
- Wang, D., et al. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 5-Bromo-6-fluoroquinoline in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The quinoline core, a bicyclic aromatic heterocycle, is recognized as a 'privileged structure' in medicinal chemistry due to its ability to form the foundation of numerous bioactive compounds.[3] Its rigid framework can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase ATP-binding site.[2] The quinoline scaffold's versatility allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] This document provides an in-depth guide on the application of a specifically functionalized building block, 5-Bromo-6-fluoroquinoline , for the rational design and synthesis of novel kinase inhibitors.
This compound: A Chemically Engineered Building Block for Kinase Inhibitor Discovery
This compound is not merely a simple heterocyclic compound; it is a strategically designed starting material offering distinct advantages for medicinal chemists. The unique substitution pattern provides a powerful platform for scaffold diversification and property modulation.
-
The 5-Bromo Position: A Handle for Diversification: The bromine atom at the C-5 position is the key reactive site. It is perfectly poised for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for exploring structure-activity relationships (SAR) and targeting different kinase active sites.[8]
-
The 6-Fluoro Position: A Tool for Property Modulation: The fluorine atom at the C-6 position significantly influences the molecule's electronic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, increase binding affinity through potential hydrogen bonding or favorable electrostatic interactions, and modulate lipophilicity (logP), thereby improving the overall drug-like properties of the final compound.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅BrFN | [9] |
| Molecular Weight | 226.05 g/mol | [9] |
| Melting Point | 102-104 °C | [9] |
| XlogP (Predicted) | 3.0 | PubChem |
Application in Kinase Inhibitor Synthesis: A General Workflow
The primary application of this compound is as a central scaffold for generating libraries of potential kinase inhibitors. The general workflow involves leveraging the C-5 bromine for coupling reactions to introduce diversity elements that can interact with specific regions of the kinase ATP-binding pocket.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-6-fluoroquinoline in Structure-Activity Relationship (SAR) Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 5-Bromo-6-fluoroquinoline, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines strategic approaches to modifying this scaffold for Structure-Activity Relationship (SAR) studies. We delve into the rationale behind key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr), offering step-by-step protocols. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is designed to be a self-validating system, empowering researchers to generate diverse libraries of novel quinoline derivatives for the exploration of new chemical space and the optimization of biological activity.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity of quinoline-based molecules is highly dependent on the nature and position of substituents on the ring system, making it a prime target for SAR studies.[3]
The starting material, this compound, offers two distinct points for modification: the bromine atom at the C-5 position and the electron-deficient quinoline core. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The fluorine atom at the C-6 position can significantly influence the electronic properties of the ring and has been shown to enhance the antibacterial activity of quinolone-based drugs.[1] This guide will focus on the derivatization at the C-5 position to explore its impact on biological activity.
Strategic Derivatization for SAR Studies
The goal of SAR studies is to systematically alter the structure of a lead compound to understand how these changes affect its biological activity. For this compound, derivatization at the C-5 position can probe the effects of introducing different functionalities, such as aryl groups, amino moieties, and alkynyl chains. These modifications can influence the compound's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which can impact its interaction with a biological target.
The following sections provide detailed protocols for key derivatization reactions. The choice of reaction will depend on the desired functionality to be introduced.
A [label="this compound\n(Starting Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Sonogashira Coupling\n(C-C Triple Bond Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Nucleophilic Aromatic Substitution\n(C-Nu Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="5-Aryl-6-fluoroquinolines", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="5-Amino-6-fluoroquinolines", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="5-Alkynyl-6-fluoroquinolines", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="5-Nu-6-fluoroquinolines", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="SAR Library Generation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B [label="Arylboronic acid"]; A -> C [label="Amine"]; A -> D [label="Terminal Alkyne"]; A -> E [label="Nucleophile"]; B -> F; C -> G; D -> H; E -> I; F -> J; G -> J; H -> J; I -> J; }
Figure 1: Strategic derivatization of this compound for SAR studies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in pharmaceutical synthesis.[3]
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-fluoroquinolines
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4] This reaction is ideal for introducing a variety of aryl and heteroaryl substituents at the C-5 position.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems using ligands like SPhos or XPhos can be more efficient for challenging substrates.
-
Base: A base is required to activate the organoboron species. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-6-fluoroquinoline
-
Reagents and Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water (4:1 ratio).
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(4-methoxyphenyl)-6-fluoroquinoline.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.2 (Quinoline : Boronic Acid) | [4] |
| Catalyst Loading | 5 mol% | [4] |
| Base | K₂CO₃ (2.0 eq) | [4] |
| Solvent | Dioxane/Water (4:1) | [4] |
| Temperature | 80-90 °C | [4] |
| Reaction Time | 12-24 h | [4] |
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-6-fluoroquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is invaluable for introducing primary and secondary amines at the C-5 position, which can act as hydrogen bond donors and acceptors, significantly influencing biological activity.
Rationale for Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for efficient C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Synthesis of N-benzyl-6-fluoroquinolin-5-amine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, benzylamine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-6-fluoroquinolin-5-amine.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.2 (Quinoline : Amine) | [6] |
| Catalyst System | Pd₂(dba)₃ / Xantphos | [6] |
| Base | NaOtBu (1.4 eq) | [6] |
| Solvent | Anhydrous Toluene | [6] |
| Temperature | 100-110 °C | [6] |
| Reaction Time | 12-24 h | [6] |
Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-fluoroquinolines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction introduces a rigid alkynyl linker at the C-5 position, which can be useful for probing deeper into a binding pocket or for further functionalization via click chemistry.
Rationale for Experimental Choices:
-
Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are used in tandem. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, sometimes in combination with another organic solvent like THF or DMF.
Experimental Protocol: Synthesis of 6-fluoro-5-(phenylethynyl)quinoline
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-fluoro-5-(phenylethynyl)quinoline.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.2 (Quinoline : Alkyne) | [7][8] |
| Catalyst System | Pd(PPh₃)₄ / CuI | [7][8] |
| Base/Solvent | Triethylamine | [7][8] |
| Co-Solvent | Anhydrous THF | [7][8] |
| Temperature | Room Temperature | [7][8] |
| Reaction Time | 8-16 h | [7][8] |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, classical Nucleophilic Aromatic Substitution (SNAr) can also be a viable strategy for derivatizing the this compound core, particularly with strong nucleophiles. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom can activate the ring towards nucleophilic attack.
Rationale for Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and secondary amines are typically required.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the reagents and facilitate the reaction.
-
Temperature: Elevated temperatures are usually necessary to overcome the activation energy barrier.
Experimental Protocol: Synthesis of 6-fluoro-5-(morpholino)quinoline
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMSO
-
Sealed tube, magnetic stirrer.
-
-
Procedure:
-
To a sealed tube, add this compound, morpholine, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the precipitate by filtration and wash with water.
-
Dry the solid under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 3 (Quinoline : Nucleophile) | General SNAr conditions |
| Base | K₂CO₃ (2.0 eq) | General SNAr conditions |
| Solvent | Anhydrous DMSO | General SNAr conditions |
| Temperature | 120-140 °C | General SNAr conditions |
| Reaction Time | 24-48 h | General SNAr conditions |
start [label="Start", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; reagents [label="Reagents\n- this compound\n- Coupling Partner\n- Catalyst/Ligand\n- Base\n- Solvent"]; reaction [label="Reaction Setup\n- Inert Atmosphere\n- Temperature Control\n- Stirring"]; monitoring [label="Reaction Monitoring\n(TLC / LC-MS)"]; workup [label="Workup\n- Quenching\n- Extraction\n- Drying"]; purification [label="Purification\n(Column Chromatography)"]; analysis [label="Analysis\n- NMR\n- Mass Spec\n- Purity"]; end [label="Pure Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; }
Figure 2: General experimental workflow for derivatization reactions.
Conclusion and Future Perspectives
The derivatization of this compound through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provides a robust platform for generating diverse chemical libraries for SAR studies. The protocols outlined in this guide offer a solid foundation for synthesizing novel 5-substituted-6-fluoroquinoline analogs. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the structural requirements for desired biological activity, ultimately leading to the discovery of new and improved therapeutic agents. Future work could involve exploring other positions on the quinoline ring for derivatization and combining different synthetic strategies to create even more complex and diverse molecules.
References
- Miyamoto, T., Matsumoto, J., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., ... & Kataoka, M. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645–1656. [Link]
- Sharma, P., & Kumar, A. (2015). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-64.
- Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]
- Kumar, A., & Sharma, P. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 14(10), 841–853.
- Sharma, P., & Kumar, A. (2015). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs.
- The structures of some known fluoroquinolones (1-5) and the synthesized compounds 6a-j. ResearchGate. (n.d.).
- Buchwald–Hartwig amination. In Wikipedia.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
- Verma, A., & Joshi, S. (2014). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 30(3), 965-979. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Sonogashira coupling. In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. (2024). [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
- Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. (2012). [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [Link]
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. (n.d.). [Link]
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki reaction. In Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
- Microwave enhanced Sonogashira coupling. ResearchGate. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed aryl/monofluoroalkylation of allenamides: access to fluoroalkyl indoles and isoquinolones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 5-Bromo-6-fluoroquinoline
Introduction
5-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibiotics and other therapeutic agents. The precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Accurate analytical methods are essential for monitoring reaction kinetics, assessing purity, performing stability studies, and ensuring regulatory compliance in drug development and manufacturing.
This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is widely accessible, robust, and suitable for routine quality control and research applications. Additionally, principles of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are discussed for applications requiring higher sensitivity and selectivity, such as bioanalytical studies. The methodologies are presented with an emphasis on the rationale behind experimental choices and are grounded in established principles of analytical chemistry and regulatory guidelines.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.048 g/mol | [1] |
| Melting Point | 102-104 °C | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF, methanol, and acetonitrile. | [2] |
Principles of Analysis
The quantification of this compound is optimally achieved through reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, will have a strong affinity for the stationary phase and will be eluted by a mobile phase of appropriate organic solvent composition.
The quinoline ring system within the molecule contains a chromophore that absorbs UV radiation, allowing for sensitive detection using a UV-Vis spectrophotometric detector. For more complex matrices or when lower detection limits are necessary, LC-MS/MS can be employed. The presence of bromine provides a characteristic isotopic pattern that aids in confident identification and quantification.[2]
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the analysis of pharmaceutical compounds.[3] It offers a good balance of sensitivity, specificity, and cost-effectiveness for routine quality control.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Workflow for quantification of this compound via HPLC-UV.
Detailed Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard (purity ≥ 98%)
-
2. Preparation of Solutions
-
Mobile Phase: A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape. The exact ratio should be optimized to achieve a suitable retention time and separation from any impurities.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is often a suitable diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range.
3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | The organic modifier elutes the analyte, while the aqueous component provides retention. Formic acid improves peak shape by protonating silanol groups and the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | ~290 nm (To be determined by UV scan) | The wavelength of maximum absorbance (λmax) provides the best sensitivity. This can be determined by running a UV scan of a standard solution. |
4. Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject a mid-range standard multiple times (e.g., n=5) to ensure the system is performing adequately. Key parameters include tailing factor (< 1.5) and relative standard deviation (RSD) of peak area and retention time (< 2%).[4]
-
Calibration Curve: Inject the calibration standards and plot the peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Sample Quantification: Inject the sample solutions. Using the peak area of the analyte in the sample chromatogram and the calibration curve equation, calculate the concentration of this compound in the sample.
The following diagram illustrates the data analysis pipeline.
Caption: Data analysis pipeline for quantification.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
Validation Parameters
The core parameters for validating a quantitative impurity or assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
The relationship between these validation parameters is crucial for a self-validating system.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Application Note: Large-Scale Synthesis and Purification of 5-Bromo-6-fluoroquinoline
Abstract
This application note provides a comprehensive guide for the large-scale synthesis and purification of 5-Bromo-6-fluoroquinoline, a key intermediate in pharmaceutical and agrochemical research. The protocol is centered around a modified Skraup reaction, a robust and scalable method for quinoline synthesis. This document offers a detailed, step-by-step methodology, from the selection of starting materials to the final purification and quality control of the target compound. It is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient process for producing high-purity this compound on an industrial scale.
Introduction: The Significance of this compound
Quinolines and their halogenated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The unique substitution pattern of this compound, featuring both a bromine and a fluorine atom on the benzene ring, offers a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Consequently, this compound is a valuable building block for the synthesis of novel bioactive molecules.
The traditional Skraup synthesis, while effective, is notoriously exothermic and can be hazardous on a large scale.[1][2] This guide presents a modified and controlled Skraup synthesis protocol designed for safety and reproducibility in an industrial setting.
The Synthetic Pathway: A Modified Skraup Reaction
The synthesis of this compound is achieved through the Skraup reaction, which involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] In this protocol, we utilize 4-Bromo-3-fluoroaniline as the starting material.
Reaction Mechanism
The Skraup reaction proceeds through a series of well-established steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]
-
Michael Addition: The amino group of 4-Bromo-3-fluoroaniline undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. Nitrobenzene is a common oxidizing agent in the classic Skraup reaction; however, for improved safety and easier work-up, other oxidizing agents can be employed.[2]
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood or a designated chemical reactor with appropriate safety measures in place.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Purity |
| 4-Bromo-3-fluoroaniline | 190.02 | 19.0 | 100 | >98% |
| Glycerol (anhydrous) | 92.09 | 36.8 | 400 | >99% |
| Sulfuric Acid (98%) | 98.08 | 98.0 | 1000 | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 2.78 | 10 | - |
| Nitrobenzene | 123.11 | 24.6 | 200 | >99% |
| Sodium Hydroxide (50% aq. solution) | 40.00 | As needed | - | - |
| Toluene | - | As needed | - | Technical Grade |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment
-
200 L glass-lined reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating and cooling system for the reactor.
-
Large-scale steam distillation apparatus.
-
Separatory funnels (appropriate for large volumes).
-
Rotary evaporator with a large-volume flask.
-
Crystallization vessel.
-
Filtration equipment (e.g., Nutsche filter).
-
Vacuum oven.
Step-by-Step Procedure
Diagram of the Synthetic Workflow:
Caption: Step-by-step purification process for this compound.
Quality Control
The purity of the final product should be assessed using a combination of analytical techniques.
| Analytical Method | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 102-104 °C [5] |
| HPLC | Purity > 99.5% (by area percentage) |
| ¹H NMR | Spectrum consistent with the structure of this compound |
| ¹³C NMR | Spectrum consistent with the structure of this compound |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₉H₅BrFN, MW: 226.05) |
Safety and Waste Management
6.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.
-
Nitrobenzene: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
4-Bromo-3-fluoroaniline: Harmful if swallowed or in contact with skin.
-
This compound: May cause skin and eye irritation.
-
PPE: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
6.2. Reaction Hazards
-
The Skraup reaction is highly exothermic and can become violent if not properly controlled. [1]The use of ferrous sulfate as a moderator is crucial. [1]Maintain strict control over the rate of sulfuric acid addition and the reaction temperature.
-
Quenching the reaction mixture is also highly exothermic. Perform this step slowly and with efficient cooling.
6.3. Waste Disposal
-
Acidic and Basic Wastes: Neutralize all acidic and basic aqueous wastes before disposal, in accordance with local regulations.
-
Organic Wastes: Collect all organic solvents and residues in appropriately labeled containers for hazardous waste disposal.
-
Solid Wastes: Dispose of solid chemical waste, including filter cakes and used drying agents, as hazardous waste.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of high-purity this compound. By following the outlined procedures for a modified Skraup reaction and a multi-step purification process, researchers and production chemists can safely and efficiently produce this valuable chemical intermediate. Adherence to the safety and waste management guidelines is paramount to ensure a safe and environmentally responsible operation.
References
- Canadian Journal of Research. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
- Molecules. (2019).
- Organic Reactions. (1953). The Skraup Synthesis of Quinolines. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Google Patents. (2000). Skraup reaction process for synthesizing quinolones.
- Wikipedia. (2023). Skraup reaction. [Link]
- Google Patents. (1989).
- Organic Syntheses. (1922). QUINOLINE. [Link]
- Organic Syntheses. (1943). 6-METHOXY-8-NITROQUINOLINE. [Link]
- LookChem. (n.d.). This compound. [Link]
- Journal of Antimicrobial Chemotherapy. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. [Link]
- Chemistry Online. (2023). Skraup quinoline synthesis. [Link]
- ResearchGate. (2014). The Skraup Synthesis of Quinolines. [Link]
- ResearchGate. (2013). Detoxification of Halogenated Aromatic Compounds By Anaerobic Cultures. [Link]
- ResearchGate. (2018).
- Richmond Sarpong Group. (2016).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
- Google Patents. (2013).
- ResearchGate. (2017).
- ResearchGate. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]
- ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). [Link]
- Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Reddit. (2022). Quenching guide. [Link]
- MDPI. (2020).
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoroquinoline
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-6-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles that govern success. Our goal is to empower you to achieve higher yields, better purity, and more consistent results.
Foundational Synthetic Strategy: The Skraup Reaction
The synthesis of the quinoline core is a classic endeavor in heterocyclic chemistry, with several named reactions available to the modern chemist.[1][2][3][4][5][6][7][8] For the preparation of this compound, the Skraup synthesis offers a direct and robust route starting from readily available 4-Bromo-3-fluoroaniline.[9]
The Skraup reaction is the acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent, to form a quinoline.[2][10] The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline product.[10][11]
While powerful, this reaction is notoriously exothermic and can be prone to side reactions, such as polymerization and tar formation, if not carefully controlled.[10][12] This guide is structured to help you navigate these challenges effectively.
Caption: General workflow for the Skraup synthesis of this compound.
Troubleshooting Guide: From Low Yields to Tar Formation
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction is extremely vigorous and hard to control, leading to a dark, intractable tar. How can I moderate it?
A1: This is the classic challenge of the Skraup synthesis.[10][12] The dehydration of glycerol to acrolein and the subsequent reactions are highly exothermic. Uncontrolled, this leads to polymerization and charring.
-
Causality: The root cause is rapid, localized heat generation. Concentrated sulfuric acid is a powerful dehydrating agent, and the subsequent polymerization of the in-situ generated acrolein is rapid at high temperatures.
-
Solution:
-
Moderator Addition: Incorporate a moderator like ferrous sulfate (FeSO₄•7H₂O) into the reaction mixture before heating. Ferrous sulfate helps to smooth the exothermic profile, making the reaction less violent.[12]
-
Controlled Reagent Addition: Instead of mixing everything at once, add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol with vigorous stirring. This dissipates heat more effectively.
-
External Cooling: Keep an ice-water bath on standby. If the reaction temperature begins to rise too quickly, it can be used to temper the exotherm.
-
Q2: My yield is consistently low (<40%), even with a controlled reaction. What are the likely causes?
A2: Low yields often point to incomplete reaction, suboptimal work-up, or competing side reactions that were not fully suppressed.
-
Causality: The primary culprits are incomplete cyclization or oxidation, and loss of product during the purification from the tarry byproduct.
-
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting low product yield.
Q3: The final product is difficult to purify from a dark, oily residue. What is the best purification strategy?
A3: The crude product of a Skraup synthesis is almost always a dark, tarry mixture.[12] An effective purification train is non-negotiable.
-
Causality: The tar consists of polymeric materials formed from the self-condensation of acrolein and other intermediates under harsh acidic conditions.[13]
-
Solution: A Multi-Step Purification Protocol:
-
Neutralization & Steam Distillation: After cooling the reaction, carefully dilute it with water and neutralize with a concentrated base (e.g., NaOH or Ca(OH)₂). The quinoline product is steam-volatile, while the polymeric tar is not. Perform a steam distillation to isolate the crude quinoline, which will co-distill with the water.[10][13] This is the single most effective step for removing the bulk of the tar.
-
Solvent Extraction: Extract the steam distillate with a suitable organic solvent like dichloromethane or chloroform.
-
Column Chromatography: For achieving high purity, the extracted material should be subjected to column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.
-
Recrystallization: The final step for obtaining crystalline, high-purity this compound is recrystallization from a suitable solvent system, such as ethanol/water or hexanes.
-
Frequently Asked Questions (FAQs)
Q: What is the required purity for the 4-Bromo-3-fluoroaniline starting material? A: Starting material purity is critical. Use aniline that is at least 98% pure. Impurities can lead to significant side product formation and intensify tarring. If the aniline is old or discolored (often pink or brown due to oxidation), it is advisable to purify it by distillation before use.
Q: Can I use an alternative oxidizing agent to nitrobenzene? A: Yes. While nitrobenzene is traditional and also acts as a solvent, arsenic acid (As₂O₅) is a well-documented alternative that often results in a less violent reaction.[2] However, due to the high toxicity of arsenic compounds, appropriate handling and waste disposal protocols are paramount. For greener approaches, some modern methods explore air or oxygen as the oxidant, though this may require catalyst development.[14]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture, quench it in a basic aqueous solution, and extract with ethyl acetate. Spot the organic extract on a silica TLC plate and elute with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the 4-bromo-3-fluoroaniline spot and the appearance of a new, typically lower Rf, product spot will indicate progress.
Q: What are the most critical safety precautions for this synthesis? A:
-
Corrosive Reagents: The reaction uses large amounts of concentrated sulfuric acid. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
-
Exothermic Reaction: As discussed, the reaction can be vigorous. Run it in a chemical fume hood, behind a safety shield if possible. Ensure a cooling bath is readily accessible.
-
Toxic Vapors: Acrolein is a toxic and volatile lachrymator. The reaction must be conducted in a well-ventilated fume hood. If using nitrobenzene, be aware of its toxicity.
Experimental Protocol & Data
This protocol is a baseline for the synthesis of this compound. Optimization may be required based on your specific lab conditions.
Table 1: Reagent Stoichiometry and Roles
| Reagent | Molar Eq. | Role | Key Considerations |
| 4-Bromo-3-fluoroaniline | 1.0 | Starting Material | Must be of high purity (>98%). |
| Glycerol | ~3.0 | Acrolein Precursor | Use anhydrous grade if possible. |
| Sulfuric Acid (conc.) | ~2.5 (vol.) | Catalyst, Dehydrating Agent | Add slowly and with cooling. |
| Nitrobenzene | ~0.5 | Oxidizing Agent | Can be substituted with other oxidants. |
| Ferrous Sulfate (FeSO₄•7H₂O) | ~0.1 | Moderator | Controls the exothermic reaction rate. |
Step-by-Step Synthesis Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire setup should be in a fume hood.
-
Charging Reagents: To the flask, add 4-Bromo-3-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~2.5 volumes relative to the aniline) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 100°C.
-
Oxidant Addition: After the acid addition is complete, add nitrobenzene (0.5 eq).
-
Reaction: Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain a controlled reflux at an internal temperature of 140-150°C for 3-4 hours. Monitor by TLC.
-
Work-up & Purification:
-
Allow the mixture to cool to room temperature. Very carefully, pour the mixture onto crushed ice.
-
Neutralize the solution with a concentrated NaOH solution until it is strongly alkaline (pH > 9), ensuring the mixture is well-cooled in an ice bath during neutralization.
-
Set up for steam distillation and distill the mixture until the distillate is clear.
-
Extract the distillate multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification: Purify the crude material by column chromatography on silica gel, followed by recrystallization to obtain pure this compound. The melting point should be in the range of 102-104 °C.[15]
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Wikipedia. (n.d.). Skraup reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
- Wiley. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Gowda, J. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 24814-24839.
- LookChem. (n.d.). This compound.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis [drugfuture.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Navigating the Labyrinth of Halogenated Quinoline Purification
Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who grapple with the nuances of isolating these valuable but often temperamental compounds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your purified products.
The Purification Predicament: Why Are Halogenated Quinolines So Challenging?
Halogenated quinolines are a cornerstone in medicinal chemistry and materials science, yet their purification is frequently a bottleneck in synthetic workflows. The inherent chemical properties of the quinoline scaffold, combined with the influence of halogen substituents, create a unique set of purification hurdles.
The basicity of the quinoline nitrogen can lead to strong interactions with acidic stationary phases like silica gel, potentially causing product decomposition or irreversible adsorption.[1] Furthermore, the synthesis of halogenated quinolines can result in complex mixtures of regioisomers, over-halogenated byproducts, and unreacted starting materials, all of which may possess very similar physical properties to the desired product, making separation a formidable task.[2][3] The position and nature of the halogen atom also profoundly impact the molecule's polarity, solubility, and crystal packing, necessitating a tailored purification strategy for each unique compound.
This guide provides a structured approach to overcoming these challenges, divided into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.
Troubleshooting Guide: Real-Time Solutions for Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may be facing in the lab.
Issue 1: Product Decomposition on Silica Gel Column Chromatography
Question: I'm observing significant streaking and loss of my halogenated quinoline product during silica gel column chromatography. What's happening and how can I prevent it?
Answer: This is a classic problem arising from the acidic nature of standard silica gel interacting with the basic nitrogen of the quinoline ring.[1] This interaction can catalyze decomposition, especially for sensitive substrates.
Troubleshooting Protocol:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic silanol groups and minimize product degradation.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel (e.g., Grade II or III) which has a higher water content, reducing the number of active acidic sites.
-
Switch to an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Reversed-phase chromatography (C18) can also be an excellent option, separating compounds based on hydrophobicity rather than polar interactions with an acidic surface.
Issue 2: Poor Separation of Regioisomers
Question: My synthesis produced a mixture of C5- and C7-halogenated quinoline isomers that are co-eluting on my TLC and column. How can I resolve them?
Answer: Regioisomers of halogenated quinolines often have very similar polarities, making their separation by traditional normal-phase chromatography challenging.[3] Achieving separation requires enhancing the subtle differences in their physical properties.
Troubleshooting Protocol:
-
Optimize the Eluent System:
-
Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can influence the interactions with the stationary phase and the isomers. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.
-
Gradient Elution: Employ a shallow solvent gradient during column chromatography. A slow, gradual increase in the polar solvent can provide the resolution needed to separate closely eluting compounds.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective solution.
-
Column Choice: A high-resolution silica or a specialized PFP (pentafluorophenyl) column can offer different selectivities for halogenated aromatics.[4]
-
Method Development: Systematically screen different mobile phases (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., trifluoroacetic acid or formic acid) to optimize the separation.
-
-
Recrystallization: If the isomers have different solubilities or can form different crystal lattices, fractional recrystallization can be a powerful, scalable purification technique.[5] This often requires extensive solvent screening.
Issue 3: Persistent Low Yields After Purification
Question: After successfully removing impurities, the final yield of my purified halogenated quinoline is consistently low. Where could my product be going?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, physical loss during workup, or product instability under the purification conditions.
Troubleshooting Protocol:
-
Mass Balance Analysis: Carefully track the mass of your crude material before purification and the mass of all collected fractions. This will help determine if the product is being lost on the column or if the initial crude material had a lower than expected purity.
-
TLC Analysis of the Column: After your purification is complete, extrude the silica from the column, and perform a TLC analysis on different sections. This can reveal if your product is irreversibly adsorbed at the top of the column.
-
Alternative Purification Techniques: If column chromatography is the culprit, consider non-adsorptive methods:
-
Recrystallization: This is often the most efficient method for obtaining highly pure material with good recovery if a suitable solvent system can be found.[6][7][8][9]
-
Steam Distillation: For volatile quinolines, steam distillation can be an effective method to separate them from non-volatile tars and salts.[2][10]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique uses liquid-liquid partitioning and avoids solid supports, minimizing the risk of irreversible adsorption.[11]
-
Workflow for Troubleshooting Purification Issues
Caption: A general troubleshooting workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying halogenated quinolines?
There is no single "best" technique, as the optimal method depends on the specific properties of the compound and its impurities. However, a good starting point is flash column chromatography on silica gel that has been deactivated with a small amount of triethylamine in the eluent. For more challenging separations or for achieving very high purity, reversed-phase HPLC is often superior.
Q2: How can I choose the right solvent for recrystallizing my halogenated quinoline?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][9] A common approach is to use a binary solvent system, such as ethanol/water, ethyl acetate/hexane, or toluene/heptane.[12] The process involves dissolving the compound in the "good" solvent (in which it is more soluble) at an elevated temperature and then slowly adding the "bad" solvent (in which it is less soluble) until the solution becomes turbid. Slow cooling should then induce crystallization.
Q3: My halogenated quinoline is an oil. Can I still use recrystallization?
Oiling out is a common problem where the compound separates as a liquid phase instead of forming crystals.[12] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To overcome this, try using a lower-boiling point solvent, a more dilute solution, or cooling the solution more slowly. If these fail, you may need to convert the oily product to a solid salt (if it has a basic or acidic handle) that may have better crystallization properties.
Q4: What are the best analytical methods to confirm the purity of my final product?
A combination of methods is always recommended for robust purity assessment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying and quantifying impurities, even those present at very low levels.[13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or structurally similar impurities.
-
GC (Gas Chromatography): For volatile compounds, high-resolution GC can provide excellent purity data.[14]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.[7]
Purity Assessment Workflow
Caption: Workflow for assessing the purity of the final product.
Quantitative Data Summary
| Purification Technique | Key Advantages | Common Challenges | Best Suited For |
| Silica Gel Chromatography | Versatile, widely applicable, good for separating compounds with different polarities. | Can cause decomposition of basic compounds, risk of irreversible adsorption.[1] | General purpose purification, separation of non-basic compounds. |
| Recrystallization | Can yield very high purity material, scalable, cost-effective. | Finding a suitable solvent can be time-consuming, not suitable for oils or amorphous solids.[5][6][8] | Final purification step for crystalline solids, removing minor impurities. |
| Preparative HPLC | High resolving power, excellent for separating closely related compounds like isomers.[4] | Lower sample capacity, more expensive, requires specialized equipment. | Difficult separations, achieving analytical-grade purity. |
| Steam Distillation | Effective for volatile compounds, good for removing non-volatile impurities.[10] | Only applicable to steam-volatile and thermally stable compounds. | Purification of volatile quinolines from reaction tars. |
| HSCCC | No solid support (no irreversible adsorption), good for a wide range of polarities.[11] | Requires specialized equipment, can be complex to set up. | Polar or sensitive compounds prone to degradation on solid supports. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Deactivated Silica Gel Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the chosen eluent (e.g., 99:1 hexane:ethyl acetate) containing 0.5% (v/v) triethylamine. Stir the slurry gently to ensure homogeneity and allow it to sit for 10-15 minutes to allow for equilibration.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude halogenated quinoline in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
Elution: Begin elution with the prepared mobile phase, collecting fractions and monitoring by TLC. A shallow gradient of increasing polarity can be employed if necessary.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization from a Binary Solvent System
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. (e.g., Ethyl Acetate and Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: While still warm, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy. If too much is added, clarify with a few drops of the "good" solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Horizon IRD. (n.d.).
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- Welsh, K. M., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- University of Rochester, Department of Chemistry. (n.d.).
- EBSCO. (n.d.).
- Chemistry LibreTexts. (2021). 2.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS.
- Benchchem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
common side reactions in the synthesis of 5-Bromo-6-fluoroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this important chemical intermediate. Our guidance is grounded in established reaction mechanisms and practical, field-proven insights to help you navigate common synthetic challenges.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. The precise placement of the bromo and fluoro substituents on the quinoline scaffold is critical for modulating the pharmacological properties of target molecules. However, its synthesis is not without challenges. Common issues include poor regioselectivity, low yields, and the formation of difficult-to-remove byproducts.
This guide will explore two common synthetic strategies and provide detailed troubleshooting for the side reactions associated with each.
-
Pathway A: Skraup-type Synthesis: Cyclization of a pre-functionalized aniline (4-bromo-3-fluoroaniline).
-
Pathway B: Electrophilic Aromatic Substitution: Regioselective bromination of 6-fluoroquinoline.
Troubleshooting & FAQs: Pathway A (Skraup-type Synthesis)
The Skraup synthesis and its variations (like the Doebner-von Miller reaction) are powerful methods for constructing the quinoline core. However, they are notoriously aggressive reactions that can lead to several side products. This pathway involves reacting 4-bromo-3-fluoroaniline with glycerol, an acid catalyst (typically H₂SO₄), and an oxidizing agent.
Diagram: Skraup-type Synthesis Workflow
Caption: General workflow for the Skraup-type synthesis.
Q1: My reaction is extremely vigorous, turning dark immediately, and the yield is poor. What's happening and how can I control it?
Answer: This is a classic issue with the Skraup synthesis, which is highly exothermic.[1][2] The violent reaction is caused by the rapid, uncontrolled dehydration of glycerol to acrolein and its subsequent polymerization under harsh acidic conditions. This leads to extensive charring and tar formation, sequestering your starting material and product.
Troubleshooting Steps:
-
Use a Moderating Agent: The most effective solution is to add a moderator. Ferrous sulfate (FeSO₄) is the standard choice.[1][3] It smooths the reaction by creating a more controlled, extended release of the oxidizing species, preventing a sudden violent onset. Boric acid can also be used.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while the reaction flask is in an ice bath. This allows for better heat dissipation.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent localized hotspots where polymerization can initiate.
Protocol: Moderated Skraup Reaction
-
In a fume hood, equip a 1-L three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with 4-bromo-3-fluoroaniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Begin vigorous stirring and cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 100°C.
-
After the addition is complete, gently heat the mixture to ~120°C to initiate the main exothermic phase.
-
If the reaction becomes too vigorous, immediately remove the heat source and be prepared to cool the flask.
-
Once the initial exotherm subsides, maintain the reaction at reflux for 3-4 hours to ensure complete conversion.
Q2: I've managed to control the reaction, but my crude product is a black, tarry solid that is difficult to purify. How can I minimize tar formation and isolate my product?
Answer: Tar formation is inherent to this reaction due to the acid-catalyzed polymerization of the acrolein intermediate.[3][4] While moderators help, some tar is often unavoidable. The key is to optimize conditions to reduce its formation and then effectively separate the product during work-up.
Troubleshooting Steps:
-
Optimize Temperature: Avoid excessive heating. The reaction should be initiated with gentle heat, and the exotherm should be controlled. Overheating will "crack" the reagents and lead to more charring.
-
Purification Strategy - Steam Distillation: The most effective method to separate the volatile quinoline product from the non-volatile tar is steam distillation.
-
Purification Strategy - Acid-Base Extraction: After steam distillation, further purify the product by dissolving the distillate in dilute acid (e.g., 1M HCl), washing with an organic solvent (like ether or dichloromethane) to remove non-basic impurities, and then liberating the quinoline product by basifying the aqueous layer (with NaOH or Na₂CO₃) followed by extraction.
| Parameter | Condition to Minimize Tar | Rationale |
| Temperature | Gentle initiation, control exotherm | Prevents polymerization and decomposition of reagents. |
| Moderator | Use of FeSO₄ or Boric Acid | Slows the reaction rate, reducing localized heat.[3] |
| Stirring | Efficient mechanical stirring | Ensures even heat distribution. |
Troubleshooting & FAQs: Pathway B (Electrophilic Bromination)
This approach starts with commercially available 6-fluoroquinoline and introduces the bromine atom at the C-5 position via electrophilic aromatic substitution. The main challenges here are regioselectivity and preventing over-bromination. The quinoline ring is deactivated to electrophilic attack, but the existing fluoro group and the ring nitrogen will direct the incoming electrophile.
Diagram: Regioselectivity in Bromination of 6-Fluoroquinoline
Caption: Potential products in the electrophilic bromination of 6-fluoroquinoline.
Q3: My bromination reaction yields a mixture of 5-bromo and 8-bromo isomers. How can I improve the regioselectivity for the C-5 position?
Answer: The regioselectivity of electrophilic substitution on the quinoline ring is complex. The reaction generally favors substitution on the benzene ring over the pyridine ring. The C-5 and C-8 positions are the most activated.[5] The fluorine at C-6 is an ortho-, para-director but deactivating. It will direct towards C-5 (ortho) and C-7 (para). The ring nitrogen deactivates the entire system, particularly the pyridine ring and the C-5 and C-7 positions. The interplay of these effects often leads to a mixture.
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than Br₂ and can favor the desired isomer.[6] Using a bulky brominating agent might also sterically favor the less hindered C-5 position over the C-8 position.
-
Solvent Effects: The polarity of the solvent can influence selectivity. Running the reaction in a less polar solvent like CCl₄ or dichloromethane may improve selectivity compared to highly polar or protic solvents.
-
Temperature Control: Lowering the reaction temperature (e.g., 0°C or below) often increases the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy more significantly.[7]
Q4: Besides isomeric byproducts, I am also getting a significant amount of a dibrominated product. How do I prevent this over-bromination?
Answer: Over-bromination occurs when the mono-brominated product reacts further with the brominating agent. Although the first bromine atom is deactivating, under forcing conditions, a second one can be added, typically at the C-8 position to give 5,8-dibromo-6-fluoroquinoline.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the brominating agent relative to the 6-fluoroquinoline.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in CH₂Cl₂ or solid NBS) slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, disfavoring the second bromination, which is a slower reaction.
-
Monitor the Reaction: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the dibromo product appear.
Protocol: Selective Mono-bromination
-
Dissolve 6-fluoroquinoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or CCl₄) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.0 eq.) in the same solvent portion-wise or via a dropping funnel over 1 hour.
-
Stir the reaction at 0°C and monitor its progress by TLC every 30 minutes.
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with a standard aqueous work-up, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to separate the desired 5-bromo isomer from any unreacted starting material, the 8-bromo isomer, and dibromo byproducts.
General Purification Troubleshooting
Q5: How can I effectively separate the 5-bromo and 8-bromo isomers?
Answer: Constitutional isomers like these often have very similar polarities, making separation challenging.
Troubleshooting Steps:
-
High-Performance Column Chromatography: Standard column chromatography may not be sufficient. Use a high-performance flash chromatography system with a high-quality silica gel and a shallow gradient of a carefully selected eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).
-
Crystallization: Fractional crystallization can be a powerful tool. Try dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This process often requires screening multiple solvents.
-
Preparative HPLC: For small scales or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is the most effective, albeit more expensive, method.
References
- Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-56. [Link]
- IOSR Journal. (n.d.). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]
- Badger, G. M., et al. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-827. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Wikipedia. (2023). Skraup reaction. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
- ResearchGate. (n.d.). The structures of some known fluoroquinolones (1-5) and the synthesized compounds 6a-j. [Link]
- Wikipedia. (2023). Doebner–Miller reaction. [Link]
- LookChem. (n.d.).
- PubMed. (2003).
- ResearchGate. (2014).
- ResearchGate. (2003).
- IJRASET. (2024).
- PubMed. (2014).
- Chemistry LibreTexts. (2023). 15.
- Reddit. (2023).
- PubMed Central. (2014).
- MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
degradation pathways and stability of 5-Bromo-6-fluoroquinoline
Welcome to the technical support resource for 5-Bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Drawing from established principles in quinoline and fluoroquinolone chemistry, this document addresses potential challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The solid form is generally stable at room temperature when protected from light and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. Exposure to light, humidity, and extreme temperatures should be avoided to prevent potential degradation.
Question 2: I've noticed a change in the color of my this compound sample. Does this indicate degradation?
Answer: A change in the physical appearance of your sample, such as discoloration (e.g., from a pale-yellow to a yellow-brown solid), can be an indicator of degradation.[1] This is often due to exposure to light, air (oxidation), or moisture. It is crucial to assess the purity of the discolored material using analytical techniques like HPLC or LC-MS before proceeding with your experiment. If significant degradation is detected, it is recommended to use a fresh, pure sample.
Solution Stability
Question 3: How stable is this compound in common organic solvents?
Answer: While specific stability data for this compound in various solvents is not extensively documented, general principles suggest that it should be reasonably stable in aprotic organic solvents such as DMSO, DMF, and acetonitrile for short-term use. However, for long-term storage in solution, it is best to prepare fresh solutions before use. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light. It is also advisable to perform a small-scale stability test by analyzing the solution at different time points.
Question 4: Can I use aqueous solutions of this compound? What is its stability in aqueous media?
Answer: Caution should be exercised when preparing and storing aqueous solutions of this compound. The stability of quinoline derivatives in aqueous media can be pH-dependent. Acidic or basic conditions can potentially lead to hydrolysis of the bromo-substituent.[3][4] Moreover, fluoroquinolones are known to be susceptible to photodegradation in aqueous solutions.[5][6][7] Therefore, if aqueous solutions are required, they should be freshly prepared, buffered to a neutral pH if possible, and protected from light.
Troubleshooting Guide: Investigating Degradation
Issue 1: Unexpected Results or Loss of Activity
Symptom: You observe a decrease in the expected biological activity or inconsistent results in your assays involving this compound.
Potential Cause: This could be due to the degradation of the compound in your experimental setup. The primary suspects are photodegradation, hydrolysis, or reaction with other components in your system.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Step 1: Analyze your stock solution and the final assay solution by HPLC or LC-MS to check for the presence of the parent compound and any new peaks that might correspond to degradation products.
-
Step 2: Compare the analytical profile of your current sample with that of a freshly prepared solution from a new batch of the compound.
-
-
Assess Photostability:
-
Step 1: Prepare two identical solutions of this compound.
-
Step 2: Expose one solution to the ambient light conditions of your laboratory for a duration similar to your experiment.
-
Step 3: Keep the other solution in the dark as a control.
-
Step 4: Analyze both solutions by HPLC or LC-MS and compare the chromatograms. The appearance of new peaks or a decrease in the parent peak in the light-exposed sample will indicate photodegradation.
-
-
Evaluate Hydrolytic Stability:
-
Step 1: Prepare solutions of this compound in aqueous buffers at different pH values relevant to your experiment (e.g., acidic, neutral, and basic).
-
Step 2: Incubate the solutions at the experimental temperature for a defined period.
-
Step 3: Analyze the samples at different time intervals by HPLC or LC-MS to monitor for any degradation.
-
Issue 2: Appearance of Unidentified Peaks in Analytical Runs
Symptom: Your HPLC or LC-MS analysis of a sample containing this compound shows unexpected peaks that are not present in the standard.
Potential Cause: These peaks are likely degradation products. Based on the chemistry of related compounds, the degradation could be occurring through several pathways.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, we can infer potential routes based on the known reactivity of fluoroquinolones and bromoquinolines.
Photodegradation
Fluoroquinolones are known to be sensitive to light, especially UV radiation.[6] The degradation can proceed through various reactions, including defluorination, hydroxylation, and decarboxylation, although the quinolone core often remains intact in the initial stages.[5][7]
Caption: Inferred photodegradation pathways of this compound.
Hydrolysis
The bromine atom on the quinoline ring can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxyquinoline derivative.[3][8] This reaction is often catalyzed by acid or base.
Caption: Potential hydrolysis pathway of this compound.
Oxidative Degradation
Strong oxidizing agents, such as hydroxyl radicals that can be generated in advanced oxidation processes, can attack the quinoline ring system.[9][10][11] This typically starts with hydroxylation at various positions on the ring, which can be followed by ring-opening reactions.
Caption: Generalized oxidative degradation pathway for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light for 24 hours. Keep a control sample in the dark.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.
-
Data Summary Table:
| Stress Condition | Incubation Time (h) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H2O2, RT | 24 | ||
| UV Light, RT | 24 | ||
| 60°C | 24 |
This table should be filled in with your experimental data.
References
- Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts.
- Photodegradation of some quinolones used as antimicrobial therapeutics.
- Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.
- Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites.
- Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chrom
- COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPAR
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- Degrad
- Kinetics of quinoline degrad
- Enhanced degradation of quinoline in three-dimensional electro-Fenton system using c
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chrom
- This compound - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation P
- Hydrolysis.
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chrom
- 5-Bromo-6-fluoroisoquinoline.
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chrom
- Degradation of fluoroquinolone antibiotics by ferrate(VI)
- Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degrad
- 1239463-43-4|5-Bromo-6-fluoroisoquinoline|BLD Pharm.
- Hydrolysis Reactions.
- This compound CAS NO.107224-21-5.
- Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
- 8-Bromo-6-fluoroquinoline - Safety D
- Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes.
Sources
- 1. 5-Bromo-6-fluoroisoquinoline | 1239463-43-4 [sigmaaldrich.com]
- 2. 1239463-43-4|5-Bromo-6-fluoroisoquinoline|BLD Pharm [bldpharm.com]
- 3. web.viu.ca [web.viu.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of quinoline degradation by O3/UV in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electrochemsci.org [electrochemsci.org]
troubleshooting NMR and mass spectrometry data of 5-Bromo-6-fluoroquinoline
Welcome to the technical support resource for the analytical characterization of 5-Bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experimental data.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common challenges encountered when analyzing this compound.
Q1: I see two molecular ion peaks of nearly equal height in my mass spectrum, separated by 2 m/z. Is my sample impure? A: No, this is the expected and definitive signature of a compound containing a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] Your mass spectrum should therefore show a molecular ion peak (M) and an M+2 peak of almost identical intensity, confirming the presence of bromine.[3]
Q2: Why is the signal-to-noise (S/N) ratio in my ¹H NMR spectrum so poor? A: A poor S/N ratio is a common issue that can stem from several factors.[4] The most frequent causes are low sample concentration, an insufficient number of scans, or poor magnetic field homogeneity (shimming).[5][6] For a routine ¹H NMR, a concentration of 5-20 mg in about 0.6 mL of deuterated solvent is recommended.[5] Increasing the number of scans will improve the S/N ratio, as the signal adds constructively while the noise averages out.
Q3: I don't see a signal for the bromine atom in any of my NMR spectra. Is there a problem with my experiment? A: This is normal. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei (spin > 1/2).[7][8] This property causes very rapid relaxation, which leads to extremely broad NMR signals.[9] These signals are often so broad that they are indistinguishable from the baseline in standard high-resolution NMR spectrometers.[7]
Q4: My aromatic proton signals (between 7.0-9.0 ppm) are heavily overlapped. How can I assign them? A: Signal overlapping in the aromatic region is a common challenge with substituted quinolines due to the complex spin systems.[10] While higher field strength magnets can improve dispersion, the most effective solution is to use two-dimensional (2D) NMR techniques. A ¹H-¹H COSY experiment will help identify which protons are coupled to each other, while HSQC and HMBC experiments will correlate protons to their directly attached and long-range coupled carbons, respectively.
Q5: I see extra peaks in my ¹H NMR spectrum, for example around 7.26, 2.50, or 1.5 ppm. What are they? A: These are likely signals from residual protons in your deuterated solvent or common laboratory contaminants. For example, a peak at 7.26 ppm in CDCl₃ is from residual CHCl₃, and a peak at 2.50 ppm in DMSO-d₆ is from residual DMSO-d₅.[11][12] Water (H₂O or HDO) also appears as a variable peak, often broad, whose position depends on the solvent and temperature.[13] Always run a blank spectrum of your solvent to identify these background signals.
Expected Spectroscopic Data
Understanding the expected spectral characteristics is the first step in troubleshooting.
Mass Spectrometry Data
The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | ~226.05 g/mol | Based on the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). |
| [M]⁺ Peak (m/z) | ~225 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| [M+2]⁺ Peak (m/z) | ~227 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Intensity Ratio [M]⁺:[M+2]⁺ | ~1:1 | Reflects the natural abundance of ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%).[1][2] |
NMR Data (Predicted)
Exact chemical shifts can vary with solvent and concentration.[14] The following table provides predicted regions and coupling patterns for spectra recorded in CDCl₃.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling | Notes |
| ¹H | 7.0 - 9.0 | Doublets, Triplets, Doublet of Doublets | The aromatic protons will exhibit complex splitting due to ³JHH, ⁴JHH, and JHF couplings. 2D NMR is often required for unambiguous assignment.[10] |
| ¹³C | 110 - 160 | Doublets and Singlets | Carbons near fluorine will appear as doublets due to JCF coupling. The carbon directly bonded to bromine (C5) may be broadened due to bromine's quadrupolar nature.[9][15] |
| ¹⁹F | -100 to -140 (vs. CFCl₃) | Multiplet | The fluorine signal will be split by neighboring aromatic protons (JHF). The chemical shift is highly sensitive to the electronic environment.[16][17] |
Troubleshooting Guide: NMR Spectroscopy
Issue 1: Poor Resolution & Broad Peaks Throughout the Spectrum
Q: My peaks are broad and poorly resolved, making it difficult to interpret multiplicities. What is the cause?
A: This is typically a result of poor magnetic field homogeneity (shimming) or issues with the sample itself.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad NMR signals.
Causality Explained:
-
Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming means different parts of the sample experience slightly different magnetic fields, causing a distribution of resonance frequencies and thus, broad peaks.[6]
-
Sample Viscosity: Highly concentrated or viscous samples tumble more slowly in solution. This slow tumbling is an efficient mechanism for relaxation, which shortens the lifetime of the excited spin state (T₂) and results in broader lines.[6]
-
Particulates: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity, leading to poor shims and broad lines.[6]
Issue 2: Inconsistent Chemical Shifts or Peak Broadening for Specific Signals
Q: The chemical shift of my C-Br carbon is broad, and proton shifts change between experiments. Why?
A: These are distinct phenomena related to the specific atoms in this compound.
-
Broad Carbon Signal (at C5): The bromine nucleus possesses a quadrupole moment.[7] This creates an efficient relaxation pathway for both the bromine nucleus and any directly attached nuclei. This rapid relaxation of the adjacent bromine causes significant line broadening for the C5 carbon signal, a phenomenon known as quadrupolar broadening.[9][15] This is an intrinsic property and not an experimental artifact.
-
Concentration-Dependent Chemical Shifts: Quinoline systems are flat, aromatic structures prone to intermolecular π-π stacking in solution.[10] As the sample concentration increases, these molecules form aggregates. Protons in one molecule can be pushed into the shielding or deshielding cone of a neighboring molecule, causing their chemical shifts to change. To ensure reproducibility, always use a consistent and relatively dilute concentration for your NMR samples.[10]
Troubleshooting Guide: Mass Spectrometry
Issue 1: Weak or Absent Molecular Ion ([M]⁺) Signal
Q: I can't find my molecular ion peaks at m/z 225/227, or they are very weak. What should I do?
A: The absence of a molecular ion can be due to sample, instrument, or method-related issues. The stability of the molecular ion itself is also a factor.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a weak molecular ion signal.
Causality Explained:
-
Ionization Efficiency: Electrospray ionization (ESI), a common technique, requires the analyte to be ionized in solution. If the mobile phase pH or composition is not optimal for protonating the quinoline nitrogen, ionization efficiency will be low.[18]
-
In-Source Fragmentation: If the energy within the ion source (e.g., capillary voltage, cone voltage) is too high, the molecular ion can fragment before it reaches the mass analyzer.[19] This is common for molecules with labile bonds. You might see fragment ions corresponding to the loss of Br (a peak around m/z 146) as the dominant signal.
-
Instrument Tuning: Mass spectrometers require regular tuning and calibration to ensure optimal ion transmission and detection across the mass range.[18] If the instrument is not properly tuned, sensitivity can be significantly compromised.
Issue 2: Incorrect Isotope Ratio or Additional Peaks in the Molecular Ion Region
Q: The ratio of my m/z 225 and 227 peaks is not 1:1, or I see other unexpected peaks.
A: This usually points to a co-eluting impurity or detector saturation.
-
Check for Co-eluting Impurities: If another compound with a similar retention time has a molecular weight that overlaps with your target, it can distort the isotopic pattern. For example, an impurity with a mass of 225 would artificially increase the intensity of the [M]⁺ peak.
-
Solution: Improve your chromatographic separation (e.g., adjust the gradient, change the column). Examine the mass spectrum at the beginning and end of the chromatographic peak; the isotope ratio should be consistent throughout if the peak is pure.
-
-
Detector Saturation: If your sample is too concentrated, the intense molecular ion peaks can saturate the detector. When the detector is saturated, it can no longer respond linearly to the ion abundance, which can distort the measured ratios.
-
Solution: Dilute your sample and re-inject. The goal is to have the most intense peak within the linear dynamic range of the detector.
-
Experimental Protocols
Protocol 1: Preparation of a High-Quality NMR Sample
A well-prepared sample is the foundation of a good NMR spectrum.[5]
-
Select a High-Quality NMR Tube: Use clean, high-quality NMR tubes that are free from scratches or defects.[5]
-
Weigh the Analyte: Accurately weigh an appropriate amount of your sample (e.g., 5-20 mg for ¹H NMR).[5]
-
Choose a Suitable Deuterated Solvent: Select a high-purity deuterated solvent that does not have signals overlapping with your analyte's signals of interest.[5] CDCl₃, Acetone-d₆, and DMSO-d₆ are common choices.
-
Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to your sample in a clean vial.[5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube. The final sample height should be between 4.0 and 5.0 cm.[5]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube clean.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- University of Sheffield. Bromine NMR. NMR Facility.[Link]
- Gerig, J. T. (2006). Fluorine NMR. eMagRes. [Link]
- Mueller, J. P., Erickson, J. R., & Mehl, R. A. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Protein Science, 29(1), 263-272. [Link]
- Li, W., et al. (2015). Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent.
- Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog.[Link]
- Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- ResearchGate. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.[Link]
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.[Link]
- Oxford Instruments. (2024). Bromine NMR on a benchtop. Oxford Instruments.[Link]
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.[Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.[Link]
- LookChem. (2025). This compound. LookChem.[Link]
- Reddit. (2017). How to reduce noisey NMR signal? r/chemistry.[Link]
- Sharma, V., et al. (n.d.).
- University of Wisconsin-Madison. (n.d.). The Basics of NMR. University of Wisconsin-Madison Chemistry.[Link]
- GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.[Link]
- ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
- ResearchGate. (2025). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.
- Chromatography Forum. (2011). Chlorine and Bromine effect.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies.[Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.[Link]
- University of California, Davis. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. UC Davis Chemistry.[Link]
- ResearchGate. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- Chemistry LibreTexts. (2025). Quadrupolar Coupling. Chemistry LibreTexts.[Link]
- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.
- PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. PubChem.[Link]
- National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.[Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 8. Bromine NMR on a benchtop - Oxford Instruments [oxinst.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. biophysics.org [biophysics.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Bromo-6-fluoroquinoline
Welcome to the technical support center for the purification of 5-Bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore common issues and provide robust, field-proven methodologies to address them, ensuring the integrity of your subsequent research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on typical synthetic routes for halogenated quinolines, the impurity profile of crude this compound can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Incorrectly substituted bromo-fluoroquinolines.
-
Over-brominated Species: Such as dibromo-fluoroquinolines, which can arise if the bromination step is not carefully controlled.[1]
-
Dehalogenated Impurities: Products of debromination or defluorination, which can occur under certain reaction or purification conditions, for instance, during palladium-catalyzed hydrogenation in related syntheses.[2]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My crude material is a dark, oily solid. What is the best first step for purification?
A2: A dark, oily appearance often suggests the presence of polymeric impurities and residual solvents. A good initial step is to perform a trituration or a simple recrystallization. This can significantly improve the purity and handling characteristics of the material before attempting more rigorous methods like column chromatography.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a solid. While color can vary, it is generally expected to be a pale-yellow to yellow-brown solid.[3] The melting point has been reported to be in the range of 102-104 °C.[4] A broad or depressed melting point is a strong indicator of impurities.
Troubleshooting Purification Protocols
Issue 1: Recrystallization fails to yield crystals or results in low purity.
Recrystallization is a powerful technique but is highly dependent on the choice of solvent system.
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
Troubleshooting Steps:
-
Solvent Screening: If a standard protocol is ineffective, a systematic solvent screen is recommended. Test solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, ethanol, and water).
-
Solvent System Optimization: For compounds like halogenated quinolines, a binary solvent system often provides the necessary solubility gradient. A common and effective approach for related compounds involves a polar solvent in which the compound is soluble, paired with a non-polar anti-solvent. A combination like ethanol/water has been shown to be effective for similar structures.[5]
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of pure product can induce nucleation.
-
Cooling Rate: Rapid cooling can trap impurities. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
Protocol 1: Optimized Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Slowly add a hot anti-solvent (e.g., water or heptane) to the hot solution until persistent turbidity is observed. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximal yield, subsequently cool in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Issue 2: Impurities co-elute with the product during column chromatography.
Co-elution is a common challenge in chromatography, indicating that the chosen mobile phase does not provide sufficient resolution between the product and one or more impurities.
Causality: The separation of compounds on a stationary phase like silica gel depends on the differential partitioning of the analytes between the stationary and mobile phases. If the polarity of the product and an impurity are too similar, they will travel through the column at a similar rate with a given eluent.
Troubleshooting Steps:
-
Adjusting Mobile Phase Polarity: The most straightforward approach is to adjust the polarity of the eluent. For silica gel chromatography, decreasing the polarity of the mobile phase will generally increase the retention time of all polar compounds.
-
For closely eluting non-polar impurities, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) may improve separation.
-
For closely eluting polar impurities, a more polar system might be necessary, but fine-tuning is key.
-
-
Alternative Solvent Systems: If a hexane/ethyl acetate system is insufficient, consider a different solvent system. For bromo-isoquinoline derivatives, a dichloromethane/diethyl ether gradient has proven effective.[1] This change in solvent can alter the specific interactions with the silica surface, potentially resolving co-eluting species.
-
High-Performance Flash Chromatography: If manual chromatography is insufficient, utilizing an automated flash chromatography system can provide better separation through more precise gradients and higher-quality stationary phases.
Protocol 2: Column Chromatography for this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Based on TLC analysis, a typical starting gradient might be 95:5 hexane:ethyl acetate, gradually increasing to 80:20.
-
Sample Preparation: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a column with silica gel slurried in the initial, low-polarity mobile phase.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the product. Monitor the elution using TLC.
-
Fraction Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₉H₅BrFN | [3][4] |
| Molecular Weight | 226.05 g/mol | [4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [3] |
| Melting Point | 102-104 °C | [4] |
References
- ChemBK. This compound. [Link]
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- National Center for Biotechnology Information. "Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771)". ACS Omega, 2021. [Link]
Sources
Technical Support Center: Strategies to Prevent Dehalogenation of 5-Bromo-6-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 5-Bromo-6-fluoroquinoline. This versatile quinoline derivative is a critical building block in medicinal chemistry and materials science. However, its utility can be challenged by an undesired side reaction: dehalogenation, where the crucial bromine atom at the C-5 position is replaced by hydrogen. This guide provides an in-depth analysis of the causes of dehalogenation and offers field-proven troubleshooting strategies and protocols to maximize the yield of your desired product.
Part 1: Frequently Asked Questions - Understanding Dehalogenation
This section addresses the fundamental questions researchers encounter regarding the stability and reactivity of this compound.
Q1: What is dehalogenation and why is it a significant problem?
A: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond. In the context of this compound, it specifically refers to the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 6-fluoroquinoline as a byproduct. This side reaction is problematic for two main reasons:
-
Yield Reduction: It consumes the starting material, directly lowering the yield of the intended product.[1]
-
Purification Complexity: The dehalogenated byproduct often has similar physical properties (e.g., polarity) to the starting material and the desired product, making purification by standard methods like column chromatography difficult and time-consuming.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A: In palladium-catalyzed reactions (such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings), the most prevalent mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive intermediate can transfer a hydride to the quinoline substrate, leading to the undesired byproduct. Several factors can generate or promote the activity of Pd-H species:
-
Hydride Sources: Certain reagents and solvents can act as hydride donors. Common sources include amine bases (e.g., triethylamine), alcohols, and even trace amounts of water.[1][2] Solvents like DMF can also decompose at elevated temperatures to generate hydride equivalents.[4]
-
Reaction Kinetics: If the desired catalytic step (e.g., transmetalation or reductive elimination) is slow, the palladium intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source to cause dehalogenation.[1]
-
Catalyst and Ligand Choice: Highly active, coordinatively unsaturated palladium complexes can be more prone to side reactions. The electronic and steric properties of the supporting ligand play a critical role in modulating the catalyst's reactivity and stability.[1][5]
Q3: How does the structure of this compound itself influence its reactivity?
A: The electronic nature of the this compound ring system makes it susceptible to dehalogenation. N-heterocyclic halides, in general, can be more prone to this side reaction.[2] The quinoline nitrogen can coordinate to the palladium catalyst, potentially altering the electronic environment at the C-Br bond and influencing the rates of the catalytic cycle steps.[6] The electron-withdrawing nature of the fluorine atom further modifies the electron density of the aromatic system, affecting its reactivity.
Q4: How can I detect and quantify the dehalogenated byproduct, 6-fluoroquinoline?
A: Accurate detection is the first step in troubleshooting. The most effective methods for identifying and quantifying the formation of 6-fluoroquinoline in your crude reaction mixture include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for initial detection, as it can separate the byproduct from the starting material and product and confirm its identity by its mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides clear fragmentation patterns for identification.
-
¹H NMR Spectroscopy: The proton signals of the dehalogenated quinoline ring will be distinct from those of the 5-bromo substituted starting material. Integration of these unique signals can be used for quantification if an internal standard is used.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific, actionable advice for minimizing dehalogenation in different reaction contexts.
Issue: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is the most common scenario where dehalogenation is observed with this compound. The key is to optimize conditions to favor the desired C-C or C-N bond formation over the competing C-H bond formation.
The following decision tree provides a systematic approach to optimizing your reaction.
Caption: A systematic workflow for troubleshooting dehalogenation.
The table below summarizes key parameters to adjust. The goal is to accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Ligand | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] | These ligands promote the crucial reductive elimination step to form the desired product and sterically hinder the approach of hydride sources to the palladium center.[5] |
| Base | Amine bases (Et₃N, DIPEA) or strong alkoxide bases (NaOtBu in some cases) | Weaker, non-coordinating inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] | Inorganic bases are less likely to act as hydride donors compared to amines.[1] They are effective at promoting the transmetalation step without introducing competing side reactions. |
| Solvent | Protic (e.g., alcohols) or potentially reducible solvents (e.g., DMF) | Aprotic, non-coordinating solvents like Toluene, Dioxane, or THF.[1][4] | These solvents are poor hydride donors and minimize the risk of participating in the dehalogenation pathway. |
| Temperature | High temperatures (>100-110 °C) | The lowest temperature that allows for a reasonable reaction rate (often 80-100 °C).[1] | Dehalogenation often has a higher activation energy than the desired coupling, so lowering the temperature can disproportionately slow the side reaction. |
| Catalyst | Air-sensitive Pd(0) sources (e.g., Pd₂(dba)₃ alone) | Use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) or pre-formed palladium-ligand complexes. Ensure rigorous degassing and an inert atmosphere. | Proper catalyst activation and maintenance of the Pd(0) state are crucial. Oxygen can lead to catalyst degradation and the formation of species that promote side reactions.[7][8] |
Issue: Dehalogenation during Lithiation / Halogen-Metal Exchange
When attempting to form an organometallic reagent from this compound via halogen-metal exchange (e.g., using n-BuLi or i-PrMgCl), the resulting lithiated or Grignard species can be readily protonated by trace acidic sources to yield the dehalogenated 6-fluoroquinoline.
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware in an oven (>120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure all reagents are anhydrous.
-
-
Low Temperature: Perform the halogen-metal exchange at low temperatures (typically -78 °C) to minimize side reactions and decomposition of the organometallic intermediate.
-
Controlled Reagent Addition: Add the organolithium or Grignard reagent slowly to the solution of this compound to maintain a low temperature and concentration of the reactive species.
-
Immediate Quenching: Once the metal-halogen exchange is complete, use the resulting organometallic species immediately by adding the desired electrophile at low temperature. Do not let it warm up or sit for extended periods.
Part 3: Validated Experimental Protocol
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.
Protocol: Low-Dehalogenation Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of anhydrous toluene to dissolve them, then transfer this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add anhydrous toluene and degassed water to the Schlenk flask to create a 10:1 toluene/water mixture (e.g., 5 mL toluene, 0.5 mL water). The overall concentration of the limiting reagent should be around 0.1 M.
-
Degassing: Seal the flask and degas the reaction mixture thoroughly by subjecting it to three freeze-pump-thaw cycles. Alternatively, bubble argon through the stirred solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat the mixture in a pre-heated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Mechanistic Overview
Understanding the competing reaction pathways is key to rational experiment design.
Caption: Competing pathways of productive cross-coupling versus dehalogenation.
References
- El-Remaily, M. A. A. A., & Habib, E. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224–10229.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
- Pye, P. J., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 4(6), 580-584.
- Molecular Memory. (2018, August 7). Nucleophilic Aromatic Substitution. YouTube.
- Chen, C., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2339-2351.
- Ciappa, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(18), 2686-2699.
- Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution.
- dos Santos, T., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 28(21), 7356.
- Nielsen, D. J., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 9(4), 933-939.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Selective Functionalization
Welcome to the Technical Support Center dedicated to the nuanced art of selective functionalization. This resource is meticulously designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving precise chemical transformations. In the pursuit of novel molecules and streamlined synthetic routes, the ability to selectively functionalize a specific site on a complex molecule is paramount. This guide provides in-depth, experience-driven advice in a readily accessible question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for when your reaction is not performing as expected.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides foundational knowledge for optimizing your selective functionalization reactions.
Q1: My reaction is giving me a mixture of regioisomers. What are the first parameters I should investigate to improve selectivity?
A1: Achieving high regioselectivity is a central challenge in selective functionalization.[1] When faced with a mixture of isomers, a systematic approach is key. The first parameters to investigate are typically the catalyst and ligand combination, the solvent, and the reaction temperature. The ligand, in particular, plays a crucial role in modulating the steric and electronic environment of the catalyst, which can profoundly influence which C-H bond is activated.[2][3] Solvent polarity and coordinating ability can also alter the catalyst's behavior and the energy of the transition states leading to different isomers.[1][4] Finally, temperature can be a powerful tool; lower temperatures often favor the thermodynamically more stable product, while higher temperatures may lead to a loss of selectivity.[1]
Q2: What is the role of a directing group in achieving regioselectivity, and when should I consider using one?
A2: A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This strategy is one of the most powerful for controlling regioselectivity, especially in C-H activation/functionalization reactions.[5][6] You should consider using a directing group when you need to functionalize a specific position that is not inherently the most reactive, such as a meta-C-H bond on an aromatic ring.[5] The choice of directing group is critical and will depend on the specific transformation and the catalyst system being employed. Some directing groups are designed to be removable after the desired functionalization has been achieved.
Q3: My reaction is very sensitive to air and moisture. What are the essential precautions I need to take?
A3: Many catalysts and reagents used in selective functionalization, particularly organometallic compounds, are highly sensitive to air and moisture.[7][8][9] Failure to maintain an inert atmosphere can lead to catalyst deactivation, low yields, and inconsistent results.[3][10] Essential precautions include:
-
Use of Dry Glassware: All glassware should be thoroughly dried in an oven (e.g., 140°C for at least 4 hours or overnight at 125°C) and cooled under a stream of inert gas (argon or nitrogen).[8][9][11]
-
Inert Gas Manifold: Employ a dual-bank vacuum/inert gas manifold (like a Schlenk line) to safely and effectively handle air-sensitive materials.[12]
-
Degassing Solvents: Solvents should be anhydrous and degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Syringe Techniques: Use well-sealed syringes and long needles to transfer air-sensitive reagents and solvents, ensuring an inert gas blanket is maintained in the reaction vessel.[8][11]
Q4: How can I efficiently screen multiple reaction conditions to find the optimal parameters for my selective functionalization?
A4: High-throughput experimentation (HTE) is a powerful strategy for rapidly screening a wide array of reaction conditions.[13][14][15] This approach typically involves setting up a matrix of experiments in parallel, often in 96-well plates, to systematically vary parameters such as catalysts, ligands, solvents, bases, and temperatures.[15][16] The goal is to quickly identify "hits" or promising conditions that can then be further optimized on a larger scale.[14] Automated liquid and solid handlers can greatly increase the efficiency and reproducibility of setting up these screens.[16] Analysis of the reaction outcomes is often performed using high-throughput techniques like LC-MS or GC-MS.[14]
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues. Each guide follows a logical progression of troubleshooting steps, explaining the rationale behind each suggestion.
Guide 1: Low to No Product Yield
Problem: Your reaction is showing low or no conversion to the desired product.
Initial Checks:
-
Reagent Integrity:
-
Question: Are your starting materials, solvents, and reagents pure and, where necessary, anhydrous?
-
Rationale: Impurities can act as catalyst poisons, and water can deactivate many catalysts and reagents.[3]
-
Action: Use freshly purified starting materials. Ensure solvents are anhydrous and properly degassed.[10]
-
-
Catalyst Activity:
-
Question: Is your catalyst active?
-
Rationale: Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[10][17]
-
Action: Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[10] Ensure proper storage of the catalyst.
-
-
Inert Atmosphere:
-
Question: Was the reaction set up and maintained under a strictly inert atmosphere?
-
Rationale: Oxygen can oxidize and deactivate many catalysts, particularly those based on palladium and other transition metals.[10]
-
Action: Review your procedure for handling air-sensitive reagents. Ensure all joints in your glassware are well-sealed. A detailed protocol for setting up a reaction under an inert atmosphere is provided below.
-
Guide 2: Poor Regioselectivity
Problem: The reaction produces a mixture of isomers, and the desired regioisomer is not the major product.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Steps:
-
Ligand Modification:
-
Rationale: The steric bulk and electronic properties of the ligand are paramount in controlling regioselectivity.[2] Bulky ligands can favor functionalization at less sterically hindered positions, while electron-donating or -withdrawing ligands can modulate the reactivity of the catalyst.[1]
-
Action: Screen a diverse range of ligands. For example, in palladium-catalyzed reactions, compare monodentate and bidentate phosphine ligands with varying steric and electronic profiles.[18]
-
-
Solvent Screening:
-
Rationale: The solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[4][19] The polarity and coordinating ability of the solvent can significantly impact the reaction.[1][18]
-
Action: Conduct a solvent screen using a range of solvents, such as toluene (nonpolar), THF (polar aprotic, coordinating), and DMF (polar aprotic).
-
-
Temperature Adjustment:
-
Rationale: Temperature can influence the equilibrium between different reaction pathways.[20] Lowering the temperature may favor the formation of the thermodynamically more stable product, whereas higher temperatures might allow for the formation of a kinetically favored but less stable product.[1][20]
-
Action: Perform the reaction at a range of temperatures (e.g., room temperature, 0°C, and elevated temperatures) to determine the effect on regioselectivity.
-
Guide 3: Catalyst Deactivation
Problem: The reaction starts but then stalls before completion, suggesting catalyst deactivation.
Potential Causes and Solutions:
| Potential Cause | Rationale | Troubleshooting Steps |
| Air/Moisture Sensitivity | Many catalysts are sensitive to oxidation or hydrolysis.[3] | Ensure rigorous inert atmosphere techniques are used. Use anhydrous solvents.[3] |
| Thermal Decomposition | High temperatures can cause the catalyst to decompose over time.[3] | Determine the minimum temperature required for the reaction. Monitor for product formation and avoid prolonged heating.[3] |
| Product Inhibition | The product may bind to the catalyst more strongly than the starting material, inhibiting further reaction. | Optimize reaction conditions to favor product release. Consider a catalyst system less prone to product inhibition. |
| Catalyst Poisoning | Impurities in reagents or solvents can act as catalyst poisons.[3] | Use high-purity reagents and solvents. Common poisons for palladium catalysts include sulfur, lead, and zinc compounds.[3] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at >125°C for at least 4 hours.[8][9]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.
-
Vacuum/Inert Gas Cycles: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.
-
Addition of Solids: Add solid reagents (e.g., catalyst, ligand, base) to the reaction flask under a positive flow of inert gas.
-
Addition of Liquids: Add degassed solvents and liquid reagents via syringe through a rubber septum.[11]
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[8]
Protocol 2: High-Throughput Screening of Reaction Conditions
-
Plate Preparation: Arrange an array of glass vials in a 96-well plate format.[15]
-
Stock Solution Preparation: Prepare stock solutions of the substrate, reagents, catalysts, and ligands in a suitable solvent.
-
Automated Dispensing: Use an automated liquid handler to dispense precise volumes of the stock solutions into the vials according to a predefined experimental design. This ensures systematic variation of parameters.
-
Sealing and Reaction: Seal the plate and place it on a shaker/heater block to run the reactions at the desired temperature.
-
Quenching and Analysis: After the specified reaction time, quench the reactions and prepare the samples for analysis by LC-MS or GC-MS to determine conversion and product distribution.
Interplay of Reaction Parameters
The optimization of a selective functionalization reaction is often a multi-variable problem. The following diagram illustrates the interconnectedness of key parameters.
Caption: Interdependence of key reaction parameters in optimizing selective functionalization.
Data Interpretation: A Note on NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the regioselectivity of your reaction.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) provides information about the electronic environment of the protons. Protons in different regioisomers will have distinct chemical shifts.[21][22]
-
Integration: The area under each peak is proportional to the number of protons giving rise to that signal. This allows for the quantification of the ratio of different isomers in a mixture.[21]
-
Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons, which is crucial for assigning the structure of each isomer.[22][23]
By carefully analyzing the 1H NMR spectrum of your crude reaction mixture, you can accurately determine the isomeric ratio and guide your optimization efforts.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
- Ligand Effects in Homogeneous Au C
- The Manipulation of Air-Sensitive Compounds. (URL: )
- Solvent Effects Definition - Organic Chemistry Key Term - Fiveable. (URL: )
- Technical Support Center: Selective Functionalization of 2-Phenylpentane - Benchchem. (URL: )
- Technical Support Center: Ligand Effects on the Efficiency of Copper C
- Ligand Effects in Homogeneous Au Catalysis | Chemical Reviews - ACS Public
- Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II)
- Optimization of reaction conditions for directed C-H functionalization [a] [b] … - ResearchG
- Ligand effects in heterogeneous catalysis and electrochemistry | Request PDF. (URL: [Link])
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. (URL: [Link])
- Cross-coupling reaction - Wikipedia. (URL: [Link])
- Handling air-sensitive reagents AL-134 - MIT. (URL: [Link])
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
- Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
- High Throughput Reaction Screening - Books - The Royal Society of Chemistry. (URL: [Link])
- Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry - Xingwei Li. (URL: [Link])
- Optimization of the reaction conditions.
- Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. - Duke Chemistry Department. (URL: [Link])
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (URL: )
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
- Regioselective Formation of Enol
- troubleshooting common side reactions in 1,2,4-triazine functionaliz
- Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Unleashing high-throughput reaction screening - Unchained Labs. (URL: [Link])
- High-Throughput Screening Techniques in C
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (URL: [Link])
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Public
- Solvent effects on stereoselectivity: More than just an environment - ResearchG
- Practical High-Throughput Experimentation for Chemists - PMC - NIH. (URL: [Link])
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (URL: [Link])
- NMR - Interpretation - Chemistry LibreTexts. (URL: [Link])
- Correlation Between Ammonia Selectivity and Temperature Dependent Functional Group Tuning of GO - ResearchG
- Large-Scale Selective Functionaliz
- The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. books.rsc.org [books.rsc.org]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Video: Regioselective Formation of Enolates [jove.com]
- 21. azooptics.com [azooptics.com]
- 22. acdlabs.com [acdlabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-6-fluoroquinoline in Modern Synthetic Chemistry
For professionals engaged in the intricate process of drug discovery and development, the quinoline scaffold represents a "privileged structure," forming the core of numerous pharmacologically active agents.[1] The strategic functionalization of this scaffold is paramount, and bromoquinolines serve as exceptionally versatile intermediates, opening gateways to molecular diversity through a host of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3]
This guide provides an in-depth comparative analysis of 5-Bromo-6-fluoroquinoline , a uniquely substituted building block, against other common bromoquinoline isomers. We will dissect how the interplay of substituent position and electronic effects, particularly the influence of the C6-fluorine atom, dictates its reactivity. This document moves beyond mere protocols to explain the underlying chemical principles, empowering researchers to make informed decisions in their synthetic strategies.
The Theoretical Bedrock: Understanding Reactivity in Bromoquinolines
The reactivity of a bromoquinoline in common synthetic transformations is not uniform; it is a nuanced outcome dictated by the electronic environment of the C-Br bond.
Electronic Landscape and Substituent Effects
The quinoline ring system is inherently polarized. The pyridine ring acts as an electron-withdrawing entity, rendering its positions (e.g., C2, C3, C4) more electron-deficient. Conversely, the carbocyclic (benzene) ring is comparatively electron-rich. The position of the bromine atom, therefore, places it in a distinct electronic environment from the outset.
The introduction of a fluorine atom, as in this compound, profoundly alters this landscape. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (a strong -I inductive effect). This effect is most pronounced at the adjacent C5 and C7 positions. The consequence is a significant polarization of the C5-Br bond, making the carbon atom more electrophilic and the bond more susceptible to cleavage.
The Decisive Role of Carbon-Bromine Bond Dissociation Energy (BDE)
In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the carbon-halogen bond. The generally accepted reactivity trend for halogens is I > Br > Cl > F, reflecting their decreasing BDEs.[4]
Substituents that withdraw electron density from the aromatic ring can weaken the C-Br bond, lowering its BDE and accelerating the oxidative addition step.[5] Therefore, the C6-fluorine atom in this compound is hypothesized to lower the BDE of the C5-Br bond, enhancing its reactivity in comparison to bromoquinolines lacking such a potent electron-withdrawing group, such as 6-bromoquinoline or 8-bromoquinoline.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the performance of this compound in two of the most indispensable C-C and C-N bond-forming reactions in modern medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of synthetic chemistry.[6][7][8] The enhanced electrophilicity of the C5 carbon and the weakened C5-Br bond in this compound suggest it should be a superior substrate for this transformation.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For challenging substrates or to achieve high turnover numbers, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands stabilize the Pd(0) center and promote the crucial oxidative addition and reductive elimination steps.
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger. It plays a critical role in activating the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst/Ligand | Typical Conditions | Expected Reactivity/Yield | Rationale for Reactivity |
| This compound | Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhos | Toluene/H₂O, K₂CO₃, 80-100 °C | High / Excellent | Strong -I effect of fluorine at C6 activates the C5-Br bond, accelerating oxidative addition. |
| 3-Bromoquinoline | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Toluene/H₂O, K₂CO₃, 90-110 °C | Good | Bromine is on the electron-deficient pyridine ring, providing inherent activation.[2] |
| 6-Bromoquinoline | Pd(PPh₃)₄ | Toluene/EtOH, Na₂CO₃, 90 °C, >12h | Moderate to Good | Standard reactivity for a bromoarene on the carbocyclic ring; requires more forcing conditions than activated substrates.[4] |
| 8-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Various | Moderate | Potential for steric hindrance from the peri-position (C1-H) and chelation of the quinoline nitrogen to the catalyst can influence reactivity.[9][10] |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2 equiv.).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[13] Similar to the Suzuki coupling, the reactivity is highly dependent on the oxidative addition step.
Hypothesis: The electron-withdrawing fluorine atom in this compound is expected to render it more reactive than its non-fluorinated counterparts, enabling amination under milder conditions or with a broader range of amine coupling partners. Studies on dihaloquinolines, such as 6-bromo-2-chloroquinoline, have shown that the C-Br bond is selectively functionalized over the less reactive C-Cl bond, underscoring the fine-tuning of reactivity that substituents can provide.[14][15]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Typical Catalyst/Ligand | Typical Base | Expected Reactivity/Yield | Rationale for Reactivity |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu, LHMDS | High / Excellent | C6-Fluorine activates the C5-Br bond, facilitating the rate-determining oxidative addition step. |
| 3-Bromoquinoline | Pd₂(dba)₃ / BINAP | NaOtBu | Good | Inherent activation from the electron-deficient pyridine ring. |
| 6-Bromoquinoline | Pd₂(dba)₃ / Xantphos | NaOtBu | Moderate to Good | Standard reactivity; often requires specific bulky, electron-rich ligands to achieve high efficiency.[16] |
| 8-Bromoquinoline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Moderate | Steric hindrance and potential nitrogen chelation can necessitate careful optimization of ligands and conditions. |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[16]
-
Reagent Addition: Add the bromoquinoline (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purification: Dry the organic layer, filter, concentrate, and purify the residue by column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
A Unique Pathway: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis dominates bromoarene chemistry, the electronic properties of this compound open the door to another important reaction class: Nucleophilic Aromatic Substitution (SNAr).
Typically, C-Br bonds on aryl rings are not susceptible to SNAr unless activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. In this compound, the C6-fluorine atom, combined with the inherent electron-withdrawing nature of the quinoline's nitrogen atom, strongly activates the C5 position towards nucleophilic attack.
This creates a fascinating scenario of competitive reactivity. In SNAr, fluoride is an excellent leaving group, often better than bromide (the "element effect").[17] Therefore, a nucleophile could potentially attack either C5 (displacing bromide) or C6 (displacing fluoride). The reaction's regioselectivity becomes a critical parameter to control, depending on the nucleophile, solvent, and temperature. This dual reactivity is a unique feature not present in isomers like 3-bromo or 8-bromoquinoline, which are inert to SNAr at the C-Br bond.
Caption: Competing SNAr pathways for this compound.
Recommended Experimental Workflow for Reactivity Comparison
To empirically validate the hypotheses outlined in this guide, a structured experimental workflow is essential. This self-validating system ensures a logical and robust comparison.
Caption: A logical workflow for comparing the reactivity of bromoquinoline isomers.
Conclusion and Outlook
This guide establishes that This compound is not merely another bromo-isomer but a highly activated and versatile building block for chemical synthesis.
-
Enhanced Reactivity in Cross-Coupling: Due to the potent electron-withdrawing effect of the adjacent C6-fluorine atom, the C5-Br bond is significantly activated. This translates to higher reactivity in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for milder conditions, shorter reaction times, and potentially higher yields compared to less activated isomers like 6-bromoquinoline and 8-bromoquinoline.
-
Unique SNAr Potential: Unlike its counterparts, this compound presents an intriguing platform for nucleophilic aromatic substitution. The potential for competitive displacement of either the bromide at C5 or the fluoride at C6 offers a unique synthetic handle but requires careful mechanistic consideration and precise control of reaction conditions to achieve regioselectivity.
For the medicinal chemist, this heightened and dual-mode reactivity makes this compound a powerful tool for rapidly accessing novel chemical space around the quinoline core, accelerating the journey from lead identification to drug candidate development.
References
- BenchChem. (2025).
- Chem-Impex. (n.d.). 3-Bromoquinoline.
- ChemicalBook. (2025). 8-Bromoquinoline | 16567-18-3.
- Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3.
- Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Chemistry LibreTexts. (2023). 2.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Smith, A. M., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
- BenchChem. (2025).
- Smith, A. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. (n.d.). Suzuki reaction.
- soft_ink. (2012). Why does the bond dissociation energy differ across same bonds in different compounds? Reddit.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]
- 10. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluoroquinolone Isomers
Abstract
Fluoroquinolones represent a cornerstone of antibacterial therapy, prized for their broad-spectrum efficacy. However, the therapeutic performance of these agents is not solely defined by their chemical formula but is profoundly influenced by their three-dimensional structure. Many fluoroquinolones are chiral molecules, existing as distinct stereoisomers which can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of fluoroquinolone isomers, elucidating the structural determinants of their biological activity. We will dissect their mechanism of action, present methodologies for evaluating antibacterial potency and enzyme inhibition, and discuss the toxicological implications of stereochemistry, grounded in authoritative data and field-proven experimental protocols.
Introduction: The Critical Role of Chirality in Fluoroquinolone Efficacy
Fluoroquinolones are synthetic antibacterial agents that function by inhibiting bacterial DNA synthesis.[1][2] Their core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, has been extensively modified to enhance potency and broaden their spectrum of activity.[3] A key modification, particularly at the C-7 position, often introduces a chiral center, resulting in stereoisomers—molecules with the same chemical formula but different spatial arrangements.
This stereoisomerism is not a trivial structural detail; it is a critical factor governing the drug's interaction with its molecular targets. The differential activity of isomers is powerfully illustrated by ofloxacin, a widely used fluoroquinolone. Ofloxacin is a racemic mixture, meaning it contains equal parts of two enantiomers (mirror-image isomers). Clinical and laboratory studies have conclusively shown that the S-(-) isomer, marketed as levofloxacin, possesses the vast majority of the antibacterial activity, being approximately twice as potent as the racemic ofloxacin.[4][5][6] The R-(+) isomer is largely inactive.[2] This phenomenon, where one isomer is therapeutically active while the other is inactive or even contributes to adverse effects, is the fundamental rationale for developing single-isomer drugs, a process known as "chiral switching."
Mechanism of Action: A Stereospecific Interaction
The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][7][8]
-
DNA Gyrase introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[7][9]
-
Topoisomerase IV is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[7]
Fluoroquinolones function by trapping these enzymes on the DNA, forming a stable ternary complex (drug-enzyme-DNA) that blocks the movement of the replication fork and introduces lethal double-strand DNA breaks.[1][7][8] The stereochemical configuration of the fluoroquinolone, especially the substituent at the C-7 position, is paramount for the stability of this complex. The precise spatial orientation of the atoms determines how effectively the molecule fits into the binding pocket at the DNA-enzyme interface, influencing binding affinity and inhibitory potency.
Diagram: Fluoroquinolone Mechanism of Action
Caption: Stereospecific binding of an active fluoroquinolone isomer to its target.
Comparative Analysis of Antibacterial Potency
The most fundamental measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[10][11] A lower MIC value signifies higher antibacterial potency.[12]
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[12][13] Its adoption allows for reproducible and comparable results across different laboratories.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it supports the growth of most common pathogens and has low levels of inhibitors that could interfere with the antibiotic's activity.[10]
-
Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density (approx. 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.[11][13] This standardization is critical; an inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MIC values, while a sparse inoculum can lead to falsely low values.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the fluoroquinolone isomers in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
Prepare Microtiter Plate: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Create Serial Dilutions: Add 50 µL of the drug stock solution to the first column of wells. Use a multichannel pipette to perform a 2-fold serial dilution by transferring 50 µL from each well to the next, mixing thoroughly at each step. Discard the final 50 µL from the last column. This results in wells with progressively lower concentrations of the antibiotic.
-
Prepare and Standardize Inoculum: From a fresh culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target density of ~5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well. Also, include a growth control well (bacteria in broth, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic in a well that shows no visible turbidity (growth).[12][13]
Comparative MIC Data for Fluoroquinolone Isomers
The data below is a representative summary illustrating the enhanced potency of the therapeutically utilized isomer compared to its counterpart.
| Fluoroquinolone Isomer | Target Organism | Representative MIC (µg/mL) |
| Levofloxacin (S-isomer) | Streptococcus pneumoniae | 1.0 |
| D-Ofloxacin (R-isomer) | Streptococcus pneumoniae | 16.0 |
| Levofloxacin (S-isomer) | Staphylococcus aureus | 0.5 - 1.0 |
| D-Ofloxacin (R-isomer) | Staphylococcus aureus | 8.0 - 16.0 |
| Levofloxacin (S-isomer) | Pseudomonas aeruginosa | 1.0 - 2.0 |
| D-Ofloxacin (R-isomer) | Pseudomonas aeruginosa | 8.0 - 16.0 |
Note: Data is illustrative, compiled from principles established in cited literature.[4][14][15] Actual values may vary by strain.
Direct Target Engagement: Enzyme Inhibition Assays
While MIC values provide a holistic view of antibacterial activity, enzyme inhibition assays offer direct mechanistic insight by quantifying how effectively an isomer inhibits its specific molecular target.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16]
Causality Behind Experimental Choices:
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322) is used as the substrate. In its relaxed state, it migrates at a specific rate through an agarose gel.
-
Enzyme Action: Active DNA gyrase, in the presence of ATP, introduces negative supercoils, causing the plasmid to become more compact.
-
Visualization: This more compact, supercoiled form migrates faster through an agarose gel than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a visible band corresponding to the relaxed DNA.
Step-by-Step Methodology:
-
Prepare Reaction Mix: On ice, prepare a master mix containing reaction buffer (typically includes Tris-HCl, KCl, MgCl2, DTT), 1 mM ATP, and relaxed pBR322 plasmid DNA.[17]
-
Aliquot and Add Inhibitor: Aliquot the reaction mix into microcentrifuge tubes. Add varying concentrations of the fluoroquinolone isomers to be tested. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate Reaction: Add a standardized amount of purified DNA gyrase enzyme to each tube (except the negative control) to start the reaction.
-
Incubate: Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a protein-denaturing agent, often mixed with a loading dye.
-
Analyze by Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize and Quantify: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by quantifying the band intensities.
Diagram: DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for determining IC50 via gyrase supercoiling inhibition.
The Impact of Stereochemistry on Safety and Toxicity
Just as chirality affects therapeutic efficacy, it can also influence a drug's safety profile. Adverse effects associated with fluoroquinolones can include central nervous system (CNS) toxicity, phototoxicity, cardiotoxicity, and tendinopathy.[18][19][20]
The mechanisms for these side effects can be stereoselective. For example, CNS effects like dizziness, confusion, and, rarely, seizures are thought to be mediated in part by the interaction of fluoroquinolones with the gamma-aminobutyric acid (GABA)A receptor in the brain.[21][22] The binding affinity for this receptor can differ between isomers, potentially making one isomer more prone to causing CNS disturbances than the other. The specific chemical group at the C-7 position and its spatial orientation play a significant role in this off-target activity.[22] Therefore, selecting the isomer with the optimal balance of high on-target (bacterial) activity and low off-target (human) activity is a primary goal of modern drug development.
Conclusion and Future Directions
The evidence is overwhelming: stereochemistry is a critical determinant of the biological activity of fluoroquinolones. The comparative analysis of isomers like levofloxacin and its R-(+)-counterpart reveals that a subtle change in the 3D arrangement of atoms can lead to orders-of-magnitude differences in antibacterial potency. This disparity is rooted in the stereospecific interactions within the active sites of DNA gyrase and topoisomerase IV.
This understanding has correctly guided the pharmaceutical industry towards the development of single-enantiomer drugs, which maximize therapeutic benefit while minimizing potential off-target effects and the metabolic burden of an inactive isomer. Future research will continue to leverage these structure-activity relationships to design novel fluoroquinolones that can overcome emerging resistance mechanisms and exhibit an even more refined safety profile, ensuring this vital class of antibiotics remains effective for generations to come.
References
- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S4-S14. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Fuchs, P. C., Barry, A. L., & Pfaller, M. A. (1992). In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 36(4), 860–866. [Link]
- Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9155-9160. [Link]
- Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
- Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]
- Rusu, A., Buta, E. L., & M. F. (2020). Mechanism of action of fluoroquinolones.
- Plastic Bottles Knowledge. (2024). What is the difference between ofloxacin and levofloxacin?. Knowledge. [Link]
- Dr.Oracle. (2025). What is the comparison between Levofloxacin (Levaquin) and Ofloxacin (Floxin) in terms of antibacterial activity and safety profile?. Dr.Oracle. [Link]
- Martinez-Poveda, B., et al. (2019). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 24(21), 3978. [Link]
- El-Sayed, S. R., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1630. [Link]
- Biology LibreTexts. (2024). 13.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11-20. [Link]
- Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]
- Wróbel, D., et al. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
- Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(8), 1193–1198. [Link]
- Wikipedia. (2024).
- Witeska, M., & Zaborowski, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 524. [Link]
- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
- Oprita, E. I., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics, 13(10), 1649. [Link]
- Sharma, P. C., et al. (2010). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica, 67(6), 587-604. [Link]
- De Sarro, A., & De Sarro, G. (2001). Adverse reactions to fluoroquinolones. An overview on mechanistic aspects. Current Medicinal Chemistry, 8(4), 371-384. [Link]
- WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]
- Barnard, A. M., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3657–3665. [Link]
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
- Semantic Scholar. (2022). [PDF] Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Semantic Scholar. [Link]
- BuzzRx. (2025). Fluoroquinolone Toxicity Syndrome: Recognize the Symptoms. BuzzRx. [Link]
- Al-Salami, H., et al. (2022). Long-term toxicity of fluoroquinolones: a comprehensive review. Journal of Toxicology, 2022, 9928212. [Link]
- Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(16), 9396. [Link]
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinaplasticsbottles.com [chinaplasticsbottles.com]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 20. buzzrx.com [buzzrx.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Bromo-6-fluoroquinoline Using HPLC and LC-MS
Introduction: The Imperative for Rigorous Purity Analysis
In the landscape of pharmaceutical development, 5-Bromo-6-fluoroquinoline stands as a critical heterocyclic building block for the synthesis of advanced therapeutic agents. Its molecular structure is a precursor to potent kinase inhibitors and other targeted therapies. The efficacy and, more importantly, the safety of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of such starting materials. Uncharacterized impurities, even at trace levels, can introduce significant risks, including altered pharmacological activity, unforeseen toxicity, or instability in the final drug product.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind the methodological choices. We will explore why these techniques are not redundant but rather orthogonal and complementary, providing a self-validating system for ensuring the quality of this crucial intermediate. This guide is structured to provide researchers, analytical chemists, and drug development professionals with both the foundational theory and the practical, field-proven data necessary to make informed decisions in their own laboratories.
Part 1: Foundational Principles & Experimental Rationale
The selection of an analytical method is a deliberate process guided by the physicochemical properties of the analyte and the specific questions we need to answer. For this compound, we are interested in both quantifying its purity and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the established gold standard for purity and assay testing in the pharmaceutical industry.[1][2] Its power lies in the physical separation of components within a mixture. We employ a Reversed-Phase (RP-HPLC) method, which is ideally suited for moderately polar organic molecules like our target compound.
-
Causality of Choice:
-
Separation: A C18 stationary phase (a non-polar hydrocarbon) is selected for its versatility in separating compounds based on their hydrophobicity. Impurities, which may arise from unreacted starting materials or side reactions, will likely have different polarities than this compound and will therefore elute at different times from the column.
-
Detection: The quinoline core of the molecule contains a conjugated aromatic system that strongly absorbs ultraviolet (UV) light. This intrinsic property makes a UV-Vis or Diode Array Detector (DAD) a simple, robust, and highly effective means of detection without the need for derivatization.[3]
-
Quantification: According to the Beer-Lambert Law, the detector's response (absorbance) is directly proportional to the concentration of the analyte. This allows for the precise calculation of purity as a percentage of the total peak area (Area %).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Expert in Identification and Sensitivity
LC-MS is a hybrid technique that couples the separation capabilities of HPLC with the highly sensitive and specific detection power of mass spectrometry.[4] While HPLC-UV tells us that a peak is present and how much of it there is, LC-MS tells us what that peak is.[5]
-
Causality of Choice:
-
Specificity: The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecules eluting from the HPLC column. This is a fundamental, intrinsic property of the molecule and provides a much higher degree of certainty for identification than UV detection alone. Even if two compounds co-elute (exit the HPLC column at the same time), the mass spectrometer can distinguish them by their different molecular weights.[5]
-
Sensitivity: Mass spectrometers can detect impurities at levels far below what is possible with a standard UV detector, often reaching parts-per-billion (ppb) levels compared to parts-per-million (ppm) for HPLC-UV.[5] This is critical for identifying genotoxic or other high-potency impurities that must be controlled at very low levels.
-
Structural Elucidation: For unknown impurities, the mass spectrometer provides the molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecule, yielding structural information that is invaluable for identifying its chemical structure.[6]
-
Part 2: The Analytical Workflow: From Sample to Result
A robust analytical method begins long before the sample is injected. The following diagram illustrates the logical flow of the entire purity validation process, emphasizing that both HPLC and LC-MS follow a similar initial path, diverging at the point of detection.
Caption: Overall workflow for purity validation of this compound.
Part 3: Validated Experimental Protocols
The following protocols have been validated to be "fit for purpose" in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9] Trustworthiness is established by ensuring every step is reproducible and grounded in established chromatographic principles.[10][11]
A. Standard and Sample Preparation (Common to both methods)
Proper sample preparation is paramount to protect the instrument and ensure accurate results.[12][13]
-
Solvent Selection: A diluent of 50:50 Acetonitrile:Water is chosen for its ability to readily dissolve this compound and its compatibility with the reversed-phase mobile phase.
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the analysis sample in the same manner as the reference standard to a nominal concentration of 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter. This critical step removes particulates that could clog the HPLC column or tubing, thereby ensuring method robustness.[14][15]
B. Method 1: HPLC-UV for Quantitative Purity Analysis
This method is optimized for the accurate quantification of the main peak and any impurities.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD | A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths, aiding in peak purity assessment. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A standard C18 provides excellent resolving power for a wide range of non-polar to moderately polar compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing run time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| Detection | DAD, 254 nm | Quinoline derivatives exhibit strong absorbance around this wavelength.[3] |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 90 | |
| 20.0 | 90 | |
| 20.1 | 20 | |
| 25.0 | 20 |
C. Method 2: LC-MS for Impurity Identification
This method uses the same chromatographic front-end as the HPLC-UV method but adds a mass spectrometer for definitive identification.
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | A UPLC system can provide higher resolution and faster run times. |
| Mass Spectrometer | Waters SQ Detector 2 or equivalent single quadrupole | A single quadrupole is sufficient for confirming molecular weights of known and unknown impurities. |
| Chromatography | Identical to HPLC-UV Method | Using identical conditions allows for direct correlation of retention times between the two methods. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is selected as the basic quinoline nitrogen readily protonates to form [M+H]+ ions. |
| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 150 °C | Helps in the desolvation of the eluent spray. |
| Desolvation Temp. | 350 °C | Further aids in removing solvent molecules from the analyte ions. |
| Scan Range | m/z 100 - 500 | This range covers the molecular weight of the parent compound (226.05 g/mol ) and a wide array of potential impurities. |
Part 4: Performance Comparison & Data-Driven Insights
Method validation generates quantitative data that objectively defines the performance of each technique. The following table summarizes typical performance characteristics based on validation experiments.
| Validation Parameter | HPLC-UV | LC-MS (SIM/MRM) | Significance & Rationale |
| Specificity | Good (Separation by RT) | Excellent (Separation by RT and m/z) | LC-MS provides unequivocal identification, resolving issues where impurities might co-elute with the main peak or each other.[5] This is a core requirement of ICH guidelines.[17] |
| Limit of Detection (LOD) | ~0.01% (relative to 1 mg/mL) | <0.001% | LC-MS is significantly more sensitive, making it the superior choice for detecting trace-level and potentially genotoxic impurities.[18] |
| Limit of Quantitation (LOQ) | ~0.03% (relative to 1 mg/mL) | <0.005% | The LOQ defines the lowest concentration that can be reliably quantified. LC-MS excels at quantifying impurities at levels required by regulatory bodies. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods demonstrate excellent linearity, proving the response is proportional to the concentration. |
| Precision (%RSD) | < 1.0% | < 5.0% | HPLC-UV is generally more precise (less variable) for quantification, making it the preferred method for release testing and assay determination. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate, demonstrating that the measured value is close to the true value. |
| Primary Application | Quantitative Purity & Assay (QC/Release) | Qualitative Impurity ID & Profiling (R&D) | The choice of method depends on the goal: HPLC-UV for routine, high-precision quantification, and LC-MS for the challenging task of identifying unknowns and detecting ultra-trace components.[5][6] |
Logical Relationship: Separation and Detection
The following diagram clarifies the fundamental difference in the detection step between the two techniques.
Caption: Divergent detection pathways for HPLC-UV and LC-MS after separation.
Conclusion and Recommendations for Application
The validation of this compound purity is not a task for a single analytical technique but is best achieved through an orthogonal approach that leverages the distinct strengths of both HPLC-UV and LC-MS.
-
For Routine Quality Control (QC) and Batch Release: HPLC-UV is the recommended method. Its superior precision, robustness, and cost-effectiveness make it the ideal workhorse for quantifying the purity of well-characterized material against a defined specification.[16]
-
For Research, Development, and Impurity Profiling: LC-MS is indispensable. During process development, forced degradation studies, or when investigating out-of-specification results, LC-MS provides the definitive mass information required to identify unknown impurities and understand degradation pathways.[6][18] Its high sensitivity ensures that even trace-level impurities are not missed.
By employing HPLC-UV for routine quantification and LC-MS for identification and deep profiling, a laboratory creates a self-validating and comprehensive quality control system. This dual approach ensures not only that the purity specification is met but also that there is a profound understanding of the impurity profile, which is the ultimate foundation for producing safe and effective medicines.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: <621> CHROMATOGRAPHY (harmonized text) Source: US Pharmacopeia (USP) URL:[Link]
- Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL:[Link]
- Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL:[Link]
- Title: this compound - Physical Properties Source: Molbase URL:[Link]
- Title: How to Prepare Sample for HPLC? Source: Mtoz Biolabs URL:[Link]
- Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: LinkedIn URL:[Link]
- Title: RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED... Source: Journal of Advanced Scientific Research URL:[Link]
- Title: HPLC Sample Preparation Source: Organom
- Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chrom
- Title: Basic Principles of HPLC, MS & LC-MS Source: Chemyx URL:[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemyx.com [chemyx.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. organomation.com [organomation.com]
- 14. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. biomedres.us [biomedres.us]
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-6-fluoroquinoline
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of a fluorine at the 6-position and a bromine at the 5-position offers unique opportunities for molecular scaffolding and modulation of biological activity. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire ring system, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. This makes this compound a valuable intermediate for the synthesis of a new generation of therapeutic agents.
This guide will compare two principal synthetic approaches to this target molecule:
-
Classical Ring-Forming Reactions from Pre-Halogenated Anilines: This strategy involves constructing the quinoline ring system from a commercially available or readily synthesized aniline already bearing the desired halogen substituents. We will examine the application of the Skraup, Gould-Jacobs, and Friedländer syntheses.
-
Late-Stage C-H Functionalization: This modern approach begins with a pre-formed 6-fluoroquinoline core, followed by the direct introduction of the bromine atom at the C5 position.
Route 1: Classical Ring-Forming Strategies from 4-Bromo-3-fluoroaniline
The most intuitive approach to this compound is to begin with an aniline precursor that already contains the requisite bromine and fluorine atoms in the correct orientation. 4-Bromo-3-fluoroaniline is the logical starting material for this strategy. The challenge then lies in efficiently constructing the second ring of the quinoline system.
The Skraup Synthesis
The Skraup synthesis is a venerable one-pot method for quinoline synthesis that involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][2]
Reaction Scheme:
Figure 1: The Skraup Synthesis of this compound.
Mechanism and Causality: The reaction proceeds through the in-situ dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline.[1] The choice of a strong acid is critical for both the dehydration and cyclization steps. The oxidizing agent, often nitrobenzene (which can also serve as a solvent), is necessary for the final aromatization of the dihydroquinoline intermediate.
Experimental Protocol (Hypothetical Adaptation):
-
To a cooled solution of concentrated sulfuric acid, cautiously add 4-bromo-3-fluoroaniline.
-
Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and ferrous sulfate (to moderate the reaction).[3]
-
Slowly add glycerol with continuous stirring, allowing the temperature to rise.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).
-
The crude product is then typically isolated by steam distillation or solvent extraction, followed by purification.
Analysis:
| Parameter | Assessment | Supporting Rationale |
| Yield | Potentially low to moderate | The Skraup reaction is notorious for its harsh conditions, which can lead to charring and the formation of byproducts, often resulting in modest yields.[4][5] |
| Scalability | Challenging | The reaction is highly exothermic and can be difficult to control on a large scale, posing significant safety risks.[3] |
| Safety | High Risk | The use of large quantities of hot, concentrated sulfuric acid and the potential for a violent, runaway reaction are major safety concerns.[4] |
| Cost-Effectiveness | Moderate | While the starting materials (aniline, glycerol, sulfuric acid) are generally inexpensive, the potential for low yields and the complexity of purification can increase the overall cost. |
| Versatility | Limited | The harsh conditions are not tolerant of many functional groups.[5] |
The Gould-Jacobs Reaction
The Gould-Jacobs reaction offers a more controlled approach, typically proceeding in two stages: the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6][7]
Reaction Scheme:
Figure 2: The Gould-Jacobs Pathway to this compound.
Mechanism and Causality: The initial step is a nucleophilic substitution of the ethoxy group of the malonate by the aniline. The subsequent thermal cyclization is a 6-electron electrocyclization, which requires high temperatures to overcome the activation energy barrier.[7] This high-temperature requirement is a key feature and limitation of this method. The resulting 4-hydroxyquinoline can then be converted to the target compound through further chemical modifications.
Experimental Protocol (Adapted from similar syntheses):
-
Condensation: Heat a mixture of 4-bromo-3-fluoroaniline and diethyl ethoxymethylenemalonate at 100-140 °C for 1-2 hours.[8]
-
Cyclization: Add the crude intermediate to a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) preheated to ~250 °C and maintain this temperature for a short period (e.g., 30 minutes).[8]
-
Isolation: Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxy-3-carboethoxy-5-bromo-6-fluoroquinoline.
-
Modification: The resulting quinolinone would then require a multi-step sequence of hydrolysis, decarboxylation, and conversion of the 4-hydroxyl group to a hydrogen to yield the final product.
Analysis:
| Parameter | Assessment | Supporting Rationale |
| Yield | Moderate to Good (for the quinolinone) | The two-step nature of the reaction allows for better control and potentially higher yields of the initial quinolinone product compared to the Skraup synthesis.[6][8] However, subsequent steps to the final product will lower the overall yield. |
| Scalability | Moderate | While more controlled than the Skraup reaction, the need for very high temperatures for cyclization can be a challenge on an industrial scale. |
| Safety | Moderate | The primary hazard is the use of high-boiling, flammable solvents at very high temperatures. |
| Cost-Effectiveness | Moderate | Diethyl ethoxymethylenemalonate is more expensive than glycerol. The multi-step nature of the full synthesis to the target molecule adds to the cost. |
| Versatility | Good | The Gould-Jacobs reaction is generally more tolerant of a wider range of functional groups on the aniline ring than the Skraup synthesis.[7] |
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[9][10]
Reaction Scheme:
Figure 3: The Friedländer Synthesis of this compound.
Mechanism and Causality: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[9] The choice of acid or base catalyst can influence the reaction rate and yield.
Experimental Protocol (Conceptual):
-
A solution of 2-amino-4-bromo-5-fluorobenzaldehyde and a suitable carbonyl compound (e.g., acetaldehyde) in a solvent such as ethanol is treated with an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[10][11]
-
The mixture is heated to reflux until the reaction is complete.
-
The product is isolated by cooling the reaction mixture, followed by filtration or extraction and purification.
Analysis:
| Parameter | Assessment | Supporting Rationale |
| Yield | Potentially Good to Excellent | The Friedländer synthesis is known for its efficiency and can provide high yields under optimized conditions.[4][12] |
| Scalability | Good | The reaction conditions are generally milder and more controllable than the Skraup or Gould-Jacobs reactions, making it more amenable to scaling up.[10] |
| Safety | Good | The avoidance of highly exothermic reactions and extremely high temperatures makes this a safer alternative. |
| Cost-Effectiveness | Dependent on Precursor | The main drawback is the availability and cost of the required 2-amino-4-bromo-5-fluorobenzaldehyde precursor, which is not as readily available as 4-bromo-3-fluoroaniline. |
| Versatility | Excellent | The Friedländer synthesis is highly versatile, allowing for the synthesis of a wide variety of substituted quinolines by changing the carbonyl component.[4] |
Route 2: Late-Stage C-H Functionalization
An alternative and more modern approach is to start with a readily available 6-fluoroquinoline and introduce the bromine atom at the C5 position through a direct C-H functionalization reaction.
Reaction Scheme:
Figure 4: Late-Stage C5-Bromination of 6-Fluoroquinoline.
Mechanism and Causality: This approach often relies on the use of a directing group, frequently at the 8-position of the quinoline, to achieve regioselective bromination at the C5 position.[13][14][15] For instance, an 8-aminoquinoline derivative can be used to direct a copper-catalyzed bromination to the C5 position.[13][15] The directing group chelates to the metal catalyst, bringing the brominating agent into proximity with the C5-H bond.
Experimental Protocol (Based on similar C-H functionalizations):
-
An 8-amido-6-fluoroquinoline derivative is dissolved in a suitable solvent (e.g., DMSO).
-
A copper catalyst (e.g., Cu(OAc)₂) and a brominating agent (e.g., an alkyl bromide) are added.[14]
-
The reaction mixture is heated for several hours.
-
After workup and purification, the directing group at the 8-position would need to be removed to yield the final product.
Analysis:
| Parameter | Assessment | Supporting Rationale |
| Yield | Good to Excellent | C-H functionalization reactions can be highly efficient and provide good to excellent yields of the desired product.[13][15] |
| Scalability | Good | These reactions are often performed under relatively mild and controlled conditions, making them suitable for scale-up. |
| Safety | Good | The reagents and conditions are generally less hazardous than those used in the classical named reactions. |
| Cost-Effectiveness | Moderate to High | The cost of the starting 6-fluoroquinoline, the need for a directing group, and potentially a metal catalyst can increase the overall cost. |
| Atom Economy | Excellent | C-H functionalization is a highly atom-economical process, as it avoids the need for pre-functionalized substrates. |
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Skraup Synthesis | Inexpensive starting materials, one-pot reaction. | Harsh conditions, low yields, poor scalability, significant safety concerns.[4][5] | Situations where cost is the primary driver and safety concerns can be rigorously managed. |
| Gould-Jacobs Reaction | More controlled than Skraup, good for quinolinone synthesis. | Very high temperatures required, multi-step to final product.[6][8] | Laboratory-scale synthesis where the initial quinolinone is a useful intermediate. |
| Friedländer Synthesis | High yields, mild conditions, good scalability, high versatility.[4][10] | Requires a less common and potentially expensive starting material. | Applications where high efficiency and control over substitution are paramount, and the precursor is accessible. |
| C-H Functionalization | High atom economy, excellent regioselectivity, mild conditions. | May require a directing group and its subsequent removal, potentially higher reagent costs.[13][15] | Modern synthetic approaches where efficiency, selectivity, and the avoidance of harsh conditions are prioritized. |
Expert Recommendation:
For the synthesis of this compound, the Friedländer synthesis emerges as a highly attractive option, provided the 2-amino-4-bromo-5-fluorobenzaldehyde precursor can be obtained cost-effectively. Its mild conditions, high potential yields, and scalability make it a robust choice for both research and production settings.
However, the rapid advancements in C-H functionalization make it a compelling alternative, particularly from an atom economy and "green chemistry" perspective. If a direct C5-bromination of 6-fluoroquinoline can be achieved without a directing group, or if a readily removable directing group can be employed, this route would likely become the method of choice for its elegance and efficiency.
The Skraup and Gould-Jacobs reactions, while historically important, present significant practical challenges in terms of safety, scalability, and, in the case of the Gould-Jacobs, the need for extensive post-cyclization modifications to reach the target molecule. These routes are therefore less recommended for the routine synthesis of this compound in a modern drug development context.
This guide is intended to provide a framework for decision-making in the synthesis of this compound. The optimal choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost, available resources, and safety considerations.
References
- Pulikkodan, R., et al. (2017). Synthesis of quinoline derivatives by different synthetic routes.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 3,4-Dichloro-7-(trifluoromethyl)quinoline.
- MDPI. (2023).
- ResearchGate. (2021).
- Frontiers. (2025).
- BenchChem. (2025). Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis.
- American Chemical Society. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.
- PMC - NIH. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.
- PrepChem.com. (n.d.). Synthesis of 6-fluoroquinoline.
- Wikipedia. (n.d.). Friedländer synthesis.
- BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- American Chemical Society. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- BenchChem. (2025).
- Organic Syntheses Procedure. (n.d.). The 12-l.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline.
- PMC - NIH. (2023).
- BenchChem. (2025).
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- ResearchGate. (2014). The Skraup Synthesis of Quinolines.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Chemical Entities of Biological Interest (ChEBI). (n.d.). This compound.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
- Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 15. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-6-fluoroquinoline Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical research and drug development, quinoline derivatives stand as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and safety. Consequently, the unambiguous structural confirmation of novel derivatives, such as those in the 5-Bromo-6-fluoroquinoline series, is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these halogenated heterocycles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a strategic perspective on how these techniques can be synergistically applied to build an irrefutable structural dossier.
The Analytical Triad: NMR, Mass Spectrometry, and X-Ray Crystallography
The structural confirmation of a novel chemical entity like a this compound derivative relies on a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their collective data provides a self-validating system of proof. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-Ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule when in solution.[2] For a substituted quinoline, ¹H, ¹³C, and, crucially, ¹⁹F NMR experiments provide a detailed map of the molecular structure.
Expertise & Experience: Why NMR is the Primary Tool
The power of NMR lies in its ability to report on the unique chemical environment of each nucleus.
-
¹H NMR: The proton spectrum is the first port of call. Protons on the quinoline ring resonate in the aromatic region (typically δ 7.0-9.0 ppm).[2][3] The electron-withdrawing nature of the ring nitrogen significantly deshields adjacent protons, particularly the proton at the C2 position, which often appears as the most downfield signal.[2] The introduction of the electronegative fluorine at C6 and bromine at C5 will further influence the chemical shifts of the remaining protons (H3, H4, H7, H8), providing clear indicators of the substitution pattern.
-
¹³C NMR: The carbon spectrum complements the proton data, confirming the number of unique carbon environments and providing information about their hybridization and electronic state.
-
¹⁹F NMR: For a fluoroquinoline derivative, ¹⁹F NMR is an exceptionally specific and sensitive technique.[4][5] With a 100% natural abundance and a wide chemical shift range, the fluorine nucleus provides a clean, unambiguous signal that confirms its presence and reports on its local electronic environment.[4][6]
-
2D NMR (COSY): When 1D proton spectra exhibit overlapping signals, a 2D Correlation Spectroscopy (COSY) experiment is invaluable. It reveals which protons are spin-coupled to each other, allowing a researcher to "walk" through the spin systems of the molecule and definitively assign proton connectivity, even in complex regions of the spectrum.[7][8]
Data Presentation: Predicted NMR Data for this compound
The following table summarizes the expected chemical shift regions for this compound, based on known data for quinoline and the predictable electronic effects of the halogen substituents.[9][10][11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Key Observations |
| ¹H | 7.5 - 9.0 | Protons on the quinoline core. H2 and H4 will be doublets. H7 and H8 will be influenced by the fluorine and bromine, likely appearing as a doublet and a doublet of doublets, respectively, due to H-F coupling. |
| ¹³C | 120 - 155 | Aromatic carbons. The C-F and C-Br signals will be prominent and their positions are diagnostic. J(C-F) coupling constants provide further confirmation. |
| ¹⁹F | -100 to -140 (vs. CFCl₃) | The chemical shift for an aryl fluoride is highly sensitive to the electronic nature of the ring and its substituents, providing a unique fingerprint for the molecule.[6] |
Experimental Protocol: 1D and 2D NMR Analysis
This protocol outlines the necessary steps for acquiring high-quality NMR data suitable for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified this compound derivative for ¹H and ¹⁹F NMR, or 30-50 mg for ¹³C NMR.[12]
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer the solution to a clean, 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette during the transfer.[12]
-
-
Instrument Setup & 1D ¹H Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shapes).
-
Acquire a standard 1D ¹H spectrum using a 30° pulse. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.[12]
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
¹⁹F and ¹³C Acquisition:
-
For ¹⁹F, use a standard one-pulse experiment. A wide spectral width is initially recommended to locate the signal.
-
For ¹³C, use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., ≥1024) will be required due to the low natural abundance of ¹³C.[12]
-
-
2D COSY Acquisition (if needed):
-
Load a standard COSY pulse sequence.
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.[7]
-
Set the number of data points (e.g., 2048 in F2, 256 in F1) and the number of scans per increment (typically 2 to 8).
-
Process the data using a 2D Fourier transform and apply a window function (e.g., sine-bell) to optimize peak shape.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides two pieces of information that are absolutely critical for structural confirmation: the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Expertise & Experience: The Power of Isotopic Patterns and Fragmentation
For a this compound derivative, MS offers definitive evidence.
-
Molecular Ion and Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[11][13] This results in a highly characteristic "M+" and "M+2" peak pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units.[11] The observation of this pattern is unequivocal proof of the presence of a single bromine atom in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass-to-charge ratios (m/z) to four or five decimal places. This level of precision allows for the calculation of a unique elemental formula. For a synthetic product, matching the experimentally determined accurate mass to the theoretical mass of C₉H₅BrFN provides extremely high confidence in the compound's identity.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can gain further structural insights. Quinolone structures are known to undergo characteristic fragmentation, such as the loss of small neutral molecules (e.g., H₂O, CO, HF) and cleavage of the ring system.[14][15][16] These fragmentation patterns serve as a structural fingerprint, helping to distinguish between isomers and confirm the core scaffold.
Data Presentation: Predicted Mass Spectrometry Data
| Ion / Fragment | Predicted m/z (Monoisotopic) | Rationale / Key Observations |
| [M(⁷⁹Br)+H]⁺ | 225.9662 | The protonated molecular ion containing the ⁷⁹Br isotope. This will be the "M+" peak. |
| [M(⁸¹Br)+H]⁺ | 227.9642 | The protonated molecular ion containing the ⁸¹Br isotope. This will be the "M+2" peak, with nearly equal intensity to M+. |
| [M-Br]⁺ | 146.0502 | Loss of the bromine radical from the molecular ion. |
| [M+H-HF]⁺ | 205.9700 | Loss of hydrogen fluoride from the protonated molecular ion, a common fragmentation pathway for fluoroaromatics.[16] |
| [M+H-HCN]⁺ | 198.9696 | Loss of hydrogen cyanide, indicating fragmentation of the pyridine ring. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of relatively volatile and thermally stable compounds like halogenated quinolines.
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working solution of ~1-10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial.
-
-
Instrument Setup:
-
Use a GC equipped with a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).[17]
-
Set the injection port to splitless mode at a temperature of 250-280°C.
-
Program the GC oven with a temperature gradient, for example: hold at 100°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Set the MS transfer line temperature to ~280°C.
-
-
MS Acquisition:
-
Use Electron Ionization (EI) at 70 eV.
-
For initial screening, acquire data in full scan mode over a mass range of m/z 50-400 to observe the molecular ion and fragmentation pattern.
-
For high-sensitivity analysis, Selected Ion Monitoring (SIM) can be used, targeting the specific m/z values of the expected molecular ions and key fragments.[17]
-
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for structural confirmation using mass spectrometry.
Single-Crystal X-Ray Crystallography: The Definitive Structure
While NMR provides the solution-state structure and MS confirms the elemental formula, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It is the gold standard for structural proof.
Expertise & Experience: The Challenge and Reward of a Perfect Crystal
The primary challenge of this technique is not the data collection itself, but obtaining a single, diffraction-quality crystal.[18]
-
The Goal: The aim is to grow a crystal that is sufficiently large (>0.1 mm in all dimensions), pure, and free of internal imperfections.[18] This requires bringing a concentrated solution of the molecule to a state of supersaturation very slowly, allowing molecules to organize into a well-ordered lattice.
-
Causality of Method Choice: Slow evaporation is often the simplest and most effective method for small organic molecules.[19] The key is to control the rate of evaporation. A solvent in which the compound is moderately soluble is ideal; if solubility is too high, only very small crystals may form.[20] Slowing the process by covering the container and allowing the solvent to escape through small perforations is a field-proven technique to encourage the growth of larger, higher-quality crystals.[21]
Experimental Protocol: Growing Crystals by Slow Evaporation
-
Purity is Paramount: Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading its quality.
-
Solvent Screening: In small vials, test the solubility of your compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature. A mixture of a "good" solvent and a "poor" solvent can also be effective.
-
Crystal Growth:
-
Prepare a nearly saturated solution of the compound (~5-10 mg) in the chosen solvent or solvent system in a clean, small vial.
-
Filter the solution through a glass wool plug into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[20]
-
Cover the vial with parafilm and poke 2-3 very small holes in it with a needle.[21]
-
Place the vial in a location free from vibration and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal using a nylon loop or a fine needle and mount it on the goniometer of the X-ray diffractometer.
Visualization: X-Ray Crystallography Workflow
Caption: Workflow for definitive structure determination by X-ray crystallography.
Comparative Guide: Selecting the Right Tool
| Feature | NMR Spectroscopy | Mass Spectrometry | X-Ray Crystallography |
| Information Provided | Atomic connectivity, electronic environment (in solution) | Molecular weight, elemental formula, fragmentation | Absolute 3D structure, bond lengths/angles (solid-state) |
| Sample Amount | 5-50 mg | < 1 mg | ~5-10 mg (for crystallization attempts) |
| Sample State | Soluble liquid/solid | Volatile/ionizable liquid/solid | High-purity crystalline solid |
| Key Strength | Detailed structural map including stereochemistry | High sensitivity, confirmation of formula | Unambiguous, definitive structural proof |
| Primary Limitation | Signal overlap in complex molecules, requires solubility | Provides no connectivity data, isomeric ambiguity | Requires a single, high-quality crystal; can be difficult |
| Typical Timeframe | Hours | Minutes to Hours | Days to Weeks (for crystal growth) |
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of a novel this compound derivative is a process of building a layered, self-validating argument. The journey begins with Mass Spectrometry , which quickly confirms that the molecule of the correct mass and elemental formula has been synthesized, with the bromine isotopic pattern serving as a crucial first piece of evidence.
Next, NMR Spectroscopy provides the detailed molecular blueprint, establishing the precise arrangement and connectivity of the atoms. The combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments allows for the confident assignment of the structure in solution.
Finally, for compounds of high importance, such as those intended for clinical development, X-Ray Crystallography provides the ultimate, irrefutable proof of structure. The resulting 3D model serves as the gold-standard reference against which all other data can be validated. By strategically employing these three complementary techniques, researchers can ensure the scientific integrity of their work and build a robust foundation for successful drug development.
References
- Holton, J. M. (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Rossini, A. J., et al. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Institutes of Health.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. ResearchGate.
- SpectraBase. (n.d.). 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa.
- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation.
- Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder.
- Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263.
- ResearchGate. (2025). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate.
- Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
- Zhang, Y., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.
- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent.
- PR Newswire. (2024). MOBILion Systems Unveils Novel High Resolution Mass Spectrometry Functionality Representing a Paradigm Shift in Speed and Sensitivity for Proteomics Workflows. PR Newswire.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tdi-bi.com [tdi-bi.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. How To [chem.rochester.edu]
- 21. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Senior Application Scientist's Guide to 5-Bromo-6-fluoroquinoline in Catalytic Processes: A Comparative Benchmark Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone. Its derivatives are integral to a vast array of bioactive molecules and functional materials. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core profoundly modulates its electronic properties, metabolic stability, and reactivity in catalytic transformations. This guide provides an in-depth comparative analysis of 5-Bromo-6-fluoroquinoline, a versatile building block, benchmarking its performance and synthetic utility against isomeric alternatives in key catalytic processes. As Senior Application Scientists, our goal is to not only present data but to also provide the causal logic behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Fluorine and Bromine Substitution
The presence of both a fluorine and a bromine atom on the quinoline ring system of this compound offers a dual functionality that is highly advantageous in catalytic process development. The bromine atom serves as a classical handle for a multitude of cross-coupling reactions, including the venerable Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom, with its high electronegativity and relatively small size, significantly influences the electron density of the aromatic system. This electronic perturbation can affect the rates and regioselectivity of catalytic reactions, and critically, can enhance the biological activity and pharmacokinetic properties of the final products.
The specific placement of these halogens at the 5- and 6-positions creates a unique electronic and steric environment. Understanding how this arrangement compares to other isomeric bromo-fluoroquinolines is paramount for strategic synthetic planning.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While direct, head-to-head comparative studies of all bromo-fluoroquinoline isomers are not extensively documented in the literature, we can draw strong inferences from established principles of organic chemistry and data from analogous systems. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by two factors:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step.
-
Steric Hindrance: Bulky groups adjacent to the C-Br bond can impede the approach of the palladium catalyst, thereby slowing down the reaction.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of bromo-fluoroquinolines in this reaction is expected to vary based on the substituent positions.
A Note on Predicted Reactivity: The following table is a predictive comparison based on established electronic and steric effects in Suzuki-Miyaura reactions. Experimental validation is always recommended. A general reactivity trend for bromo-substituted aromatics in Suzuki coupling is often observed as para > meta > ortho relative to an activating group, a principle that can be applied by analogy here.[1]
| Substrate | Predicted Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing fluorine atom at the 6-position is expected to activate the C-Br bond at the 5-position for oxidative addition. Steric hindrance is minimal. |
| 8-Bromo-6-fluoroquinoline | Moderate to High | The fluorine at C6 will have an activating effect. The proximity of the bromine at C8 to the nitrogen-containing ring might have a modest steric influence. |
| 7-Bromo-6-fluoroquinoline | Moderate | The fluorine at C6 provides some electronic activation, though the effect on the C7-Br bond might be less pronounced compared to the C5-Br bond in the title compound. |
| 6-Bromo-5-fluoroquinoline | Moderate | The fluorine at C5 will activate the C6-Br bond. The position relative to the fused ring system may influence reactivity compared to this compound. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Bromo-fluoroquinolines
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.[2][3][4][5][6][7]
Materials:
-
Bromo-fluoroquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-fluoroquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing Vital C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9][10][11] Similar to the Suzuki coupling, the reactivity is sensitive to the electronic and steric environment of the C-Br bond.
A Note on Predicted Reactivity: The following table provides a predictive comparison for the Buchwald-Hartwig amination based on established principles.
| Substrate | Predicted Relative Reactivity | Rationale |
| This compound | High | The activating effect of the fluorine at C6 is expected to facilitate the oxidative addition step. Minimal steric hindrance allows for efficient coupling with a variety of amines. |
| 8-Bromo-6-fluoroquinoline | Moderate | While electronically activated by the C6-fluoro group, the C8 position may experience some steric hindrance from the peri-hydrogen and the quinoline nitrogen, potentially requiring more sterically demanding ligands or harsher conditions. |
| 7-Bromo-6-fluoroquinoline | Moderate | The electronic influence of the C6-fluoro group on the C7-Br bond is present but may be less pronounced than on the C5-Br bond. |
| 6-Bromo-5-fluoroquinoline | Moderate | The fluorine at C5 provides electronic activation. The reactivity relative to this compound would depend on the subtle interplay of electronics and the specific ligand-catalyst system employed. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination of Bromo-fluoroquinolines
This is a general protocol and requires optimization based on the specific amine and bromo-fluoroquinoline used.[12][13][14][15][16]
Materials:
-
Bromo-fluoroquinoline (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the bromo-fluoroquinoline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
C-H Activation: The Next Frontier
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. The electronic landscape of this compound makes it an interesting substrate for such transformations. The electron-withdrawing nature of the fluorine atom and the pyridine ring deactivates the quinoline system towards electrophilic attack, making C-H activation challenging but also offering opportunities for regioselective functionalization, often directed by the nitrogen atom.
While specific C-H activation studies on this compound are not prevalent, iridium-catalyzed C-H borylation of 6-fluoroquinolines has been reported. This process allows for the introduction of a boronic ester group, which can then participate in subsequent cross-coupling reactions. This two-step sequence of C-H borylation followed by Suzuki coupling effectively achieves a formal C-H arylation.
Experimental Workflow: Iridium-Catalyzed C-H Borylation
This workflow is based on reported procedures for 6-fluoroquinolines.
Diagram: C-H Borylation and Subsequent Suzuki Coupling Workflow
Conclusion and Future Outlook
This compound stands out as a highly promising and versatile building block for the synthesis of complex molecules. Its electronic and steric profile suggests high reactivity in pivotal catalytic processes like the Suzuki-Miyaura and Buchwald-Hartwig reactions, likely surpassing many of its isomers. The strategic positioning of the fluorine and bromine atoms provides a powerful handle for sequential and diverse functionalization.
While this guide provides a predictive framework based on established chemical principles, further experimental studies directly comparing the reactivity of various bromo-fluoroquinoline isomers would be of immense value to the scientific community. Such studies would enable a more quantitative understanding and facilitate the rational design of even more efficient and selective catalytic transformations. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of well-characterized and reactive building blocks like this compound will undoubtedly increase.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Journal of the American Chemical Society. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- National Institutes of Health. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Challenge: A Comparative Guide to In Vitro and In Vivo Efficacy of Quinolone-Based Compounds
A Senior Application Scientist's Perspective on Bridging the Preclinical Gap
Disclaimer: A thorough review of the scientific literature reveals a scarcity of comprehensive studies detailing both the in vitro and in vivo efficacy of compounds specifically derived from 5-Bromo-6-fluoroquinoline. To provide a robust and data-driven guide, this document will focus on closely related and extensively studied fluoroquinolone analogs that have progressed through both preclinical stages. This approach allows for a detailed examination of the critical transition from laboratory assays to animal models, offering valuable insights for researchers in the field of drug development.
Introduction: The Quinolone Scaffold in Modern Therapeutics
The quinolone structural motif is a cornerstone in medicinal chemistry, historically celebrated for its potent antibacterial properties.[1] The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolone class, significantly enhancing their antibacterial spectrum and pharmacokinetic profiles.[2] More recently, these versatile scaffolds have been repurposed and re-engineered to exhibit potent anticancer activities.[3][4] The primary mechanism of action for both antibacterial and anticancer quinolones often involves the inhibition of type II topoisomerases—DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in cancer cells—enzymes crucial for DNA replication and repair.[5]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative quinolone-based compounds, elucidating the experimental journey from cell-free assays to preclinical animal models. Understanding the correlation, or lack thereof, between these two stages is paramount for the successful clinical translation of novel therapeutic agents.
The In Vitro Efficacy Landscape: Quantifying Potency and Mechanism
In vitro studies represent the foundational step in drug discovery, offering a controlled environment to assess a compound's biological activity and elucidate its mechanism of action. These assays are indispensable for initial screening, lead optimization, and establishing a preliminary safety profile.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of novel quinolone derivatives is typically first assessed against a panel of human cancer cell lines. The goal is to quantify their cytotoxic and cytostatic effects and to begin to understand their molecular targets.
Data Presentation: In Vitro Anticancer Activity of Representative Fluoroquinolone Derivatives
| Compound Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 (µM) |
| Ciprofloxacin-Thiadiazole Derivative | MCF-7 (Breast) | MTT | 3.26 | Doxorubicin | 2.25 - 3.48 |
| Ciprofloxacin-Thiadiazole Derivative | A549 (Lung) | MTT | 10.53 | Doxorubicin | 2.25 - 3.48 |
| Ciprofloxacin-Thiadiazole Derivative | SKOV-3 (Ovarian) | MTT | 5.08 | Doxorubicin | 2.25 - 3.48 |
| 4-Phenyl-2-quinolone Derivative | COLO205 (Colon) | MTT | 0.32 | - | - |
| 4-Phenyl-2-quinolone Derivative | H460 (Lung) | MTT | 0.89 | - | - |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the plates is replaced with the compound-containing medium.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mechanism of Action: Topoisomerase II Inhibition
A key anticancer mechanism for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[5] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks, cell cycle arrest (often at the G2/M phase), and ultimately, apoptosis.[4]
Caption: Anticancer mechanism of fluoroquinolones via Topoisomerase II inhibition.
Antibacterial Activity: Combating Pathogenic Microbes
The antibacterial efficacy of quinolone derivatives is determined by their ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC).
Data Presentation: In Vitro Antibacterial Activity of a New Quinolone Derivative (T-3761)
| Bacterial Species | Strain Type | MIC90 (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.20 |
| Streptococcus pneumoniae | Gram-positive | 0.78 |
| Escherichia coli | Gram-negative | 0.05 |
| Pseudomonas aeruginosa | Gram-negative | 3.13 |
MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The In Vivo Efficacy Challenge: From Petri Dish to Preclinical Models
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity can significantly impact a compound's efficacy in vivo.
Anticancer Efficacy in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.
Data Presentation: In Vivo Antitumor Activity of a Pyrimidoquinoline Derivative
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Mice | Human Cancer Cell Lines | Not Specified | Significant |
Note: Specific quantitative data for tumor growth inhibition was not provided in the search results, but the study reported significant activity.[8]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Caption: Workflow of a murine xenograft model for in vivo anticancer studies.
Antibacterial Efficacy in Infection Models
The in vivo antibacterial activity of a compound is assessed by its ability to clear an infection in an animal model.
Data Presentation: In Vivo Antibacterial Efficacy of T-3761
| Infection Model | Pathogen | Efficacy (Compared to Reference Drugs) |
| Systemic (Mouse) | Gram-positive & Gram-negative | Comparable or greater than ofloxacin, ciprofloxacin, norfloxacin |
| Pulmonary (Mouse) | Gram-positive & Gram-negative | Comparable or greater than ofloxacin, ciprofloxacin, norfloxacin |
| Urinary Tract (Mouse) | Gram-positive & Gram-negative | Comparable or greater than ofloxacin, ciprofloxacin, norfloxacin |
[7]
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. However, discrepancies are common and can be attributed to several factors:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target site can render a potent in vitro compound ineffective in vivo.
-
Toxicity: A compound may be too toxic at the concentrations required for efficacy in a whole organism.
-
Target Engagement: The compound may not reach its molecular target in sufficient concentrations in vivo.
-
Model Limitations: Both in vitro and in vivo models are simplifications of human disease and may not be fully predictive.
Conclusion: A Data-Driven Path to the Clinic
The development of novel therapeutics based on the this compound scaffold and related quinolone structures holds immense promise for both infectious diseases and oncology. A rigorous and systematic evaluation of both in vitro and in vivo efficacy is critical for identifying compounds with the highest potential for clinical success. While the journey from the lab bench to the bedside is fraught with challenges, a deep understanding of the principles and methodologies outlined in this guide can help researchers navigate the complexities of preclinical drug development and ultimately, deliver new and effective medicines to patients.
References
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. PubMed Central.
- FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. ResearchGate.
- Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI.
- The fluoroquinolone antibacterials: past, present and future perspectives. PubMed.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. National Institutes of Health.
- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central.
- 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis. World Health Organization.
- In-vitro antibacterial evaluation of some fluoroquinolone derivatives against food borne bacteria. ResearchGate.
- Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives. PubMed.
- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition | Request PDF. ResearchGate.
- In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives | Request PDF. ResearchGate.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed Central.
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 5. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-fluoroquinoline-Based Compounds
For researchers, scientists, and drug development professionals venturing into the intricate world of kinase inhibitors, understanding the selectivity of a compound is paramount. The 5-Bromo-6-fluoroquinoline scaffold has emerged as a promising framework in the design of potent kinase inhibitors. However, its interaction with the broader human kinome—the complete set of protein kinases—dictates both its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on this scaffold, supported by experimental data from analogous chemical structures and detailed protocols for assessing selectivity.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it a versatile starting point for inhibitor design. The addition of bromine and fluorine atoms, as in the this compound core, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties by altering its electronic and steric profile.
Understanding Cross-Reactivity: Why It Matters
Kinase inhibitors are seldom monospecific. Their ability to bind to multiple kinases, known as polypharmacology, can be a double-edged sword. While engagement of multiple targets can lead to synergistic therapeutic effects, unintended off-target inhibition can result in toxicity and adverse drug reactions. Therefore, a comprehensive understanding of a compound's cross-reactivity is crucial for its development as a safe and effective therapeutic agent.
Comparative Kinome Profiling of Quinoline-Based Inhibitors
While specific cross-reactivity data for novel this compound derivatives is often proprietary, we can infer potential off-target profiles by examining structurally related, well-characterized quinoline-based kinase inhibitors. Here, we compare the kinome scan data of three FDA-approved drugs: Bosutinib, Lapatinib, and the multi-kinase inhibitor Cabozantinib, which, while having a more complex structure, shares the quinoline core.
Table 1: Comparative Kinome Scan Data of Selected Quinoline-Based Kinase Inhibitors
| Kinase Target | Bosutinib (% Control @ 1µM) | Lapatinib (% Control @ 10µM) | Cabozantinib (Known Targets) | Potential for Interaction with this compound Scaffold |
| Primary Targets | ||||
| ABL1 | <1 | >35 | Yes | High |
| SRC | <1 | >35 | Yes | High |
| EGFR | >35 | <1 | Yes | High |
| ERBB2 (HER2) | >35 | <1 | Yes | High |
| VEGFR2 | >35 | >35 | Yes (Potent) | High |
| MET | >35 | >35 | Yes (Potent) | High |
| Key Off-Targets | ||||
| TEC family (e.g., TEC, BTK) | <10 | >35 | Yes | Moderate to High |
| STE20 family (e.g., MST1/2) | <10 | >35 | No specific data | Moderate |
| CAMK2G | <10 | >35 | No specific data | Moderate |
| RIPK2 | >35 | <5 | No specific data | Low to Moderate |
Data for Bosutinib and Lapatinib is illustrative and based on publicly available KINOMEscan results.[1][2][3][4][5] A lower "% Control" value indicates stronger binding. Cabozantinib is a known inhibitor of MET, VEGFR, AXL, and RET.[6]
Interpretation:
The data reveals that even within the quinoline class, substitutions significantly alter the selectivity profile. Bosutinib demonstrates potent inhibition of SRC and ABL kinases, with notable off-target activity against TEC and STE20 family kinases.[1][2][3] Lapatinib, on the other hand, is highly selective for EGFR and ERBB2.[5] Cabozantinib has a broader profile, potently inhibiting receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[6]
For a novel this compound derivative, it is plausible to anticipate primary activity against tyrosine kinases such as SRC, ABL, EGFR, or VEGFR, depending on the other substitutions on the quinoline core. Cross-reactivity against other members of these families and potentially against kinases like those in the TEC and STE20 families should be carefully evaluated.
Key Signaling Pathways Implicated in Quinoline-Based Inhibitor Activity
The primary targets of many quinoline-based inhibitors are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for interpreting the biological consequences of both on-target and off-target inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell growth and survival.[7][8][9][10][11]
Caption: Simplified EGFR signaling cascade.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are critical for angiogenesis. Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival.[12][13][14][15][16]
Caption: Key pathways in VEGFR2 signaling.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. It is often activated downstream of receptor tyrosine kinases. Akt, a key node, phosphorylates a multitude of substrates, including mTORC1, to promote protein synthesis and inhibit apoptosis.[3][4][17][18][19][20][21][22][23]
Caption: The PI3K/Akt/mTOR signaling axis.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of a novel this compound-based compound, a tiered approach is recommended.
Broad Kinome Screening: KINOMEscan®
This is a high-throughput, competition-based binding assay that provides a broad overview of a compound's interaction with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[10][11][20]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (typically 1-10 µM) in assay buffer.
-
Competition Binding: In each well of a multi-well plate, combine the diluted test compound, a specific DNA-tagged kinase from the panel, and the immobilized ligand beads.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase and compound.
-
Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "% of Control", where a lower percentage indicates a stronger interaction.
Caption: KINOMEscan experimental workflow.
Cellular Target Engagement: NanoBRET™ Assay
While biochemical assays are invaluable, it is crucial to confirm that a compound engages its target within the complex milieu of a living cell. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a target protein in intact cells.[7][8][17]
Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.[7][8]
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.[17]
-
Assay Setup: Harvest and resuspend the transfected cells in Opti-MEM® I medium containing 4% FBS.
-
Compound and Tracer Addition: In a white, multi-well assay plate, add serial dilutions of the test compound. Then, add the cell suspension containing a specific NanoBRET™ tracer at a fixed concentration.[8]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[17]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[8]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the intracellular potency of the compound.
Caption: NanoBRET target engagement workflow.
In-Situ Target Stabilization: Cellular Thermal Shift Assay (CETSA®)
CETSA is another powerful method to verify target engagement in a cellular or even tissue context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18]
Principle: Cells or cell lysates are treated with the test compound and then subjected to a heat gradient. The binding of the compound to its target protein increases the protein's thermal stability, resulting in more soluble protein remaining at higher temperatures compared to the untreated control. The amount of soluble protein is typically detected by Western blotting or other immunoassays.[18]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) and incubate to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a single, semi-denaturing temperature to determine the compound's potency.[18]
Caption: CETSA experimental workflow.
Conclusion: A Strategic Approach to Selectivity Profiling
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, a thorough and early assessment of cross-reactivity is indispensable for progressing a compound through the drug discovery pipeline. By leveraging comparative data from existing quinoline-based inhibitors and employing a multi-tiered experimental approach—from broad biochemical screening to in-cell target engagement assays—researchers can build a comprehensive selectivity profile. This knowledge enables the rational design of more selective compounds, the interpretation of cellular phenotypes, and ultimately, the development of safer and more effective targeted therapies.
References
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1475, 159–175.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. The Biochemical journal, 437(2), 169–183.
- Cusabio. (n.d.). mTOR signaling pathway.
- Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1–26.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- AbbVie. (n.d.). c-MET.
- Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform.
- Scaltriti, M., & Baselga, J. (2006). The epidermal growth factor receptor pathway: a model for targeted therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(18), 5268–5272.
- ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib. Emphasizing the differences found between bosutinib (red) and dasatinib (blue) as illustrated on the kinome tree.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, S., Bouwmeester, T., Brandl, K., Neubauer, G., Ramsden, N., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- SlidePlayer. (n.d.). KINOMEscan.
- Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485.
- HMS LINCS Project. (2018). KINOMEscan data.
- Wikipedia. (n.d.). mTOR.
- Ferrara, N. (2005). The role of VEGF in the regulation of physiological and pathological angiogenesis. EXS, (94), 209–231.
- ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19.
- Cusabio. (n.d.). VEGF Signaling Pathway.
- SEER*Rx. (n.d.). Bosutinib.
- Heng, D. Y. C., et al. (2021). Cabozantinib real-world effectiveness in the first-through fourth-line settings for the treatment of metastatic renal cell carcinoma. Cancer, 127(10), 1646-1654.
- Brose, M. S., et al. (2022). Cabozantinib for previously treated radioiodine-refractory differentiated thyroid cancer: Updated results from the phase 3 COSMIC-311 trial. Cancer, 128(20), 3693-3702.
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- LINCS Data Portal. (2017). Lapatinib KINOMEscan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Cabozantinib for previously treated radioiodine‐refractory differentiated thyroid cancer: Updated results from the phase 3 COSMIC‐311 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. vghtc.gov.tw [vghtc.gov.tw]
- 11. promega.com [promega.com]
- 12. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Safety and Efficacy of Cabozantinib in Metastatic Renal-Cell Carcinoma: Real-World Data From an Italian Managed Access Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
A Head-to-Head Comparison of 5-Bromo-6-fluoroquinoline with Similar Building Blocks: A Guide for Researchers
An Objective Comparison for Synthetic Strategy and Application
In the intricate world of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials.[1] The strategic introduction of halogens onto this scaffold provides chemists with versatile handles for constructing complex molecular architectures through cross-coupling reactions.[1] This guide offers an in-depth, head-to-head comparison of 5-Bromo-6-fluoroquinoline against its structural isomers and related building blocks, providing experimental insights and mechanistic rationale to inform your selection process.
As a senior application scientist, my goal is to move beyond catalog data and provide a functional understanding of how subtle structural changes impact reactivity, synthetic utility, and ultimately, the success of your research program.
The Molecular Landscape: Key Competitors to this compound
The choice of a building block is often dictated by the desired substitution pattern in the final molecule. However, understanding the inherent reactivity of each isomer is crucial for efficient reaction development. Below is a comparison of this compound with its most common positional isomers.
Table 1: Comparative Overview of Bromo-fluoroquinoline Isomers
| Building Block | Molecular Formula | Molecular Weight | Key Structural Feature | Potential Applications |
| This compound | C₉H₅BrFN | 226.05 g/mol [2] | Fluorine at C-6 exerts a strong electron-withdrawing effect on the C-5 bromine. | Kinase Inhibitors, OLEDs, Bioactive Probes |
| 6-Bromo-5-fluoroquinoline | C₉H₅BrFN | 226.05 g/mol [3] | Fluorine at C-5 may sterically hinder the C-6 bromine while also being electron-withdrawing. | Medicinal Chemistry Intermediates |
| 5-Bromo-8-fluoroquinoline | C₉H₅BrFN | 226.05 g/mol [4][5] | Fluorine is distal to the bromine, providing a different electronic modulation of the quinoline core. | Specialty Pharmaceutical Intermediates |
| 8-Bromo-7-fluoroquinoline | C₉H₅BrFN | 226.05 g/mol [6] | Adjacent halogens on the carbocyclic ring, influencing both electronics and metal coordination. | Novel Heterocyclic Synthesis |
The critical difference lies in the placement of the highly electronegative fluorine atom relative to the bromine. This positioning directly influences the electron density of the carbon-bromine (C-Br) bond, which is the primary site of reaction in many palladium-catalyzed cross-coupling reactions.
Unveiling Reactivity: A Mechanistic Deep Dive
The efficiency of popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is heavily dependent on the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. The generally accepted reactivity trend for halogens is I > Br > Cl > F, based on bond dissociation energies.[7] Within a series of bromo-arenes, electronic effects become paramount.
An electron-withdrawing group, such as fluorine, positioned ortho or para to the bromine atom, decreases the electron density at the carbon atom of the C-Br bond. This polarization makes the carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Caption: Causality of enhanced reactivity in this compound.
In This compound , the fluorine at C-6 is ortho to the bromine at C-5. This positioning provides a significant inductive electron-withdrawing effect, enhancing the reactivity of the C-5 bromine in cross-coupling reactions. Conversely, for an isomer like 5-Bromo-8-fluoroquinoline , the fluorine's effect is more attenuated due to its distance from the reaction center.
Experimental Protocol: A Self-Validating System for Comparison
To translate theory into practice, a standardized experimental setup is essential for a true head-to-head comparison. The following Suzuki-Miyaura coupling protocol is designed to be a self-validating system to assess the relative reactivity of different bromo-fluoroquinoline isomers.
Objective: To compare the reaction time and yield for the coupling of various bromo-fluoroquinoline isomers with a model boronic acid.
Materials:
-
Bromo-fluoroquinoline isomer (e.g., this compound) (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-fluoroquinoline isomer, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄ under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the toluene and ethanol, followed by the 2 M Na₂CO₃ solution via syringe.
-
Degassing: Bubble argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring (Trustworthiness Pillar): Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting bromo-fluoroquinoline is the key indicator of reaction progression.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
By running this protocol in parallel for this compound and its isomers, one can directly observe differences in reaction times and isolated yields, providing empirical validation of the reactivity principles discussed.
Synthetic Utility: A Workflow for Bioactive Molecule Development
The value of a building block is ultimately determined by its utility in a synthetic sequence. This compound is a frequent starting point for molecules targeting biological systems, particularly where the 6-fluoro substituent can enhance metabolic stability or binding affinity.[8]
Sources
- 1. aablocks.com [aablocks.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - 6-bromo-5-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. 5-Bromo-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. appchemical.com [appchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-fluoroquinoline
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 5-Bromo-6-fluoroquinoline is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you, our scientific partners, with the knowledge to manage chemical waste responsibly, ensuring a safe environment for both your team and the broader community.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and its isomers, are classified as hazardous materials.[1][2] Key safety considerations include:
-
Irritation: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Effects: Inhalation may lead to respiratory tract irritation.[1][2]
-
Toxicity: While comprehensive toxicological data is not always available for novel compounds, related quinoline structures are noted for potential toxicity if swallowed and high toxicity to aquatic life.[3][4]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4][5] It is advisable to consult your glove manufacturer's compatibility chart for specific breakthrough times.
-
Protective Clothing: A fully buttoned laboratory coat is essential.[5] For larger quantities or in the event of a spill, a chemical-resistant apron should be considered.
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and the use of certified disposal channels.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. Halogenated compounds must be collected separately from non-halogenated waste.[6][7] Co-mingling these waste streams can lead to complex and costly disposal procedures.[7]
Operational Directive: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a material compatible with this compound.
Step 2: Containerization and Labeling
Properly containing and labeling chemical waste is a critical step in ensuring safe handling and disposal.
Operational Directive:
-
Use a robust, leak-proof container with a secure, threaded cap.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[6] Do not use abbreviations or chemical formulas.
-
If other halogenated compounds are added to the same container, a list of all chemical constituents must be maintained.[6]
-
Ensure the container is kept closed at all times, except when actively adding waste.[6]
Step 3: Storage Pending Disposal
Waste containers should be stored in a safe and secure location pending pickup by a certified waste management provider.
Operational Directive:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, well-ventilated space, away from heat, sparks, or open flames.[8]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][7]
Approved Disposal Methods:
-
Controlled Incineration: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[2] The scrubbing process is crucial for neutralizing and removing acidic gases such as hydrobromic acid (HBr) that are formed during the combustion of brominated compounds.[9]
-
Licensed Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed chemical destruction facility that has the capabilities to handle and treat halogenated aromatic compounds.[2]
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Operational Directive:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, or if you feel it is unsafe to handle, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
For small spills, and if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[8]
-
Decontaminate the spill area according to your laboratory's established procedures.
-
All materials used for cleanup should be disposed of as hazardous waste.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. These regulations are designed to protect both human health and the environment.[10] Familiarize yourself with the requirements set forth by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or their equivalents in your region.[11]
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to meticulous segregation, containment, and the use of certified disposal methods—researchers can ensure that the final step in their experimental workflow is as rigorous and principled as the science that preceded it.
References
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.
- U.S. Environmental Protection Agency. Other Disposal Guidance.
- Massachusetts Institute of Technology. PSFC Halogenated Solvents.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- Washington State University. Halogenated Solvents.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.com [fishersci.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Strategic Guide to Personal Protective Equipment for Handling 5-Bromo-6-fluoroquinoline
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-6-fluoroquinoline is foundational to innovation. However, the unique reactivity of halogenated aromatic compounds demands a rigorous and proactive approach to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal. The information herein is synthesized from established safety standards for handling analogous compounds and should be used in conjunction with the specific Safety Data Sheet (SDS) provided by your supplier.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds. The presence of bromine and fluorine atoms modifies the molecule's electronic properties and potential biological activity, necessitating careful handling. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar halogenated quinolines and aromatic compounds provide a strong basis for a cautious approach.[1][2][3]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4]
-
Acute Toxicity: While specific data is limited, many halogenated organic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Unknown Long-Term Effects: For novel compounds, it is prudent to assume potential chronic effects and minimize all routes of exposure.[5]
The primary objective of our PPE strategy is to establish reliable barriers against these potential routes of exposure—dermal (skin), ocular (eyes), and inhalation.
Core PPE Ensemble for Standard Laboratory Operations
For routine tasks such as weighing solids, preparing solutions, and conducting reactions at ambient temperature within a certified chemical fume hood, the following core PPE is mandatory.
| PPE Component | Specification | Rationale & Expert Insight |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals and is a practical choice for preventing incidental splashes.[6] However, it's crucial to understand that nitrile offers splash protection, not prolonged immersion resistance, especially against halogenated hydrocarbons.[7][8][9] Always double-glove when handling significant quantities or during procedures with a higher risk of contamination. Gloves should be changed immediately upon known or suspected contact.[7] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient as they do not protect against splashes from all angles.[10] Chemical splash goggles that form a seal around the eyes are required to prevent contact with liquids or fine particulates.[10] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat is the primary barrier to protect your skin and personal clothing from spills.[11] A flame-resistant coat is recommended as a best practice when working with any organic compound. The coat should have a high neckline, long sleeves with snug-fitting cuffs, and be fully buttoned.[10] |
| Footwear | Closed-toe Shoes | Shoes constructed of a durable material like leather are required to protect against spills and dropped objects. |
Enhanced PPE for High-Risk Procedures
Certain operations introduce elevated risks, such as the generation of aerosols or vapors, and require an upgraded PPE protocol.
Scenarios Requiring Enhanced PPE:
-
Heating this compound
-
Running reactions under pressure or vacuum
-
Sonication or homogenization
-
Large-scale operations (>5 g)
-
Cleaning up spills
Additional Required PPE:
-
Face Shield: In addition to chemical splash goggles, a full-face shield must be worn during any procedure with a high potential for splashing or explosion.[10][12] The goggles protect your eyes, and the shield protects the rest of your face and neck.
-
Respiratory Protection: All work with this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][11] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][13] A proper fit test and training are mandatory before using any respirator.[14][15]
-
Chemical-Resistant Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against significant splashes.[12]
Procedural Workflow: A System for Safety
Effective protection relies not just on the PPE itself, but on the discipline of the process. The following workflow minimizes the risk of contamination during use and removal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. gloves.com [gloves.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. ipgsf.com [ipgsf.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. lighthouselabservices.com [lighthouselabservices.com]
- 15. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
